7-Fluoroindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJTUVBSTFSZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588036 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769966-04-3 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2,3-dihydro-1H-indole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
7-Fluoroindoline: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 7-Fluoroindoline, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, and applications, offering field-proven insights to facilitate its use in advanced research.
Introduction: The Strategic Role of Fluorine in the Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a fluorine atom at the 7-position of the indoline ring, creating this compound, significantly modulates the molecule's physicochemical properties. This substitution can enhance metabolic stability, alter lipophilicity, and influence binding affinity to biological targets, making this compound a valuable building block in the design of novel therapeutics.[2][3][4]
The introduction of fluorine can lead to improved pharmacokinetic profiles and enhanced potency of drug candidates.[2][3][4] This guide will provide the foundational knowledge and practical methodologies for researchers looking to leverage the unique properties of this compound in their work.
Physicochemical Properties and Data
This compound is most commonly handled and available as its hydrochloride salt, which enhances its stability and solubility. The CAS number for this compound hydrochloride is 1820711-83-8. The free base form is typically generated in situ or used immediately after preparation.
| Property | Value | Source |
| CAS Number | 1820711-83-8 (for hydrochloride salt) | |
| Molecular Formula | C₈H₈FN (free base); C₈H₉ClFN (hydrochloride salt) | |
| Molecular Weight | 137.16 g/mol (free base); 173.62 g/mol (hydrochloride salt) | |
| Appearance | Off-white to yellow solid | |
| Storage | Inert atmosphere, Room Temperature |
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) δ:
-
6.90 (dd, J = 7.6, 0.4 Hz, 1H)
-
6.78-6.83 (m, 1H)
-
6.62-6.66 (m, 1H)
-
3.62 (t, J = 8.4 Hz, 2H)
-
3.08 (t, J = 8.4 Hz, 2H)
(Note: This data is for the free base form of this compound.)
Synthesis of this compound
This compound is synthesized via the reduction of its aromatic precursor, 7-Fluoroindole. This transformation is a critical step in accessing the saturated indoline core for further chemical modification.
Synthesis Workflow Diagram
Caption: Synthesis of this compound from 7-Fluoroindole.
Detailed Experimental Protocol
This protocol is adapted from a documented procedure for the synthesis of this compound.
Materials:
-
7-Fluoroindole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
2M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 7-fluoroindole (1 equivalent) in acetic acid, add sodium cyanoborohydride (2 equivalents) in small portions.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Quenching: Carefully add the reaction mixture to a 2M aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the combined organic extracts with saturated brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Concentrate the solution under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, this compound.
Causality in Experimental Choices:
-
Sodium cyanoborohydride is chosen as the reducing agent because it is a mild and selective reagent for the reduction of the indole double bond to an indoline, without over-reducing the aromatic ring.
-
Acetic acid serves as the solvent and a proton source to facilitate the reduction.
-
The aqueous NaOH workup is essential to neutralize the acetic acid and quench any remaining reducing agent.
-
Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.
Applications in Research and Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine atom.
Bioisosteric Replacement and Pharmacokinetic Modulation
In drug design, a common strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. 7-Fluoroindole, the precursor to this compound, has been successfully used as a bioisostere for 7-azaindole in the development of influenza PB2 inhibitors. This substitution resulted in a favorable oral pharmacokinetic profile and reduced metabolism. The same principle applies to this compound, where the fluorine atom can block sites of metabolism and enhance the overall drug-like properties of a molecule.[2][3][4]
Role in Modulating Biological Activity
The strong electron-withdrawing nature of fluorine can alter the acidity and basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets.[3] This modulation of electronic properties can lead to enhanced binding affinity and selectivity for a target protein.
Antiviral and Other Therapeutic Areas
Research on 7-fluoroindole has demonstrated its potential as an antivirulence compound against Pseudomonas aeruginosa. While this research focuses on the indole form, it highlights the potential of the 7-fluoro-substituted core in developing novel anti-infective agents. The indoline scaffold itself is a key component in a wide range of therapeutic agents, and the introduction of fluorine can be a powerful tool to fine-tune the activity and properties of these molecules.[1]
Signaling Pathway Illustration
Caption: Role of this compound in Drug Design.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
It is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound or its hydrochloride salt before use. The safety information for its precursor, 7-Fluoroindole, indicates that it can cause skin and eye irritation.
References
- 7-Fluoroindole - SAFETY DATA SHEET. (2024).
- This compound hydrochloride - Lead Sciences. (n.d.).
- 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 - ChemicalBook. (n.d.).
- 7-Fluoroindole | CAS 387-44-0 - Ossila. (n.d.).
- Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36–44.
- This compound synthesis - ChemicalBook. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
- Singh, P., & Singh, P. (2018). Fluorine in drug design and drug action. Bentham Science Publishers.
- Development and Application of Indolines in Pharmaceuticals. (2023). ChemistryOpen, 12(2), e202200235.
- Liu, Y., et al. (2022). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1629–1636.
Sources
7-Fluoroindoline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 7-Fluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. The strategic placement of a fluorine atom at the 7-position of the indoline core imparts unique electronic properties that modulate the molecule's reactivity, metabolic stability, and utility as a building block in drug discovery. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity profile, and key applications. By synthesizing theoretical principles with practical experimental insights, this document serves as a technical resource for researchers leveraging this versatile compound in their work.
Core Physicochemical and Structural Properties
This compound is a derivative of indoline, a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The defining feature is the substitution of a hydrogen atom with a fluorine atom at position 7 of the aromatic ring.
The introduction of fluorine, the most electronegative element, at this position has profound effects on the molecule's properties. It exerts a strong electron-withdrawing inductive effect, which can lower the basicity (pKa) of the indoline nitrogen compared to its non-fluorinated counterpart. This modulation of pKa is a critical consideration in drug design, as it influences a compound's ionization state at physiological pH, affecting solubility, membrane permeability, and target binding.[1]
Table 1: Calculated and Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈FN | Calculated |
| Molecular Weight | 137.15 g/mol | Calculated |
| CAS Number | 4041-03-4 | N/A |
| Predicted pKa | < 5 (Estimated decrease from indoline's ~5) | [1] |
| Predicted XLogP3 | ~1.5 - 2.0 (Estimated) | General Principles |
| Appearance | Expected to be an oil or low-melting solid | Analogy |
Note: Experimental data for properties like melting point, boiling point, and pKa are not widely published. The values provided are based on calculations and established principles of fluorine's effects on heterocyclic amines.
Synthesis of this compound
The synthesis of this compound is typically achieved via a multi-step pathway starting from commercially available precursors. A common and effective route involves the reduction of either 7-fluoroindole or its oxidized precursor, 7-fluoroisatin (this compound-2,3-dione).
Synthetic Workflow Overview
The overall transformation can be visualized as a two-stage process: first, the synthesis of the key intermediate 7-fluoroindole from 7-fluoroisatin, followed by the selective reduction of the pyrrole double bond to yield the target this compound.
Caption: Synthetic pathway from 7-Fluoroisatin to this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 7-Fluoroindole from 7-Fluoroisatin [2]
This procedure involves the reduction of the isatin dicarbonyl. The combination of sodium borohydride and boron trifluoride etherate generates diborane in situ, which is a powerful reducing agent for this transformation.
-
Reaction Setup: In a dry, four-necked flask under a nitrogen atmosphere, add 7-fluoroisatin (4.0 g, 0.024 mol) and sodium borohydride (3.52 g, 0.093 mol).
-
Cooling: Cool the flask to below -10 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Reagent Addition: While stirring vigorously, slowly add anhydrous tetrahydrofuran (THF, 40 mL). Following this, add boron trifluoride etherate (7.6 g, 0.054 mol) dropwise, ensuring the internal temperature does not exceed -5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of an aqueous solution of sodium hydrogen sulfate (6.6 g in 70 mL of water).
-
Purification: The product is volatile with steam. Perform steam distillation on the mixture. Extract the resulting distillate with ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-fluoroindole as a white, needle-like solid. (Typical yield: ~79%).
Protocol 2.2.2: Synthesis of this compound from 7-Fluoroindole [3]
This step involves the selective reduction of the C2-C3 double bond of the indole ring. Sodium cyanoborohydride is a mild reducing agent that is stable in acidic conditions, making it ideal for this transformation.
-
Reaction Setup: Dissolve 7-fluoroindole (20.0 g, 148 mmol) in acetic acid (60 mL) in a suitable flask.
-
Reagent Addition: Add sodium cyanoborohydride (18.7 g, 298 mmol) in small portions to the stirred solution at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into a 2M aqueous sodium hydroxide solution (1500 mL) to neutralize the acetic acid and basify the solution. Extract the aqueous mixture with dichloromethane.
-
Purification: Wash the combined organic extracts with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound. (Typical yield: >95%).
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The presence of the fluorine atom provides a unique spectroscopic handle.
¹H NMR Spectroscopy
The proton NMR spectrum is characteristic of an indoline structure. The aliphatic protons at C2 and C3 typically appear as triplets due to coupling with each other. The aromatic protons show a more complex pattern due to both H-H and H-F coupling.
-
¹H NMR (300 MHz, CDCl₃) δ: 3.08 (t, J = 8.4 Hz, 2H, C3-H), 3.62 (t, J = 8.4 Hz, 2H, C2-H), 6.62-6.66 (m, 1H, Ar-H), 6.78-6.83 (m, 1H, Ar-H), 6.90 (dd, J = 7.6, 0.4 Hz, 1H, Ar-H).[3]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.[4] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive.[5]
-
Expected Chemical Shift: The ¹⁹F chemical shift for an aryl fluoride like this compound is expected to be in the range of -110 to -140 ppm (relative to CFCl₃).
-
Coupling: The ¹⁹F signal will be split by adjacent aromatic protons, providing valuable structural information through C-F coupling constants (J-coupling).[6]
¹³C NMR Spectroscopy
The carbon spectrum will show eight distinct signals. The most notable feature is the C-F bond, which results in a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz for the C7 carbon. The carbons ortho (C6) and para (C4) to the fluorine will also show smaller two- and four-bond couplings, respectively.
Caption: Structure of this compound with key NMR features highlighted.
Chemical Reactivity
The reactivity of this compound is dominated by two primary sites: the nucleophilic nitrogen atom and the electron-rich aromatic ring. The fluorine substituent modulates the reactivity at both positions.
N-Acylation and N-Alkylation
The lone pair on the indoline nitrogen makes it a good nucleophile, readily participating in reactions with electrophiles like acyl chlorides, anhydrides, and alkyl halides. This is the most common transformation for functionalizing the indoline core. The electron-withdrawing nature of the 7-fluoro group slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted indoline, which may require slightly more forcing conditions or stronger bases for some reactions.
Caption: General reaction scheme for the N-acylation of this compound.
Protocol 4.1.1: Representative N-Acylation using a Thioester [7][8]
This is a general protocol for indole N-acylation that can be adapted for this compound.
-
Reaction Setup: To a vial, add this compound (1.0 equiv), the desired S-alkyl thioester (3.0 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Solvent: Add anhydrous xylene as the solvent.
-
Reaction: Seal the vial and heat the reaction mixture to 140 °C for 12 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to yield the N-acyl-7-fluoroindoline.
Electrophilic Aromatic Substitution (SEAr)
The benzene portion of the indoline ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The regiochemical outcome is dictated by the directing effects of the existing substituents.[9]
-
Amino Group (-NH-): The nitrogen is a powerful ortho, para-director and an activating group. In the indoline system, the positions ortho and para to the point of fusion are C7a and C5, respectively. However, its activating effect is primarily directed towards the C5 position.
-
Fluorine Atom (-F): Halogens are deactivating yet are also ortho, para-directors.[10]
In this compound, these effects are combined. The powerful activating and directing effect of the amino group typically dominates. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is para to the nitrogen and meta to the fluorine atom.
Applications in Research and Development
The unique properties conferred by the 7-fluoro substituent make this scaffold valuable in several areas.
Medicinal Chemistry and Drug Discovery
The indoline framework is considered a "privileged scaffold," as it can bind to numerous biological targets.[11] The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic properties.[11] Specifically, substituting a hydrogen with fluorine at the 7-position can block a potential site of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.
¹⁹F NMR Probes in Chemical Biology
Because ¹⁹F NMR offers a wide chemical shift range and has no background signal in biological systems, fluorinated molecules are increasingly used as probes.[12] 7-Fluoroindole can be biosynthetically converted to 7-fluorotryptophan and incorporated into proteins.[12] The resulting ¹⁹F NMR signal of the labeled protein is highly sensitive to the local environment, allowing researchers to monitor protein conformational changes, ligand binding, and protein-protein interactions with high precision.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[2][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]
-
Hazards: Based on data for related compounds, this compound should be considered an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed.[2][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Always consult the specific SDS for any reagents used in conjunction with this compound and perform a thorough risk assessment before beginning any experimental work.
References
-
Watson International Ltd. 7-Fluoroisatin CAS 317-20-4. [Link]
-
Punihaole, D., et al. (2017). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Protein Science, 26(4), 747-756. [Link]
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Giraud, N., et al. (2011). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Magnetic Resonance in Chemistry, 49(9), 554-561. [Link]
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Wikipedia. Electrophilic aromatic substitution. [Link]
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Toscano, J. P., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry. [Link]
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MDPI. (2014). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 19(9), 13539-13571. [Link]
-
ResearchGate. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...[Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]
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LibreTexts Chemistry. Electrophilic Aromatic Substitution. [Link]
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Joseph P. Hornak, Ph.D. 19F NMR. [Link]
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University of California, Santa Barbara. Fluorine NMR. [Link]
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University of Calgary. Other Aromatic Substitutions. [Link]
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Liu, S., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 52(34), 8976-8979. [Link]
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ResearchGate. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
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- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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7-Fluoroindoline: A Technical Guide to its Molecular Structure, Synthesis, and Application
Abstract
This technical guide provides an in-depth examination of 7-Fluoroindoline, a fluorinated heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of a fluorine atom at the 7-position of the indoline core imparts unique physicochemical properties that are increasingly leveraged in modern drug design to enhance metabolic stability and modulate bioactivity. This document details the molecule's structural and electronic characteristics, provides a comprehensive overview of its spectroscopic signature, and presents a validated, multi-step synthetic pathway. Furthermore, we explore the reactivity of the scaffold and its proven application as a bioisosteric replacement in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in the Indoline Scaffold
The indoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile three-dimensional geometry for interaction with biological targets. The nitrogen atom can act as a hydrogen bond donor or acceptor, while the aromatic ring engages in hydrophobic and π-stacking interactions.[1]
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[2] Fluorination can profoundly alter a molecule's properties by:
-
Modulating Basicity: The high electronegativity of fluorine can lower the pKa of nearby amines, influencing their ionization state at physiological pH.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >110 kcal/mol). Replacing a hydrogen atom with fluorine at a site susceptible to cytochrome P450 oxidation can block metabolic degradation, thereby increasing the compound's half-life and oral bioavailability.[2]
-
Altering Conformation and Binding Affinity: Fluorine can induce specific conformational preferences and participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) within a protein binding pocket, enhancing target affinity and selectivity.
This compound emerges as a building block of high strategic value, combining the privileged nature of the indoline scaffold with the metabolic and electronic advantages of fluorine substitution. Its application is particularly relevant in bioisosteric replacement strategies, where it can mimic other functional groups while offering an improved pharmacokinetic profile.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a 2,3-dihydro-1H-indole system with a fluorine atom substituted at the C7 position of the aromatic ring.
Identifiers and Formula
| Property | Value | Source(s) |
| IUPAC Name | 7-Fluoro-2,3-dihydro-1H-indole | - |
| Molecular Formula | C₈H₈FN | Calculated |
| Molecular Weight | 137.15 g/mol | Calculated |
| CAS Number | Not definitively assigned (Hydrochloride salt: 1820711-83-8) | [3] |
| Canonical SMILES | C1C2=C(NC1)C(=CC=C2)F | Calculated |
dot graph "7_Fluoroindoline_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: 2D Molecular Structure of this compound.
Spectroscopic Characterization
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides unambiguous evidence for the formation of the indoline ring and the substitution pattern. Experimental data reported in patent literature for a solution in CDCl₃ confirms the key signals.
Proton Assignment Multiplicity Coupling Constant (J) Chemical Shift (δ) ppm H2 (CH₂) Triplet (t) 8.4 Hz 3.62 H3 (CH₂) Triplet (t) 8.4 Hz 3.08 H5 Multiplet (m) - 6.78 - 6.83 H6 Multiplet (m) - 6.62 - 6.66 H4 Doublet of Doublets (dd) 7.6, 0.4 Hz 6.90 Source: EP2399914A1
Causality: The triplet signals for the protons at C2 and C3 are characteristic of the saturated five-membered ring, with each CH₂ group coupling to its vicinal CH₂ neighbor. The downfield shift of the C2 protons (3.62 ppm) relative to the C3 protons (3.08 ppm) is due to the deshielding effect of the adjacent nitrogen atom. The complex multiplets in the aromatic region (6.6-7.0 ppm) are consistent with the substituted benzene ring.
-
¹³C NMR: While specific experimental data is not widely published, the expected ¹³C NMR spectrum can be predicted. The spectrum would show 8 distinct signals. The aliphatic carbons C2 and C3 would appear upfield (approx. 40-60 ppm and 30-40 ppm, respectively). The six aromatic carbons would appear downfield (approx. 110-155 ppm). The carbon directly bonded to fluorine (C7) would exhibit a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will also show smaller C-F couplings (²JC-F, ³JC-F).
-
¹⁹F NMR: ¹⁹F NMR is highly sensitive to the electronic environment. For this compound, a single resonance would be expected. In the context of an aryl fluoride, this signal typically appears in the range of -110 to -140 ppm relative to CFCl₃.[4] The signal would be split into a multiplet due to coupling with ortho (H6) and meta (H5) protons.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. Under Electron Ionization (EI), the molecular ion ([M]⁺) would be expected at an m/z corresponding to the molecular weight (137.15). The observation of the M+1 peak with an intensity of approximately 8.9% relative to the molecular ion would be consistent with the presence of eight carbon atoms. Common fragmentation patterns for indolines involve cleavage of the saturated ring.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands confirming key functional groups.
-
N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹ corresponding to the secondary amine.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
C=C Stretch: Aromatic ring stretching vibrations in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.
-
C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically between 1200-1270 cm⁻¹ for an aryl-fluoride bond.
Synthesis and Reactivity
This compound is most reliably prepared via a multi-step sequence starting from commercially available precursors. A robust pathway involves the synthesis of 7-Fluoroindole, followed by its selective reduction.
dot graph "Synthesis_Workflow" { rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
}
Figure 2: Overall synthetic workflow from a common starting material to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Fluoroisatin (Precursor)
This protocol is adapted from established literature procedures for isatin synthesis.[5]
-
Reaction Setup: In a 250 mL flask, add N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (30 g, 164.8 mmol) to concentrated sulfuric acid (100 mL) portion-wise, ensuring the temperature is maintained below 65 °C.
-
Cyclization: Heat the reaction mixture to 80 °C and stir for 2 hours. The deep red color indicates the progress of the cyclization.
-
Causality: The strong acid protonates the hydroxyl group of the oxime, facilitating elimination of water and subsequent electrophilic attack of the resulting nitrilium ion onto the electron-rich fluorobenzene ring to form the five-membered ring.
-
-
Work-up and Isolation: After cooling, slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring.
-
Purification: Collect the precipitated brick-red solid by vacuum filtration, wash with cold water, and dry to yield 7-Fluoroisatin. The product can be further purified by recrystallization from ethyl acetate/petroleum ether.
Protocol 2: Synthesis of this compound from 7-Fluoroindole
This protocol is based on the selective reduction of the indole C2=C3 double bond as described in patent literature (EP2399914A1).
-
Reaction Setup: To a solution of 7-Fluoroindole (20.0 g, 148 mmol) in glacial acetic acid (60 mL), add sodium cyanoborohydride (NaBH₃CN) (18.7 g, 298 mmol) in small portions at room temperature.
-
Causality: Acetic acid serves as both the solvent and the proton source. It protonates the C3 position of the indole ring, forming a resonance-stabilized indoleninium ion. This iminium-like species is the active electrophile that is readily reduced. Sodium cyanoborohydride is a mild and selective reducing agent, which is key for this transformation. It is stable in mild acid and preferentially reduces iminium ions over other carbonyl groups, but here it effectively reduces the activated C=N⁺ bond of the intermediate.[6][7][8][9]
-
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Carefully add the reaction mixture to a 2M aqueous sodium hydroxide solution (1500 mL) to neutralize the acetic acid and quench any remaining reducing agent.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Reaction Mechanism: Reduction of 7-Fluoroindole
dot graph "Reduction_Mechanism" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 3: Mechanism for the selective reduction of 7-Fluoroindole to this compound.
Applications in Drug Discovery and Development
The primary application of the this compound scaffold in drug discovery is as a metabolically robust building block. The C-F bond at the 7-position effectively blocks a potential site of aromatic oxidation by metabolic enzymes.
Case Study: Bioisosteric Replacement in Influenza Inhibitors
A compelling example of the strategic use of this scaffold is found in the development of inhibitors for the influenza virus PB2 subunit. The clinical candidate pimodivir features a 7-azaindole core. While potent, this core was susceptible to metabolism by aldehyde oxidase (AO) and P450 enzymes.
In a lead optimization campaign, researchers strategically replaced the 7-azaindole with its bioisostere, 7-fluoroindole. This substitution resulted in a compound that:
-
Reduced Aldehyde Oxidase Metabolism: The replacement of the nitrogen at position 7 with a C-F group eliminated the primary site of AO-mediated metabolism.
-
Exhibited a Favorable Pharmacokinetic (PK) Profile: The new analog showed an improved oral PK profile and demonstrated in vivo efficacy in mouse models.
-
Maintained Potency: The 7-fluoroindole analog retained potent antiviral activity.
This case study authoritatively demonstrates the value proposition of the 7-fluoroindole/indoline scaffold. By serving as a stable mimic of the 7-azaindole core, it enables chemists to systematically address metabolic liabilities without sacrificing biological activity, accelerating the path from lead compound to clinical candidate.
dot graph "Drug_Discovery_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [color="#5F6368"];
}
Figure 4: Conceptual workflow illustrating the use of this compound in lead optimization.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is widely available for this compound. However, based on the data for the closely related 7-Fluoroindole, the following precautions are mandated.
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a valuable synthetic building block for medicinal chemistry, offering a potent combination of a privileged heterocyclic core and the pharmacokinetic benefits of strategic fluorination. Its ability to act as a metabolically stable bioisostere for scaffolds like 7-azaindole has been demonstrated to be an effective strategy in overcoming drug metabolism challenges. This guide has provided a comprehensive technical overview of its structure, a validated multi-step synthesis with detailed protocols, and a clear rationale for its application in modern drug discovery programs. As the demand for compounds with fine-tuned ADME properties continues to grow, the utility of scaffolds such as this compound is set to expand, making it an important tool for researchers in the pharmaceutical sciences.
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Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids . Synthetic Communications. [Link]
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Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy . Angewandte Chemie International Edition. [Link]
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A Technical Guide to the Spectroscopic Characterization of 7-Fluoroindoline
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 7-fluoroindoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Given the limited availability of a complete, published dataset for this compound, this guide synthesizes information from its close structural analog, 7-fluoroindole, and established principles of spectroscopic analysis. This approach offers a robust, predictive framework for researchers working with this and related molecules.
Introduction: The Significance of this compound
This compound belongs to the class of substituted indolines, which are core scaffolds in numerous biologically active compounds. The introduction of a fluorine atom at the 7-position of the indoline ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, a thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization in research and development.
This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both predicted spectral features and the underlying scientific principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name 7-fluoro-2,3-dihydro-1H-indole, is foundational to interpreting its spectroscopic data. The key structural features include a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom attached to the benzene ring at the position adjacent to the ring fusion.
The following sections will detail the expected spectroscopic signatures arising from this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and amine protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of 7-fluoroindole and general substituent effects.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-N (Amine) | 3.5 - 4.5 | Broad Singlet | - | The chemical shift is variable and depends on solvent and concentration. The proton is exchangeable with D₂O. |
| H-2 (Methylene) | ~3.0 - 3.2 | Triplet | J ≈ 8.5 | Aliphatic CH₂ adjacent to the aromatic ring. |
| H-3 (Methylene) | ~3.5 - 3.7 | Triplet | J ≈ 8.5 | Aliphatic CH₂ adjacent to the nitrogen atom. |
| H-4 (Aromatic) | ~6.6 - 6.8 | Doublet of doublets | J ≈ 7.5, 1.0 | Aromatic proton ortho to the fluorine atom. |
| H-5 (Aromatic) | ~6.9 - 7.1 | Triplet of doublets | J ≈ 7.8, 4.8 | Aromatic proton meta to the fluorine atom. |
| H-6 (Aromatic) | ~6.6 - 6.8 | Doublet of doublets | J ≈ 8.0, 1.0 | Aromatic proton para to the fluorine atom. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial for ¹H NMR. DMSO-d₆ is often preferred for compounds with N-H protons as it can slow down the exchange rate, leading to sharper N-H signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The fluorine atom will induce through-bond couplings (J-coupling) with nearby carbon atoms, which can be observed in the spectrum.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected C-F Coupling | Rationale |
| C-2 | ~45 - 50 | No | Aliphatic carbon adjacent to the nitrogen. |
| C-3 | ~30 - 35 | No | Aliphatic carbon adjacent to the aromatic ring. |
| C-3a | ~125 - 130 | Yes (³JCF) | Aromatic carbon at the ring junction. |
| C-4 | ~115 - 120 | Yes (²JCF) | Aromatic carbon ortho to the fluorine. |
| C-5 | ~120 - 125 | Yes (³JCF) | Aromatic carbon meta to the fluorine. |
| C-6 | ~110 - 115 | Yes (⁴JCF) | Aromatic carbon para to the fluorine. |
| C-7 | ~150 - 155 | Yes (¹JCF) | Aromatic carbon directly bonded to fluorine (large coupling constant). |
| C-7a | ~140 - 145 | Yes (²JCF) | Aromatic carbon at the ring junction, adjacent to nitrogen. |
Trustworthiness of Protocol: A proton-decoupled ¹³C NMR experiment is standard. For unambiguous assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment. For this compound, a single resonance is expected.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Rationale |
| 7-F | -120 to -140 | The chemical shift is relative to a standard like CFCl₃. The exact value is sensitive to the solvent and electronic effects of the indoline ring. |
Expertise in Practice: The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for studying protein-ligand interactions if this compound is used as a fragment or part of a larger molecule.[1]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
For enhanced sensitivity, a larger number of scans may be required.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is generally not necessary unless fine couplings are being investigated.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging data from the closely related 7-fluoroindole and fundamental spectroscopic principles, a comprehensive characterization has been outlined. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this data. A thorough understanding of the NMR, IR, and MS properties of this compound is essential for its application in the development of novel chemical entities.
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A Comprehensive Technical Guide to the Physical Properties of 7-Fluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
7-Fluoroindoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active molecules, making a thorough understanding of its physical properties essential for its application in the synthesis and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound, including its molecular characteristics, predicted physicochemical parameters, and spectral data. Furthermore, this guide details the standardized experimental protocols for the determination of these properties, offering field-proven insights into the causality behind methodological choices. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction: The Significance of this compound in Modern Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a fluorine atom to this scaffold, as in this compound, can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Specifically, the placement of fluorine at the 7-position of the indoline ring can modulate the electronic environment of the aromatic system and the basicity of the nitrogen atom, which can be critical for target engagement and pharmacokinetic profiles.[4]
The non-coplanar nature of the two rings in the indoline structure can enhance water solubility and reduce lipophilicity compared to its aromatic counterpart, indole, which is a desirable trait for drug candidates.[1] Consequently, this compound serves as a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas, including oncology, neurology, and infectious diseases. A comprehensive characterization of its physical properties is the foundational step for its effective utilization in drug design and development programs.
Molecular Structure and Core Properties
A fundamental understanding of the molecular structure of this compound is paramount. The following diagram illustrates its chemical structure.
Caption: Molecular structure of this compound.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, a combination of available data for analogous structures and computationally predicted values are presented.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈FN | - |
| Molecular Weight | 137.15 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Based on similar indolines |
| Melting Point | Predicted: < 25 °C | Computational Prediction[5][6] |
| Boiling Point | Predicted: ~230-250 °C at 760 mmHg | Computational Prediction[7][8] |
| Density | Predicted: ~1.2 g/cm³ | Computational Prediction |
| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane) | Computational Prediction & General Chemical Principles[2][9][10] |
| pKa | Predicted: ~4-5 (for the protonated amine) | Based on similar anilines |
| CAS Number | Not assigned for free base; 1820711-83-8 (for hydrochloride salt) | BLD Pharm[11] |
Experimental Protocols for Property Determination
The following section outlines the standardized, self-validating protocols for the experimental determination of the key physical properties of this compound. The causality behind the choice of each methodology is explained to provide a deeper understanding for the researcher.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[12] For a pure crystalline solid, a sharp melting range of 0.5-1.0 °C is expected.[12]
Methodology: Capillary Melting Point Method
This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: If this compound is a solid at room temperature, ensure it is finely powdered to allow for uniform packing and heat transfer.[13]
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) by tapping the open end into the sample.[14]
-
Packing: The sample is compacted at the bottom of the capillary tube by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.[15]
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated, and the temperature at which melting begins and the temperature at which the entire sample is liquid are recorded as the melting range.[16] For accuracy, a slow heating rate (1-2 °C/min) near the melting point is crucial.[15]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure and is a key characteristic of a liquid's volatility.[17][18]
Methodology: Micro Boiling Point Determination (Siwoloboff Method)
This micro-method is ideal when only a small amount of the substance is available, which is often the case for novel research compounds.
Step-by-Step Protocol:
-
Sample Preparation: A small amount (a few drops) of liquid this compound is placed in a small test tube or a fusion tube.[19]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed in the liquid with the open end down.
-
Apparatus Assembly: The tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).[18]
-
Heating and Observation: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[18] This is the point where the external pressure equals the vapor pressure of the liquid.
Solubility Assessment
Determining the solubility of a compound is critical in drug discovery as it affects bioavailability, formulation, and in vitro assay design.[20][21] Both kinetic and thermodynamic solubility are important parameters.
Methodology: High-Throughput Kinetic Solubility Assay
This method is chosen for its relevance in early drug discovery, providing a rapid assessment of a compound's tendency to precipitate from a supersaturated solution, often encountered in in vitro screening.[22]
Caption: Workflow for Kinetic Solubility Assay.
Step-by-Step Protocol:
-
Stock Solution: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[22]
-
Addition to Buffer: A small volume of the DMSO stock is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a supersaturated solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: The solution is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[20]
-
Analysis: The amount of precipitate is measured, typically by nephelometry (light scattering), or the concentration of the compound remaining in solution after filtration or centrifugation is determined by a suitable analytical method like HPLC-UV or LC-MS/MS.[20][22]
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The fluorine atom at the 7-position will cause splitting of the adjacent proton signals.
-
Aliphatic Protons: The methylene protons of the indoline ring (at positions 2 and 3) will appear as triplets or more complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).
-
Amine Proton: The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
The spectrum will show eight distinct carbon signals. The carbon atom bonded to the fluorine (C7) will exhibit a large one-bond C-F coupling constant. Other carbons in the aromatic ring will show smaller two- and three-bond C-F couplings.
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing and Analysis: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
-
C-N Stretch: A medium absorption band in the 1250-1350 cm⁻¹ region.
Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Application: A small amount of liquid or solid this compound is placed directly on the ATR crystal.
-
Spectrum Acquisition: The IR spectrum is recorded. The ATR technique is advantageous as it requires minimal sample preparation.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 137.06).
-
Fragmentation Pattern: Common fragmentation pathways for indolines may be observed, providing further structural confirmation.
Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph.
-
Ionization: The sample is ionized using a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. While direct experimental data for this specific compound is not extensively available in the public domain, the provided protocols and predicted values, grounded in established scientific principles, offer a robust starting point for researchers. The strategic importance of fluorinated indolines in drug discovery underscores the necessity of a thorough characterization of their fundamental physical properties. The methodologies detailed herein are designed to be both accurate and practical for the modern research and development laboratory, facilitating the advancement of new chemical entities based on the this compound scaffold.
References
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AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
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Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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Al-Saadi, A. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Chemical Shifts. (n.d.). 7-FLUOROINDOLE-5-CARBOXYLIC-ACID - Optional[19F NMR]. Retrieved from [Link]
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Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]
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ACS Publications. (2026, January 8). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]
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ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 7-Fluoroindoline and Structurally Related Compounds
Abstract: This guide provides a comprehensive overview of the safety and handling considerations for 7-Fluoroindoline, a fluorinated heterocyclic compound utilized in drug discovery and chemical synthesis. Recognizing the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from structurally analogous compounds, namely 7-Fluoroindole and this compound-2,3-dione (7-Fluoroisatin), to establish a robust framework for risk assessment and safe laboratory practices. This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights into hazard identification, exposure controls, emergency procedures, and handling protocols.
Section 1: Introduction and Scope
This compound and its derivatives are of growing interest in medicinal chemistry and materials science. As with any specialized chemical, a thorough understanding of its potential hazards is a prerequisite for its use in a research and development setting. The causality behind rigorous safety protocols is to mitigate risk not only from known hazards but also from uncharacterized toxicological properties, a common scenario for novel compounds.
Crucial Note on Data Extrapolation: A specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 403-34-9) is not widely available in public databases as of the date of this publication. Therefore, this guide is built upon a conservative risk assessment approach, extrapolating data from the well-documented, structurally similar compounds:
-
7-Fluoroindole (CAS No. 387-44-0): Differs by the degree of saturation in the five-membered ring.
-
This compound-2,3-dione (7-Fluoroisatin, CAS No. 317-20-4): An oxidized indoline core.
The safety recommendations herein are based on the principle that similar molecular structures often exhibit similar hazard profiles. All personnel must treat this compound with, at minimum, the same level of caution as advised for these analogues.
Section 2: Compound Identification and Analogue Properties
Understanding the physical properties of related compounds helps in anticipating the behavior of this compound, such as its state (solid/liquid) at room temperature and its potential for dust formation.
| Property | 7-Fluoroindole | This compound-2,3-dione (7-Fluoroisatin) |
| CAS Number | 387-44-0[1][2] | 317-20-4[3][4][5] |
| Molecular Formula | C₈H₆FN[1][2] | C₈H₄FNO₂[3][4][5] |
| Molecular Weight | 135.14 g/mol [1][2] | 165.12 g/mol [3][4][5] |
| Appearance | Off-white powder[2] | Light yellow to Brown powder/crystal[5] |
| Melting Point | 60 - 65 °C[2] | 192 - 196 °C[3][5] |
| Solubility | No data available | Sparingly soluble in water (0.022 g/L)[5] |
| Table 1: Physical and Chemical Properties of this compound Analogues. |
Section 3: Hazard Identification and Classification (Based on Analogues)
The GHS classifications for 7-Fluoroindole and 7-Fluoroisatin indicate that the primary hazards are irritation to skin, eyes, and the respiratory system. 7-Fluoroisatin also presents a hazard for acute oral toxicity and may cause skin sensitization.[1][3][6]
| Hazard Class | GHS Category | Hazard Statement | Analogue Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] | 7-Fluoroisatin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] | 7-Fluoroindole, 7-Fluoroisatin |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][6] | 7-Fluoroindole, 7-Fluoroisatin |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3] | 7-Fluoroisatin |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][6] | 7-Fluoroindole, 7-Fluoroisatin |
| Table 2: Consolidated GHS Hazard Classifications for this compound Analogues. |
The toxicological properties of this compound itself have not been fully investigated.[7] Therefore, it must be handled as a substance with unknown hazards, and exposure should be minimized.
Section 4: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The hierarchy of controls prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: Hierarchy of Controls for Safe Chemical Handling.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, written SOP for any process involving this compound is required.
-
Training: All personnel must be trained on the specific hazards and the SOP before commencing work.
-
Access Control: Limit access to storage and handling areas to authorized personnel only.
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale and Citation |
| Hand Protection | Nitrile or Neoprene gloves. Inspect for tears before use. | Protects against skin irritation and potential absorption.[1] Observe manufacturer instructions for breakthrough time. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents eye contact and serious irritation.[7] Standard safety glasses are insufficient. |
| Skin and Body | Long-sleeved laboratory coat. | Protects skin from accidental contact.[1] |
| Respiratory | Not required if handled in a fume hood. If a hood is unavailable or in case of a large spill, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge.[7] | Protects against respiratory tract irritation from dust or aerosols.[1][6] |
| Table 3: Recommended Personal Protective Equipment (PPE). |
Section 5: Standard Operating Procedure (SOP) for Handling and Storage
This protocol represents a self-validating system; adherence to each step ensures the safety of the subsequent one.
5.1 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sources of ignition, and incompatible materials (e.g., strong oxidizing agents).[7]
-
Store locked up.[7]
5.2 Experimental Protocol: Weighing and Dissolving Solid this compound
Caption: SOP Workflow for Weighing and Dissolving this compound.
Step-by-Step Methodology:
-
Preparation: Don all required PPE as specified in Table 3. Confirm the chemical fume hood is operational (check airflow monitor).
-
Staging: Place an analytical balance, the sealed container of this compound, a clean spatula, a pre-labeled receiving vial, and the chosen solvent into the fume hood.
-
Weighing: Tare the receiving vial on the balance. Carefully open the stock container and use the spatula to transfer the desired amount of solid into the vial. Perform this action slowly to minimize dust formation. Close the stock container immediately.
-
Dissolution: Cap the receiving vial containing the weighed solid. Add the required volume of solvent using a pipette or syringe. Cap the vial securely and swirl gently to dissolve.
-
Decontamination & Cleanup: Clean the spatula with an appropriate solvent-soaked wipe. Wipe down the balance and the fume hood work surface. Dispose of all contaminated materials (e.g., weigh boats, wipes) in a designated solid hazardous waste container.
-
Final Steps: Close the fume hood sash. Remove PPE, starting with gloves, and dispose of them properly. Wash hands thoroughly with soap and water.[8]
Section 6: Emergency Procedures
Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
Caption: Emergency First Aid Decision Tree for this compound Exposure.
6.1 First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If symptoms persist or if breathing is difficult, seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][7]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1][7]
-
Ingestion: Clean mouth with water and then drink plenty of water.[7] Do not induce vomiting. Get medical attention if symptoms occur.[1][7]
6.2 Spill Response:
-
Small Spills: Ensure adequate ventilation and wear full PPE. Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7] Clean the spill area with soap and water.
-
Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Alert safety personnel. Do not allow the product to enter drains.[8]
6.3 Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Unsuitable Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: In case of fire, toxic fumes may be formed.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Section 7: Waste Disposal
-
Chemical Waste: Dispose of unused product and contaminated materials as hazardous waste.[1]
-
Regulations: All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][7] Do not empty into drains.[1]
-
Containers: Dispose of contaminated packaging in the same manner as the unused product.
Section 8: References
-
7-Fluoro-1-methylindoline-2,3-dione. PubChem. Retrieved January 12, 2026, from [Link]
-
5-Fluoroisatin. PubChem. Retrieved January 12, 2026, from [Link]
-
7-Fluoroisoquinoline. PubChem. Retrieved January 12, 2026, from [Link]
-
7-Fluoroisatin CAS 317-20-4. Watson International. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility of 7-Fluoroindoline for Drug Discovery Professionals
Executive Summary
Solubility is a critical physicochemical parameter that dictates the behavior of a compound throughout the drug discovery and development pipeline. For novel building blocks like 7-fluoroindoline, a comprehensive understanding of solubility is paramount for its effective use in synthesis, biological screening, and formulation. Publicly available quantitative solubility data for this compound is limited; therefore, this guide provides the necessary theoretical framework and robust, field-proven experimental protocols to empower researchers to generate this crucial data. We will delve into the principles governing the solubility of this weakly basic amine, provide step-by-step methodologies for determining both thermodynamic and kinetic solubility, and discuss the interpretation of this data in a drug discovery context.
Physicochemical Profile and Structural Insights
This compound is an aromatic heterocyclic amine. Its structure fundamentally influences its solubility characteristics. The indoline core provides a degree of lipophilicity, while the secondary amine introduces a basic center capable of protonation, making its aqueous solubility highly dependent on pH. The fluorine atom at the 7-position further modulates electronic properties and lipophilicity.
Table 1: Physicochemical Properties of this compound and Related Analogs.
| Property | This compound (Predicted/Reported) | Indoline (Reference) |
|---|---|---|
| Molecular Formula | C₈H₈FN | C₈H₉N |
| Molecular Weight | 137.15 g/mol | 119.16 g/mol |
| pKa (Predicted) | ~4.5 - 5.0 | 4.85 |
| LogP (Predicted) | ~1.5 - 2.0 | 1.3 |
| General Solubility | Expected to have low aqueous solubility at neutral pH and higher solubility in many organic solvents. | Low aqueous solubility, soluble in most organic solvents. |
Note: Predicted values are estimations from cheminformatics software and should be experimentally verified. The pKa of the secondary amine is the most critical parameter for predicting pH-dependent aqueous solubility.
Theoretical Framework for Solubility
A compound's solubility is not a single value but a function of its environment and solid-state properties. For an ionizable molecule like this compound, these factors are critical.
The Role of the Solid State: Thermodynamic Solubility
The most stable crystalline form of a compound will, by definition, have the lowest solubility. This is known as the thermodynamic or equilibrium solubility. It represents the true saturation point where the dissolved compound is in equilibrium with its solid form.[1][2] Polymorphs, amorphous solids, or solvates of this compound will have different crystal lattice energies and thus different, often higher, apparent solubilities. It is crucial in late-stage development to characterize the solubility of the most stable, well-defined crystal form.
pH-Dependent Aqueous Solubility
As a weak base, this compound's aqueous solubility is profoundly influenced by pH. The secondary amine can accept a proton to form a charged, and therefore more water-soluble, conjugate acid. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[3][4][5][6]
Total Solubility (ST) = S0 (1 + 10(pKa - pH))
Where:
-
ST is the total solubility at a given pH.
-
S0 is the intrinsic solubility of the un-ionized free base.
-
pKa is the acid dissociation constant of the protonated amine.
This equation demonstrates that as the pH of the solution drops below the pKa, the protonated species dominates, leading to a logarithmic increase in total solubility.[5] This is a critical consideration for oral drug absorption, as the compound will experience a wide pH range from the stomach (pH 1-3) to the intestine (pH 5-7).
Caption: Key differences between kinetic and thermodynamic solubility workflows.
Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the equilibrium solubility and is the benchmark method.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium at a controlled temperature.
Materials:
-
Solid this compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Methodology:
-
Preparation: Add an excess of solid this compound to a glass vial. An amount that ensures solid remains at the end of the experiment is crucial (e.g., ~1-2 mg).
-
Solvent Addition: Accurately add a known volume of the desired buffer (e.g., 1 mL) to the vial. [1]3. Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Allow the slurry to shake for at least 24 hours to ensure equilibrium is reached. [7]4. Phase Separation: After incubation, remove the vial and allow the undissolved solid to settle. To clarify the supernatant, either centrifuge the vial at high speed (e.g., 14,000 rpm for 15 mins) or filter the solution through a 0.22 µm syringe filter. Causality Note: This step is critical to ensure that no solid particulates are carried over into the analytical sample, which would falsely inflate the solubility measurement.
-
Quantification: Prepare a calibration curve of this compound of known concentrations. Dilute the clarified supernatant into the mobile phase and analyze it using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid screening of many compounds.
Objective: To rapidly estimate the solubility of this compound by identifying the concentration at which it precipitates from a DMSO-to-buffer solution. [8][9] Materials:
-
10-20 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates (clear for UV, opaque for nephelometry)
-
Automated liquid handler or multichannel pipettes
-
Plate reader (Nephelometer or UV-Vis Spectrophotometer)
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). [9]2. Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microplate. [9]3. Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the final desired concentration (e.g., add 198 µL for a 1:100 dilution, resulting in 100 µM final concentration and 1% DMSO).
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1 to 2 hours. [10][9]5. Detection:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering relative to a buffer-only control indicates the formation of a precipitate. [8] * Direct UV: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate and compare it to standards to determine the concentration of the dissolved compound. [9]6. Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.
-
Interpreting Solubility Data in Drug Development
The solubility data generated for this compound informs critical decisions.
Table 2: Illustrative Solubility Data and its Implications.
| Assay Type | Buffer | Illustrative Solubility | Implication for Drug Discovery |
|---|---|---|---|
| Thermodynamic | pH 7.4 PBS | 5 µg/mL | Low intrinsic solubility. May lead to dissolution rate-limited absorption. |
| Thermodynamic | pH 2.0 (Simulated Gastric Fluid) | 500 µg/mL | High solubility in acidic conditions, suggesting good dissolution in the stomach. |
| Kinetic | pH 7.4 PBS | 50 µg/mL | Higher apparent solubility suggests potential for supersaturation, which can be beneficial for absorption but may risk precipitation. |
Biopharmaceutics Classification System (BCS)
The BCS is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability. [11][12]A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. [13][14]Determining the pH-dependent solubility of this compound is the first step in classifying any downstream drug candidate derived from it. [11][15]
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
A derivative of this compound that is found to be poorly soluble would likely fall into Class II or IV, indicating that formulation strategies to enhance solubility (e.g., salt formation, amorphous dispersions) will be critical for achieving adequate oral bioavailability. [15]
Conclusion
While specific solubility data for this compound requires experimental determination, its chemical structure provides a clear roadmap for investigation. As a weakly basic amine, its solubility is expected to be low at physiological pH but will increase significantly in acidic environments. By employing the robust thermodynamic and kinetic protocols detailed in this guide, researchers can generate the high-quality data needed to confidently utilize this compound in synthesis, guide the design of new chemical entities, and anticipate the biopharmaceutical challenges and opportunities for any resulting drug candidates. This systematic approach ensures that solubility is understood and managed from the earliest stages of discovery, increasing the probability of downstream success.
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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-
Wikipedia. Biopharmaceutics Classification System. [Link]
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Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
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Tait, A. R., & Dressman, J. B. (2016). Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. The AAPS Journal, 18(5), 1215–1227. [Link]
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ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach. [Link]
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Protocols.io. In-vitro Thermodynamic Solubility. (2025). [Link]
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Veeprho. Biopharmaceutics Classification System and Eligibility for Bio Waivers. (2024). [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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FDA. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
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Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. European Journal of Pharmaceutical Sciences, 41(1), 55-63. [Link]
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Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
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An In-Depth Technical Guide to the Synthesis and Application of 7-Fluoroindoline
This guide provides a comprehensive technical overview of 7-Fluoroindoline, a fluorinated heterocyclic scaffold of increasing importance in medicinal chemistry. We will move beyond simple procedural lists to explore the strategic rationale behind its synthesis, the causality of experimental choices, and its validated application in modern drug discovery programs.
Part 1: The Strategic Imperative for Fluorinated Heterocycles in Drug Design
The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine, being the most electronegative element, imparts unique properties that are difficult to replicate. Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.[3] Specifically, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, a critical strategy for enhancing a drug candidate's half-life and oral bioavailability.[2]
The indoline scaffold itself is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When fluorine is introduced onto this scaffold, particularly at the 7-position, it creates a unique electronic and steric environment. This substitution pattern is a deliberate design choice aimed at modulating the molecule's properties for improved drug-like characteristics. For instance, the 7-fluoroindole moiety has been successfully employed as a bioisostere for 7-azaindole, mitigating metabolism by enzymes like aldehyde oxidase (AO) and improving pharmacokinetic profiles in drug candidates such as influenza inhibitors.[4] The "discovery" of this compound is therefore not a singular event, but rather the development of robust synthetic pathways that make this valuable building block readily accessible to researchers.
Part 2: A Validated Synthetic Blueprint for this compound
The most reliable and scalable synthesis of this compound begins with the construction of a key intermediate: 7-Fluoroisatin. This intermediate is then subjected to a two-step reductive sequence to yield the target indoline. This retrosynthetic approach allows for the use of readily available starting materials and well-understood reaction mechanisms.
Workflow: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathway for this compound.
Part 3: Core Protocol: Synthesis of 7-Fluoroisatin
The synthesis of 7-Fluoroisatin is reliably achieved via the Sandmeyer isatin synthesis, which involves the acid-catalyzed cyclization of an isonitrosoacetanilide intermediate.[5][6]
Causality Behind the Protocol:
-
Starting Material: The synthesis begins with a substituted aniline, in this case, 2-fluoroaniline.
-
Intermediate Formation: The aniline is first converted to an N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate. This is typically achieved by reaction with chloral hydrate and hydroxylamine.
-
Cyclization Catalyst: Concentrated sulfuric acid serves a dual purpose. It acts as the solvent and, more importantly, as a powerful dehydrating agent and catalyst that facilitates the electrophilic cyclization onto the electron-rich aromatic ring to form the five-membered lactam ring of the isatin core.[5] The high temperature (80 °C) provides the necessary activation energy for this transformation.
-
Work-up: The reaction is quenched by pouring the mixture into ice-water. This precipitates the solid organic product while keeping inorganic salts dissolved, allowing for easy isolation by filtration.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 30 g (164.84 mmol) of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in 100 mL of concentrated sulfuric acid. Note: This step is exothermic and should be performed with caution and adequate cooling.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for approximately 2 hours.[5]
-
Reaction Quench: Upon completion (monitored by TLC or LCMS), cool the mixture and slowly pour it into a beaker containing a vigorously stirred ice-water slurry.
-
Isolation: A brick-red solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Drying: Wash the solid with cold water and dry it thoroughly to yield 7-Fluoroisatin. A typical yield is around 90%.[5]
Part 4: The Reductive Cascade: From Isatin to Indoline
With the key 7-Fluoroisatin intermediate in hand, a two-stage reduction is performed to arrive at the target this compound.
Step 1: Reduction of 7-Fluoroisatin to 7-Fluoroindole
The first reduction targets the ketone carbonyl groups of the isatin. A common and effective method involves a combination of sodium borohydride and boron trifluoride etherate, which work in concert to reduce the lactam and ketone.[7]
-
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a standard reducing agent. However, its reactivity is enhanced and modified by the Lewis acid boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygens, activating them towards hydride attack and facilitating the reduction of the relatively stable amide bond. The low temperature (-10 °C to -5 °C) is critical to control the reactivity of this powerful reducing system and prevent side reactions.[7]
Protocol: 7-Fluoroisatin to 7-Fluoroindole
-
Inert Atmosphere: To a dry, four-necked flask under a nitrogen atmosphere, add 4 g (0.024 mol) of 7-Fluoroisatin and 3.52 g (0.093 mol) of sodium borohydride.[7]
-
Cooling: Cool the flask to below -10 °C using a suitable cooling bath.
-
Reagent Addition: While stirring, slowly add 40 mL of anhydrous tetrahydrofuran (THF), followed by the dropwise addition of 7.6 g (0.054 mol) of boron trifluoride etherate. Maintain the internal temperature below -5 °C throughout the addition.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a solution of 6.6 g of sodium bisulfate in 70 mL of water. The product is then typically isolated by steam distillation and extraction with ethyl acetate.[7] This process yields white, needle-like crystals of 7-Fluoroindole.
Step 2: Reduction of 7-Fluoroindole to this compound
The final step is the selective reduction of the C2-C3 double bond of the indole ring to form the indoline.
-
Causality of Reagent Choice: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation.[8] It is a milder reducing agent than NaBH₄ or LiAlH₄ and is particularly effective at reducing iminium ions in acidic media. Acetic acid serves as both the solvent and the acid catalyst, protonating the indole C3 position to form an intermediate that is readily reduced by the cyanoborohydride. This method offers high selectivity, leaving the aromatic ring untouched.
Protocol: 7-Fluoroindole to this compound
-
Dissolution: Dissolve 20.0 g (148 mmol) of 7-Fluoroindole in 60 mL of acetic acid.[8]
-
Reducing Agent Addition: To this solution, add 18.7 g (298 mmol) of sodium cyanoborohydride in small portions. Note: This may cause gas evolution.
-
Reaction: Stir the mixture at room temperature for 2 hours.[8]
-
Work-up and Purification: Pour the reaction mixture into a 2M aqueous sodium hydroxide solution to neutralize the acetic acid. Extract the product with a suitable organic solvent like dichloromethane. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by silica gel column chromatography to yield this compound with high purity (yields up to 99% have been reported).[8]
Workflow: The Reductive Sequence
Caption: Two-step reduction from 7-Fluoroisatin to this compound.
Part 5: Physicochemical and Spectroscopic Data
The following table summarizes key data for the compounds in the synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 7-Fluoroisatin | C₈H₄FNO₂ | 165.12 | 317-20-4 | Light yellow to brown powder[9] |
| 7-Fluoroindole | C₈H₆FN | 135.14 | 387-44-0 | White crystalline solid[7] |
| This compound | C₈H₈FN | 137.15 | 769966-04-3 | Not specified (typically an oil or low-melting solid) |
¹H-NMR Data for this compound (300 MHz, CDCl₃): δ: 3.08 (t, J = 8.4 Hz, 2H), 3.62 (t, J = 8.4 Hz, 2H), 6.62-6.66 (m, 1H), 6.78-6.83 (m, 1H), 6.90 (dd, J = 7.6, 0.4 Hz, 1H).[8]
Part 6: Application in Drug Discovery - A Case Study
The true value of a synthetic building block is realized in its application. 7-Fluoroindole, the direct precursor to this compound, serves as a powerful case study in the development of influenza PB2 inhibitors.[4] In the optimization of the drug candidate pimodivir, researchers identified that the 7-azaindole core was susceptible to metabolism by P450 and aldehyde oxidase (AO) enzymes.[4]
By strategically replacing the 7-azaindole with its bioisostere, 7-fluoroindole, the resulting compound exhibited a more favorable oral pharmacokinetic profile, reduced kinase activity, and decreased metabolism by aldehyde oxidase. This substitution was a key step in developing next-generation inhibitors with improved drug-like properties.[4] This example authoritatively demonstrates the causality behind the synthesis of 7-fluoro-substituted heterocycles: they are created to solve specific, pressing problems in drug development.
Part 7: Conclusion
This compound is more than just another chemical compound; it is an enabling tool for medicinal chemists. Its "discovery" is best understood as the establishment of a robust, logical, and high-yielding synthetic route that has made its unique properties accessible. The protocols detailed in this guide, from the foundational Sandmeyer synthesis of 7-Fluoroisatin to the selective reductions that follow, represent a self-validating system that delivers a high-value scaffold. As researchers continue to leverage the subtle yet powerful effects of fluorine, building blocks like this compound will remain critical components in the design of safer and more effective medicines.
References
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- CN105622482A - Method for industrially preparing 7-fluoroindole. Google Patents. [URL: https://patents.google.
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7-Fluoroindoline derivatives and analogs
An In-Depth Technical Guide to 7-Fluoroindoline Derivatives and Analogs
Abstract
The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Within this context, the this compound scaffold has emerged as a privileged structural motif in drug discovery. Its unique electronic properties enhance metabolic stability, improve receptor binding affinity, and provide a versatile platform for analog synthesis.[3][4] This guide provides a comprehensive overview of this compound derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will explore the rationale behind their design, detail robust synthetic methodologies, analyze their chemical reactivity for further derivatization, and examine their application in developing next-generation therapeutics, with a particular focus on antiviral and neuroscience targets.
The Rationale for Fluorination at the 7-Position of the Indoline Core
The indoline ring is a common feature in numerous pharmaceuticals and bioactive compounds.[5] The introduction of a fluorine atom, particularly at the C-7 position, is a deliberate design choice rooted in established medicinal chemistry principles.[6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1] The C-7 position of the indole or indoline ring is a known site for oxidative metabolism. Placing a fluorine atom here effectively blocks this "soft spot," thereby increasing the metabolic half-life and oral bioavailability of the drug candidate.[4] A notable example is the development of influenza PB2 inhibitors, where replacing a 7-azaindole with a 7-fluoroindole moiety significantly reduced aldehyde oxidase metabolism.[4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity alters the electronic environment of the entire molecule.[2] This can lower the pKa of nearby nitrogen atoms, affecting their ionization state at physiological pH. It also increases lipophilicity (logP), which can enhance membrane permeability and improve penetration across the blood-brain barrier, a critical factor for CNS-targeted agents.[1][7]
-
Enhanced Target Engagement: The fluorine atom can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions.[2] These subtle yet significant interactions can lead to a substantial increase in binding affinity and selectivity for the biological target.
Table 1: Comparative Physicochemical Properties
| Property | Indoline (Parent Scaffold) | This compound (Illustrative) | Rationale for Change |
| logP | ~1.8 | ~2.2 | Increased lipophilicity due to the fluorine atom.[1] |
| pKa (Amine) | ~5.0 | ~4.5 | The electron-withdrawing nature of fluorine reduces the basicity of the nitrogen atom.[7] |
| Metabolic Hotspot | C-7 position susceptible to hydroxylation | C-7 position blocked by fluorine | The high strength of the C-F bond prevents enzymatic oxidation.[2][4] |
Synthesis of the this compound Core
The primary and most reliable method for synthesizing the this compound core is the catalytic hydrogenation of its aromatic precursor, 7-fluoroindole. This approach is favored due to the commercial availability of the starting material and the high efficiency of the reduction.
Diagram 1: Synthetic Pathway to this compound
Caption: General workflow for the synthesis of this compound.
The hydrogenation of the indole nucleus can be challenging due to the resonance stability of the aromatic system.[8] However, using a platinum-based catalyst in the presence of an acid activator in a polar solvent like water or ethanol provides an effective and environmentally benign route to the desired indoline.[8]
Experimental Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on established methods for indole hydrogenation.[8]
Objective: To reduce 7-fluoroindole to this compound with high yield and purity.
Materials:
-
7-Fluoroindole (1.0 eq)
-
10% Platinum on Carbon (Pt/C) (5-10 mol%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%)
-
Ethanol (EtOH) or Water
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
NMR tubes, Deuterated Chloroform (CDCl₃)
-
Mass Spectrometer
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 7-fluoroindole (e.g., 1.35 g, 10 mmol) and the Pt/C catalyst (e.g., 1.0 g, ~10 mol% Pt).
-
Solvent and Acid Addition: Add ethanol (50 mL) and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol). The acid serves to protonate the indole, activating it towards reduction and preventing catalyst poisoning by the nitrogen lone pair.[8]
-
Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas three times, then with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 80-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by taking small aliquots (after carefully depressurizing and purging) and analyzing by TLC or GC-MS.
-
Workup - Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with additional ethanol.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the residue, add dichloromethane (50 mL) and saturated NaHCO₃ solution (50 mL) to neutralize the p-TsOH.
-
Workup - Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purification & Validation: Purify the crude this compound by silica gel chromatography if necessary. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₈H₈FN is 137.06.
Biological Activities and Drug Discovery Applications
This compound derivatives have shown significant promise in several therapeutic areas, primarily due to the favorable pharmacokinetic properties imparted by the C-7 fluorine atom.
Influenza PB2 Inhibitors: A Case Study
A compelling application of the this compound scaffold is in the development of inhibitors for the influenza virus polymerase basic protein 2 (PB2) subunit. The drug candidate pimodivir (VX-787), which contains a 7-azaindole core, showed efficacy but was hampered by metabolism issues.[4] Researchers strategically replaced the 7-azaindole with a 7-fluoroindole bioisostere. This single modification resulted in a compound with:
-
Reduced aldehyde oxidase metabolism.[4]
-
A more favorable oral pharmacokinetic (PK) profile.[4]
-
Potent in vivo efficacy in animal models.[4]
This case study perfectly illustrates the power of using a 7-fluoroindole/indoline scaffold to solve critical drug metabolism problems.
Diagram 2: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of 7-azaindole with 7-fluoroindole.[4]
Ligands for Dopamine Receptors
The indoline scaffold is also a known pharmacophore for dopamine receptor ligands, which are crucial for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[10][11] While direct examples of this compound dopamine ligands are emerging, the principles of fluorine incorporation are highly relevant. The fluorine atom can be used to fine-tune receptor subtype selectivity (e.g., D₂ vs. D₃ receptors) and improve brain penetration.[11] The ability to modify electronic properties and lipophilicity makes the this compound core an attractive starting point for designing novel CNS agents with optimized drug-like properties.
Experimental Protocol 2: In Vitro Influenza PB2 Inhibition Assay
This protocol describes a high-throughput fluorescence polarization (FP) assay to screen for inhibitors of the PB2 cap-binding domain.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against the influenza PB2 protein.
Materials:
-
Recombinant influenza PB2 cap-binding domain (amino acids 318-483).
-
Fluorescein-labeled m7GTP analog (fluorescent probe).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
This compound test compounds, dissolved in DMSO.
-
Pimodivir or a known PB2 inhibitor (positive control).
-
DMSO (negative control).
-
384-well, low-volume, black assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate wells. Also include wells for positive and negative controls.
-
Protein Addition: Dilute the recombinant PB2 protein in assay buffer to the desired concentration (e.g., 20 nM). Add protein solution to all wells except those designated for the "no protein" control.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the protein.
-
Probe Addition: Dilute the fluorescent m7GTP probe in assay buffer to its final concentration (e.g., 10 nM). Add the probe solution to all wells.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization (FP) signal on a compatible plate reader. The excitation wavelength is typically 485 nm and the emission is 535 nm.
-
Data Analysis (Self-Validation):
-
The negative control (DMSO) wells define the maximum FP signal (100% binding).
-
The positive control (saturating concentration of a known inhibitor) wells define the minimum FP signal (0% binding).
-
Calculate the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Diagram 3: Workflow for PB2 Inhibition Assay
Caption: Step-by-step workflow for the fluorescence polarization assay.
Structure-Activity Relationships (SAR)
Systematic exploration of the this compound scaffold is critical for optimizing biological activity.[6] Key modification points include the N-1 and C-2/C-3 positions.
-
N-1 Substitution: The nitrogen atom is a common handle for introducing diverse substituents to explore different binding pockets or to modulate solubility and other physical properties. Alkylation, acylation, or arylation at this position can significantly impact target engagement.
-
C-3 Position: For scaffolds like 7-fluoro-isatin (this compound-2,3-dione), the C-3 position is a reactive ketone that can be used as a handle for spiro-cyclization or condensation reactions to build molecular complexity.[12][13]
Table 2: Illustrative SAR for Quinolone Antibacterials (Adapted Principles)
While not specific to this compound, the principles of SAR from fluoroquinolone antibiotics are highly relevant.[14][15] They demonstrate how small changes to a fluorinated heterocyclic core can dramatically alter activity.
| Position of Modification | Type of Substituent | Effect on Antibacterial Activity | Rationale |
| N-1 | Cyclopropyl | High | Optimal steric and electronic fit for DNA gyrase binding.[14] |
| N-1 | Ethyl | Moderate | Generally good activity, often used as a standard substituent.[14] |
| C-7 | Piperazine | Broad Spectrum | Enhances activity against Gram-negative bacteria and improves cell permeability.[15] |
| C-7 | 3-(Fluoromethyl)piperazine | Excellent | The fluoromethyl group can enhance binding and metabolic stability.[14] |
These established SAR principles provide a roadmap for the rational design of novel this compound analogs for various biological targets.
Conclusion and Future Outlook
The this compound scaffold is a valuable asset in modern drug discovery. The strategic placement of a fluorine atom at the C-7 position provides a reliable method for enhancing metabolic stability and modulating physicochemical properties in a predictable manner. The successful application of this motif in developing potent influenza inhibitors highlights its potential to overcome common challenges in drug development.[4] Future research will likely focus on expanding the application of this compound derivatives to other therapeutic areas, particularly in neuroscience, where improving blood-brain barrier penetration and metabolic stability is paramount. Advances in synthetic chemistry will further enable the precise, late-stage fluorination of complex indoline-containing molecules, broadening the chemical space available for exploration.
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The Biological Versatility of 7-Fluoroindoline: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in the Indoline Core
The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of a fluorine atom at the 7-position of this heterocyclic system yields 7-Fluoroindoline, a molecule that has garnered significant attention as a privileged fragment in contemporary drug discovery.[1][2][3] The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—make this compound a highly valuable building block for the synthesis of novel therapeutics.[4][5] This guide provides a comprehensive technical overview of the biological activities associated with the this compound core, focusing on its role as a versatile scaffold for developing potent and selective modulators of various biological targets. We will delve into the rationale behind its use, explore its impact on key therapeutic areas, and provide insights into the synthesis and experimental evaluation of its derivatives.
The strategic placement of a fluorine atom on the indoline scaffold is a deliberate design choice aimed at leveraging the element's unique properties.[4] Fluorine's high electronegativity can significantly influence a molecule's acidity, basicity, and lipophilicity, thereby affecting its pharmacokinetic profile, including cell permeability and metabolic stability.[4][5] Furthermore, the fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and other non-covalent interactions, which can enhance binding affinity and selectivity.[4]
Key Biological Targets and Therapeutic Applications of this compound Derivatives
While direct biological activity data for the unmodified this compound molecule is not extensively documented, its true value lies in its role as a foundational scaffold for a diverse array of potent and selective ligands for various biological targets. The following sections will explore the key therapeutic areas where this compound-containing molecules have shown significant promise.
Kinase Inhibition: A Prominent Role in Oncology
The indoline core is a well-established pharmacophore in the design of kinase inhibitors, and the introduction of a 7-fluoro substituent has proven to be a successful strategy for enhancing their potency and selectivity.[6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8]
Derivatives of this compound have been investigated as inhibitors of several important kinases, including:
-
Receptor Tyrosine Kinases (RTKs): These are key targets in oncology due to their role in cell proliferation and survival.[7]
-
Serine/Threonine Kinases: This class of kinases is also heavily implicated in cancer signaling pathways.[6]
The this compound scaffold often serves as a "hinge-binder," forming critical hydrogen bond interactions with the kinase hinge region, a key structural element in the ATP-binding site.[6] The fluorine atom can contribute to these interactions and also occupy hydrophobic pockets within the active site, further enhancing binding affinity.
Modulation of G-Protein Coupled Receptors (GPCRs): Targeting Neurological and Psychiatric Disorders
GPCRs represent the largest family of drug targets in the human genome and are involved in a vast array of physiological processes.[9][10][11] The this compound scaffold has emerged as a valuable template for the design of ligands targeting aminergic GPCRs, such as serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric conditions.[12]
-
Serotonin Receptors (5-HTRs): Derivatives of this compound have been explored as modulators of various serotonin receptor subtypes.[13][14] For instance, certain fluorinated indole derivatives have shown preferential affinity for 5-HT2A and 5-HT2C receptors, which are important targets for antipsychotic and antidepressant drugs.[13] The fluorine atom can influence the ligand's affinity and selectivity for different 5-HT receptor subtypes.[13]
-
Dopamine Receptors (DRDs): The development of selective dopamine receptor ligands is a key strategy for treating disorders like Parkinson's disease and schizophrenia.[15][16][17][18][19] The this compound core has been incorporated into molecules designed to target D2 and D3 dopamine receptors, with the fluorine substitution often contributing to improved binding affinity.[15][17]
The following diagram illustrates the central role of the this compound scaffold in the development of kinase inhibitors and GPCR modulators.
Caption: The this compound scaffold as a versatile starting point for drug discovery.
Synthesis of this compound and its Precursors
The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. A common and efficient route to this compound involves the reduction of 7-fluoroindole or 7-fluoroisatin (this compound-2,3-dione).[20][21][22][23][24][25]
Experimental Protocol: Synthesis of 7-Fluoroindole from 7-Fluoroisatin
This protocol describes a representative synthesis of 7-fluoroindole, a key precursor to this compound.
Materials:
-
7-Fluoroisatin
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bisulfate (NaHSO₄)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Under a nitrogen atmosphere, add 7-fluoroisatin and sodium borohydride to a dry four-necked flask.
-
Cool the flask to below -10 °C using an appropriate cooling bath.
-
While stirring, slowly add anhydrous tetrahydrofuran to the flask.
-
Slowly add boron trifluoride etherate dropwise, ensuring the temperature does not exceed -5 °C during the addition.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Upon completion of the reaction, slowly add a solution of sodium bisulfate in water to the reaction mixture.
-
Perform steam distillation on the mixture.
-
Extract the distillate with ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Remove the solvent by distillation to obtain 7-fluoroindole.[20]
The following diagram outlines a general synthetic workflow for accessing this compound.
Caption: A generalized synthetic pathway to this compound.
Structure-Activity Relationships (SAR) and the Impact of the 7-Fluoro Substituent
The biological activity of this compound derivatives is highly dependent on the nature and position of other substituents on the indoline ring and any appended functionalities. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[4]
The 7-fluoro substituent plays a key role in these SAR studies by:
-
Modulating Lipophilicity: The fluorine atom can increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.[4]
-
Blocking Metabolic Sites: Fluorine can be strategically placed to block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug.[4][26]
-
Altering Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can in turn affect their interactions with biological targets.[4]
-
Enhancing Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the target's binding pocket, leading to increased affinity.[4]
The following table summarizes the key takeaways from SAR studies on various classes of this compound derivatives.
| Derivative Class | Key SAR Insights | Impact of 7-Fluoro Group |
| Kinase Inhibitors | The nature of the substituent at the 1- and 5-positions of the indoline ring is critical for potency and selectivity. | Often enhances binding to the hinge region and improves metabolic stability. |
| Serotonin Receptor Modulators | The type of halogen at the 6-position can influence selectivity between 5-HT2A and 5-HT2C receptors.[13] | A 6-fluoro substituent can favor interactions with 5-HT2A receptors.[13] |
| Dopamine Receptor Ligands | The stereochemistry and the nature of the N-substituent are crucial for agonist versus antagonist activity. | Can contribute to higher binding affinity at D2 and D3 receptors. |
Future Directions and Conclusion
The this compound scaffold continues to be a highly attractive starting point for the design and synthesis of novel therapeutic agents. Its inherent biological relevance, coupled with the advantageous properties conferred by the fluorine atom, ensures its continued prominence in medicinal chemistry.
Future research in this area is likely to focus on:
-
Exploration of New Biological Targets: The versatility of the this compound scaffold suggests that it could be used to develop ligands for a wider range of biological targets beyond kinases and GPCRs.
-
Development of More Selective Ligands: A deeper understanding of the SAR of this compound derivatives will enable the design of more selective ligands with improved side-effect profiles.
-
Application in Fragment-Based Drug Discovery (FBDD): this compound is an ideal fragment for use in FBDD campaigns, and its application in this area is expected to grow.[1][2][3][27][28]
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7-Fluoroindoline: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Heterocyclic Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] The unique electronic nature of fluorine—its high electronegativity and relatively small size—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[3] Within the vast landscape of fluorinated building blocks, 7-fluoroindoline has emerged as a particularly valuable scaffold. Its strategic incorporation into drug candidates can lead to enhanced potency, improved pharmacokinetic profiles, and novel intellectual property. This guide provides a comprehensive technical overview of this compound, from its synthesis and reactivity to its application in contemporary drug discovery.
Physicochemical Properties and Spectroscopic Characterization
The strategic placement of a fluorine atom at the 7-position of the indoline ring imparts distinct properties to the molecule. Understanding these characteristics is crucial for its effective utilization in drug design.
Key Physicochemical Parameters
While experimental data for this compound itself is not extensively published, its properties can be reliably inferred from related structures and computational models. The fluorine atom's strong electron-withdrawing inductive effect is expected to decrease the basicity of the indoline nitrogen, thereby lowering its pKa compared to the parent indoline.[4] This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5][6]
The lipophilicity, often expressed as logP, is also significantly influenced by fluorination. While the addition of a single fluorine atom generally increases lipophilicity, the overall effect on a larger molecule is context-dependent and can be fine-tuned to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties.[7] For central nervous system (CNS) drug discovery, achieving a specific logP range is often critical for blood-brain barrier penetration.[7][8][9]
| Property | Predicted Effect of 7-Fluorination | Rationale |
| pKa | Lowered | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making it less basic.[4] |
| LogP | Increased | Fluorine is more lipophilic than hydrogen, generally leading to an increase in the partition coefficient.[7] |
| Metabolic Stability | Enhanced | The C-F bond is stronger than a C-H bond, making the 7-position less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] |
| Dipole Moment | Altered | The highly electronegative fluorine atom significantly alters the molecule's dipole moment, which can influence interactions with biological targets and solubility. |
Spectroscopic Fingerprints
The presence of the fluorine atom provides a unique spectroscopic signature, particularly in NMR spectroscopy.
-
¹H NMR: The protons on the aromatic ring will exhibit coupling to the fluorine atom, resulting in characteristic splitting patterns. The proton at the C6 position, being ortho to the fluorine, will show the largest coupling constant. The chemical shifts of the aromatic protons will also be influenced by the electron-withdrawing nature of the fluorine.
-
¹³C NMR: The carbon atom directly attached to the fluorine (C7) will show a large one-bond C-F coupling constant and a significant downfield chemical shift. Other carbon atoms in the aromatic ring will also exhibit smaller two- and three-bond C-F couplings, providing valuable structural information.[10][11]
-
¹⁹F NMR: This technique is highly sensitive and provides a direct way to observe the fluorine atom. The chemical shift of the fluorine signal can provide insights into its electronic environment.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common and efficient route involves the preparation of 7-fluoroindole, followed by its reduction.
Synthesis Pathway Overview
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Fluoroisatin (this compound-2,3-dione)
This procedure is a variation of the Sandmeyer isatin synthesis.[12]
-
Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.
-
In a 1 L round-bottom flask, dissolve 50 g of chloral hydrate and 120 g of sodium sulfate in 600 mL of water.
-
To this solution, add a solution of 30 g of 2-fluoroaniline in 250 mL of water containing 25 mL of concentrated hydrochloric acid.
-
Add a solution of 60 g of hydroxylamine hydrochloride in 250 mL of water.
-
Heat the mixture to reflux for 1-2 hours. A yellow precipitate will form.
-
Cool the reaction mixture in an ice bath and collect the solid by filtration. Wash the solid with water and dry to obtain N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.
-
-
Step 2: Cyclization to 7-Fluoroisatin.
-
Carefully add 30 g of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide portion-wise to 100 mL of concentrated sulfuric acid, keeping the temperature below 65 °C.
-
Once the addition is complete, heat the mixture to 80 °C and stir for 2 hours.[13]
-
Cool the reaction mixture and slowly pour it into a beaker containing 500 mL of an ice-water mixture with vigorous stirring.
-
A brick-red solid will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to afford 7-fluoroisatin. A yield of approximately 90% can be expected.[13]
-
Protocol 2: Synthesis of 7-Fluoroindole
This protocol describes the reduction of 7-fluoroisatin.
-
Under a nitrogen atmosphere, place 4 g (0.024 mol) of 7-fluoroisatin and 3.52 g (0.093 mol) of sodium borohydride into a dry four-necked flask.
-
Cool the flask to below -10 °C in an ice-salt bath.
-
With stirring, slowly add 40 mL of anhydrous tetrahydrofuran (THF), followed by the dropwise addition of 7.6 g (0.054 mol) of boron trifluoride etherate. Maintain the temperature below -5 °C throughout the addition.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), slowly add a solution of 6.6 g of sodium bisulfate in 70 mL of water to quench the reaction.
-
Perform steam distillation on the mixture and extract the distillate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-fluoroindole as a white crystalline solid (yield ~79%).
Protocol 3: Synthesis of this compound
This protocol details the reduction of 7-fluoroindole to the target this compound.
-
To a solution of 7-fluoroindole (20.0 g, 148 mmol) in acetic acid (60 mL), add sodium cyanoborohydride (18.7 g, 298 mmol) in small portions.
-
Stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture into a 2 M aqueous sodium hydroxide solution (1500 mL) to basify.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Wash the combined organic extracts with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to give this compound. A yield of approximately 99% can be achieved with this method.
Reactivity and Chemical Transformations
The this compound scaffold offers several sites for further chemical modification, allowing for the construction of diverse molecular libraries. The fluorine atom at the 7-position exerts a significant influence on the reactivity of the indoline core.
Electronic Effects of the Fluorine Substituent
The fluorine atom at C7 influences the reactivity of the indoline ring through a combination of inductive and resonance effects.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution.[3] This effect also increases the acidity of the N-H proton.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which directs electrophilic substitution to the ortho and para positions (C6 and C4, respectively).[14] However, for halogens, the inductive effect generally outweighs the resonance effect in terms of overall ring reactivity.
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The Strategic Importance of 7-Fluoroindoline in Modern Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Fluorinated Heterocycles
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine into organic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made fluorinated compounds indispensable in the development of advanced pharmaceuticals and functional materials. Among the myriad of fluorinated building blocks, 7-fluoroindoline has emerged as a particularly valuable synthon. Its rigid, bicyclic core, combined with the electronic influence of the fluorine atom, offers a versatile platform for the synthesis of a diverse array of complex molecules with significant biological and material applications. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and key applications of this compound, tailored for researchers and professionals in the chemical sciences.
Commercial Availability and Sourcing
This compound is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at purities of 95% or higher. It is advisable to request a certificate of analysis from the supplier to confirm purity and identity.
Table 1: Prominent Commercial Suppliers of this compound and Related Precursors
| Supplier | Product Name | CAS Number | Purity | Notes |
| BLD Pharm | This compound-2,3-dione | 317-20-4 | ≥95% | A key precursor for the synthesis of this compound. |
| BLD Pharm | This compound-6-carboxylic acid | 1890327-28-2 | ≥95% | A functionalized derivative for further elaboration. |
| GoldBio | 7-Fluoroindole | 387-44-0 | ≥98% | The direct precursor for the synthesis of this compound.[1] |
| Smolecule | 7-Fluoroindole | 387-44-0 | In Stock | A readily available precursor for laboratory-scale synthesis.[2] |
| Amitychem | 7-Fluoroindole | 387-44-0 | 99.00% | Available in various grades for different research needs. |
| ChemicalBook | 7-Fluoroindole | 387-44-0 | 99% | Connects with multiple manufacturers in China. |
Note: The availability and pricing of this compound itself can be more limited than its immediate precursor, 7-fluoroindole. Researchers are encouraged to inquire with suppliers about custom synthesis options if direct listings are unavailable.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding indole, 7-fluoroindole. This method is favored for its high yield and relatively mild reaction conditions.
Experimental Protocol: Reduction of 7-Fluoroindole
Materials:
-
7-Fluoroindole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
2M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-fluoroindole (1 equivalent) in acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (2 equivalents) portion-wise at room temperature. The addition should be controlled to manage any potential effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Carefully add the reaction mixture to a 2M aqueous solution of sodium hydroxide. This step should be performed in a well-ventilated fume hood as it may generate hydrogen cyanide gas.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic extracts with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. The expected yield is typically high, often around 99%.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride is a milder reducing agent compared to lithium aluminum hydride or sodium borohydride. Its selectivity for the reduction of the indole double bond in the presence of the acidic N-H is crucial for a clean reaction.
-
Solvent System: Acetic acid serves as both the solvent and a proton source, which is necessary for the reduction mechanism.
-
Purification Method: Silica gel column chromatography is an effective method for separating the polar this compound product from any non-polar impurities and unreacted starting material.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
A thorough characterization of this compound is essential for confirming its identity and purity. The following data provides a reference for its spectroscopic properties.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ: 3.08 (t, J = 8.4 Hz, 2H), 3.62 (t, J = 8.4 Hz, 2H), 6.62-6.66 (m, 1H), 6.78-6.83 (m, 1H), 6.90 (dd, J = 7.6, 0.4 Hz, 1H) |
| ¹³C NMR | Predicted shifts can be found in chemical databases. Experimental data for the precursor, 7-fluoroindole, shows characteristic shifts that would be altered upon reduction to the indoline.[3] |
| ¹⁹F NMR | The fluorine signal is a sensitive probe of the chemical environment.[4][5][6] For the precursor, 7-fluoroindole, the ¹⁹F NMR chemical shift is highly sensitive to the solvent and binding interactions.[2] |
| IR Spectroscopy | The IR spectrum of 7-fluoroindole shows characteristic N-H and C-F stretching frequencies.[3][7] The spectrum of this compound would show a shift in the N-H stretch and the absence of the indole C=C stretch. |
| Mass Spectrometry | The mass spectrum of 7-fluoroindole provides information on its molecular weight and fragmentation pattern.[3] The mass spectrum of this compound would show a molecular ion peak corresponding to its higher molecular weight. |
Note: While some experimental data for this compound is available, a complete set of publicly available spectra is not readily accessible. The data for the precursor, 7-fluoroindole, is provided for reference.
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a privileged structure in medicinal chemistry and agrochemical research. The presence of the fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of molecules.
Pharmaceutical Applications
-
Kinase Inhibitors: The indoline core can act as a hinge-binding motif in various kinases, which are important targets in cancer therapy. The fluorine atom can modulate the binding affinity and selectivity of these inhibitors.
-
Antiviral Agents: 7-Fluoroindole, the precursor to this compound, has been used in the synthesis of compounds with antiviral activity.[1] For instance, it has been explored as a bioisostere for 7-azaindole in the development of influenza PB2 inhibitors, leading to compounds with improved pharmacokinetic profiles.[8]
-
Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by fluorine can be advantageous for drugs targeting the CNS.
Agrochemical Applications
Fluorinated organic molecules are increasingly used in the development of modern pesticides and herbicides. The enhanced biological activity and stability of these compounds can lead to more effective and environmentally benign crop protection agents.
Logical Framework for Applications
Caption: Applications of this compound in various fields.
Safety and Handling
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its commercial availability, coupled with a straightforward and high-yielding synthetic protocol, makes it an accessible tool for researchers. The unique properties conferred by the fluorine atom have led to its successful application in the development of innovative pharmaceuticals and agrochemicals. As the demand for sophisticated, high-performance molecules continues to grow, the strategic use of this compound is poised to play an increasingly important role in advancing the chemical sciences.
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- Google Patents. (2016). Method for industrially preparing 7-fluoroindole. (CN105622482A).
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Liu, Y., et al. (2026). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Mishra, N. K., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]
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Lu, G. W., et al. (2019). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. [Journal Name]. [Link]
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The Strategic Incorporation of 7-Fluoroindoline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 7-position of this scaffold imparts a unique set of physicochemical properties that can significantly enhance a molecule's drug-like characteristics. This in-depth technical guide provides a comprehensive overview of 7-fluoroindoline, including its synthesis, the nuanced effects of 7-fluorination on molecular properties, and its burgeoning applications in the design of novel therapeutics. By delving into the causality behind experimental choices and providing detailed protocols, this guide serves as a valuable resource for researchers seeking to leverage the potential of the this compound moiety in their drug discovery programs.
The Ascendancy of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine into small molecules has become a cornerstone of modern drug design.[1][2][3] The unique electronic properties of fluorine, being the most electronegative element, allow it to profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.[2][3][4] When incorporated into heterocyclic ring systems like indoline, these effects can be particularly advantageous, offering a powerful tool to fine-tune pharmacokinetic and pharmacodynamic profiles.[1][3] The this compound scaffold, in particular, has emerged as a valuable building block for creating novel therapeutics with improved properties.
Synthesis of the this compound Core
The synthesis of this compound and its precursors, such as 7-fluoroindole and 7-fluoroisatin, is a critical first step in its utilization. Several synthetic strategies have been developed, with the choice of route often depending on the availability of starting materials and the desired scale of production.
Synthesis of 7-Fluoroindole: A Key Precursor
A common and efficient route to 7-fluoroindole involves the reduction of 7-fluoroisatin. This method provides good yields and utilizes readily available reagents.
Experimental Protocol: Synthesis of 7-Fluoroindole from 7-Fluoroisatin [5]
-
Reaction Setup: In a dry four-necked flask under a nitrogen atmosphere, add 7-fluoroisatin (0.024 mol) and sodium borohydride (0.093 mol).
-
Cooling: Cool the flask to below -10 °C using an appropriate cooling bath.
-
Reagent Addition: While stirring, slowly add anhydrous tetrahydrofuran (40 mL) followed by the dropwise addition of boron trifluoride etherate (0.054 mol). It is crucial to maintain the temperature below -5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Workup: After the reaction is complete, slowly add a solution of sodium bisulfate (6.6 g) in water (70 mL).
-
Purification: Perform steam distillation on the mixture. Extract the distillate with ethyl acetate. Dry the organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 7-fluoroindole as white needles.
-
Yield: Approximately 78.8%[5]
Synthesis of 7-Fluoroisatin
The precursor, 7-fluoroisatin, can be synthesized from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide through a cyclization reaction in the presence of a strong acid.
Experimental Protocol: Synthesis of 7-Fluoroisatin [6]
-
Reaction Setup: Dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (164.84 mmol) in concentrated sulfuric acid (100 mL).
-
Heating: Stir the reaction mixture at 80 °C for 2 hours.
-
Workup: Upon completion, slowly pour the reaction mixture into an ice-water mixture.
-
Isolation: Collect the precipitated brick-red solid by filtration and dry to obtain 7-fluoroisatin.
-
Yield: Approximately 90%[6]
Direct Synthesis of this compound
While the reduction of 7-fluoroindole is a viable route to this compound, direct synthetic methods are continually being explored to improve efficiency. One patented method describes an industrial preparation of 7-fluoroindole that could be adapted for the synthesis of this compound through a subsequent reduction step. This method involves the cyclization of 2-fluorobenzene amide with tert-butyl acrylate and methylthio ethyl acetate, followed by hydrogenation reduction.[7]
Conceptual Synthetic Workflow: From 7-Fluoroindole to this compound
Caption: General synthetic pathway from 7-fluoroisatin to this compound.
The Physicochemical Impact of 7-Fluorination
The introduction of a fluorine atom at the 7-position of the indoline ring has profound effects on the molecule's properties, which can be strategically exploited in drug design.
Modulation of Lipophilicity and pKa
Fluorine substitution generally increases the lipophilicity of a molecule.[1] This can enhance membrane permeability and improve oral bioavailability.[1] However, the effect is highly context-dependent. Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can influence drug-receptor interactions and solubility.[3][8]
Enhancement of Metabolic Stability
A key advantage of fluorination is the increased resistance to metabolic degradation.[1][3] The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism by cytochrome P450 enzymes.[9] This often leads to an extended plasma half-life and improved pharmacokinetic profiles. For instance, replacing a metabolically labile C-H bond with a C-F bond is a common strategy to enhance a drug candidate's metabolic stability.[9]
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is increasingly being incorporated into drug candidates across various therapeutic areas due to the beneficial properties conferred by the 7-fluoro substituent.
Case Study: Influenza PB2 Inhibitors
A notable example of the strategic use of a 7-fluoro-substituted heterocycle is in the development of influenza PB2 inhibitors. In the optimization of the PB2 inhibitor pimodivir, the 7-azaindole core was replaced with a 7-fluoroindole moiety.[9] This bioisosteric replacement resulted in a compound with a more favorable oral pharmacokinetic profile, reduced kinase activity, and decreased aldehyde oxidase metabolism compared to the parent compound.[9] This highlights the potential of the 7-fluoro substituent to mitigate metabolic liabilities and improve the overall drug-like properties of a molecule.[9]
Key Improvements Observed with 7-Fluoroindole Substitution: [9]
-
Favorable oral pharmacokinetic profile
-
Reduced off-target kinase activity
-
Decreased metabolism by aldehyde oxidase
Central Nervous System (CNS) Agents
Fluorinated indole-based compounds, including those with the this compound core, are actively being investigated for their potential as central nervous system agents.[10] The increased lipophilicity imparted by the fluorine atom can facilitate penetration of the blood-brain barrier, a critical requirement for CNS-acting drugs.
Antibacterial Agents
The broader class of fluoroquinolones demonstrates the successful application of fluorine in developing potent antibacterial agents.[11] While not directly this compound, the principles of using fluorine to enhance antibacterial activity and modulate pharmacological properties are well-established and can be extrapolated to the design of novel antibacterial agents based on the this compound scaffold.
Data Summary: Physicochemical Properties of Related Fluorinated Scaffolds
| Property | General Effect of Fluorination | Reference |
| Molecular Weight | Increase | [12] |
| Lipophilicity (XLogP3) | Increase | [12] |
| Hydrogen Bond Donor Count | Unchanged | [12] |
| Hydrogen Bond Acceptor Count | Can increase if F acts as an acceptor | [12] |
| Topological Polar Surface Area | Generally Unchanged | [12] |
Future Perspectives and Conclusion
The this compound scaffold represents a valuable and somewhat underutilized building block in medicinal chemistry. The strategic placement of a fluorine atom at the 7-position offers a powerful means to enhance metabolic stability, modulate physicochemical properties, and ultimately improve the therapeutic potential of indoline-based drug candidates. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies become available, the application of this compound in drug discovery is poised to expand into new and exciting therapeutic areas. This guide provides a foundational understanding for researchers to confidently incorporate this promising scaffold into their future drug design endeavors.
Illustrative Workflow for Incorporating this compound in a Drug Discovery Program
Caption: A streamlined workflow for evaluating the impact of this compound incorporation.
References
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7-Fluoro-3,3-dimethylindoline - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
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7-Fluoro-2-oxoindoline-6-carboxylic acid | C9H6FNO3 | CID 122705869 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Discovery of Potent and Efficacious Influenza PB2 Inhibitors - ACS Publications. (2025). Retrieved January 12, 2026, from [Link]
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5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). Retrieved January 12, 2026, from [Link]
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Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 12, 2026, from [Link]
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Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.). Retrieved January 12, 2026, from [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (2023). Retrieved January 12, 2026, from [Link]
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Novel spiroindoline derivatives targeting aldose reductase against diabetic complications: Bioactivity, cytotoxicity, and molecular modeling studies - PubMed. (2024). Retrieved January 12, 2026, from [Link]
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Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. (2023). Retrieved January 12, 2026, from [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (2022). Retrieved January 12, 2026, from [Link]
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The Strategic Incorporation of Fluorine in Heterocyclic Chemistry: An In-depth Technical Guide for Drug Discovery and Beyond
Abstract
The strategic introduction of fluorine into heterocyclic scaffolds represents a powerful and transformative approach in modern medicinal and agrochemical chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, synthetic strategies, and profound impact of fluorination on the physicochemical and biological properties of heterocyclic compounds. By delving into the causality behind experimental choices and presenting field-proven insights, this document aims to serve as an authoritative resource for harnessing the unique attributes of fluorine to design next-generation therapeutics and functional molecules. We will explore the gamut from fundamental concepts to advanced synthetic protocols and showcase the successful application of fluorinated heterocycles in FDA-approved drugs, offering a holistic perspective on this burgeoning field.
The Fluorine Advantage: Unveiling the Impact on Molecular Properties
The substitution of hydrogen or other functional groups with fluorine, the most electronegative element, imparts a unique and often highly desirable set of properties to heterocyclic molecules.[1][2] This is not merely an incremental change but a strategic tool to modulate a molecule's behavior in a biological system.[3][4] The judicious incorporation of fluorine can profoundly influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic profile.[3][5]
The presence of a fluorine atom can significantly enhance metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage and thereby extending the half-life of a drug.[1][6] This increased stability can lead to reduced dosing frequency and improved patient compliance.[1]
Furthermore, fluorine's high electronegativity can alter the electron distribution within a molecule, impacting the acidity or basicity (pKa) of nearby functional groups.[2][5] This modulation can be critical for optimizing a drug's solubility, cell membrane permeability, and binding affinity to its biological target.[5][7][8] For instance, reducing the basicity of an amine can enhance bioavailability by promoting better membrane permeation.[2]
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly influenced by fluorination.[1][7] The introduction of fluorine can increase lipophilicity, which can enhance a drug's ability to cross cell membranes and reach its target.[1][7] Trifluoromethyl (CF3) groups, in particular, are known to dramatically increase lipophilicity and have a profound impact on the metabolic stability and bioavailability of drug candidates.[7][9]
The following table summarizes the general effects of fluorine substitution on key molecular properties:
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | High C-F bond strength resists enzymatic cleavage.[1][6] |
| Lipophilicity (logP) | Generally Increased | Low polarizability of the C-F bond.[7][8] |
| pKa of Proximal Amines | Decreased (less basic) | Strong electron-withdrawing inductive effect of fluorine.[2][5] |
| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonds, dipole-dipole interactions).[2] |
| Conformation | Can be Significantly Altered | The highly polarized C-F bond can influence molecular conformation through electrostatic interactions.[5][10] |
Synthetic Strategies for the Preparation of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles presents unique challenges due to the high reactivity of many fluorinating reagents and the often-unreactive nature of heterocyclic systems towards certain fluorination reactions.[7][11] However, a diverse array of synthetic methodologies has been developed to address these challenges, broadly categorized into late-stage fluorination and the use of fluorinated building blocks.[6]
Late-Stage Fluorination
Introducing fluorine in the later stages of a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs from advanced intermediates.
Electrophilic fluorinating reagents, such as Selectfluor®, are widely used to introduce fluorine onto electron-rich heterocyclic systems.
Experimental Protocol: Electrophilic Fluorination of an Indole Derivative
Objective: To synthesize a 3-fluoroindole derivative using Selectfluor®.
Materials:
-
Indole derivative (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole derivative and anhydrous acetonitrile.
-
Stir the solution at room temperature until the indole derivative is fully dissolved.
-
Add Selectfluor® in one portion to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoroindole.
Utilizing Fluorinated Building Blocks
An alternative and often more practical approach involves the use of readily available fluorinated starting materials that are then elaborated into the desired heterocyclic core.[6] This strategy is particularly effective for introducing trifluoromethyl groups.[12]
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole
Objective: To synthesize a pyrazole derivative bearing a trifluoromethyl group via cyclocondensation.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To the stirred solution, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the trifluoromethyl-substituted pyrazole.
Modern Synthetic Advancements
Recent years have witnessed the development of more sophisticated methods for the synthesis of fluorinated heterocycles, including:
-
Metal-catalyzed C-H fluorination: This approach offers a direct and atom-economical way to introduce fluorine into heterocycles.[7]
-
Enzymatic fluorination: The use of enzymes, such as fluorinases, provides a highly selective and environmentally friendly method for C-F bond formation under mild conditions.[13][14]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of fluorinated heterocycles.[15]
Applications in Drug Discovery: Case Studies of FDA-Approved Drugs
The profound impact of fluorinated heterocycles is evident in the large number of FDA-approved drugs that incorporate these motifs.[6][8][11] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6][10]
Case Study 1: Fluoxetine (Prozac)
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression, features a trifluoromethyl group on a phenyl ring attached to an oxygen heterocycle. The electron-withdrawing nature of the CF3 group is crucial for its selective binding to the serotonin transporter.
Case Study 2: Sitagliptin (Januvia)
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, contains a trifluoromethyl-substituted triazolopiperazine core. The trifluoromethyl group enhances the metabolic stability and potency of the drug.
Case Study 3: Voriconazole
Voriconazole is a triazole antifungal agent that contains a difluorophenyl group. The fluorine atoms are critical for its mechanism of action, which involves the inhibition of fungal cytochrome P450 enzymes.
The following diagram illustrates the general workflow in the discovery of a fluorinated heterocyclic drug candidate:
Sources
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Methodological & Application
Introduction: The Significance of 7-Fluoroindoline in Modern Drug Discovery
An Application Note and Protocol for the Synthesis of 7-Fluoroindoline from 7-Fluoroindole
This compound is a fluorinated derivative of indoline, a privileged heterocyclic scaffold found in numerous biologically active molecules and pharmaceuticals.[1][2] The strategic incorporation of a fluorine atom at the 7-position of the indole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This makes 7-fluoroindole and its reduced form, this compound, valuable building blocks in medicinal chemistry for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.[1][3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a robust and field-tested protocol for the synthesis of this compound via the chemical reduction of 7-fluoroindole. We will delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, and discuss alternative synthetic strategies, ensuring both scientific rigor and practical applicability.
Synthetic Strategy: The Reduction of the Indole Core
The conversion of an indole to an indoline involves the selective reduction of the C2=C3 double bond within the pyrrole ring. The inherent aromaticity of the indole nucleus makes this transformation non-trivial, often requiring specific activation to proceed efficiently.[4] Several methodologies have been established for this purpose, each with distinct advantages and considerations.
-
Chemical Reduction with Hydride Reagents: This is one of the most common and reliable laboratory-scale methods. It typically involves protonation of the indole ring to form a reactive iminium ion intermediate, which is then readily reduced by a mild hydride donor. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is a premier choice due to its high selectivity and functional group tolerance.[5][6][7][8][9]
-
Catalytic Hydrogenation: This "green" approach utilizes a heterogeneous catalyst, such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), with molecular hydrogen (H₂).[4] While atom-economical, these reactions can sometimes be plagued by catalyst poisoning from the basic indoline product or lead to over-reduction of the benzene ring.[4]
-
Transfer Hydrogenation: This method offers a safer alternative to using high-pressure hydrogen gas by employing a hydrogen donor molecule (e.g., tetrahydroxydiboron, ammonia borane) in the presence of a transition metal catalyst like Pd/C.[10][11][12]
For this guide, we will focus on the chemical reduction using sodium cyanoborohydride, a method renowned for its high yield, operational simplicity, and excellent reproducibility for this specific transformation.[7]
Mechanism of Action: Acid-Mediated Reduction with Sodium Cyanoborohydride
The success of the NaBH₃CN/Acetic Acid system hinges on a two-step activation and reduction sequence. Understanding this mechanism is crucial for appreciating the specific choice of reagents and conditions.
-
Protonation and Iminium Ion Formation: Acetic acid, the solvent, acts as a Brønsted acid. It protonates the 7-fluoroindole ring, preferentially at the C3 position, which is the most electron-rich carbon.[4][13] This step temporarily disrupts the aromaticity of the pyrrole ring, forming a highly reactive electrophilic iminium ion intermediate.
-
Selective Hydride Attack: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride (NaBH₄).[9] It is not potent enough to reduce the stable indole ring directly. However, it is an excellent reagent for the selective reduction of iminium ions. The nucleophilic hydride (H⁻) from the cyanoborohydride complex then attacks the electrophilic C2 carbon of the iminium ion, delivering the hydrogen atom and yielding the neutral, saturated this compound product.
The diagram below illustrates this mechanistic pathway.
Caption: Reaction mechanism for the reduction of 7-fluoroindole.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the reduction of 7-fluoroindole, which report near-quantitative yields.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 7-Fluoroindole (C₈H₆FN) | >98% Purity | Commercial Source |
| Sodium Cyanoborohydride (NaBH₃CN) | Reagent Grade | Commercial Source |
| Acetic Acid (CH₃COOH), Glacial | ACS Grade | Commercial Source |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Source |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Commercial Source |
| Saturated Sodium Chloride Solution (Brine) | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
| Deionized Water | N/A | Lab Source |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Glass funnel and filter paper
-
Chromatography column
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a solution of 7-fluoroindole (1.0 eq, e.g., 20.0 g, 148 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a magnetic stir bar, begin stirring to ensure complete dissolution.
-
Reagent Addition: Cool the reaction mixture in an ice-water bath. Once the temperature is stable (around 0-5 °C), add sodium cyanoborohydride (2.0 eq, e.g., 18.7 g, 298 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent temperature spikes, which could lead to side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing a cold 2M aqueous sodium hydroxide solution (1500 mL). Safety Note: This should be done slowly and with stirring, as the neutralization of acetic acid is exothermic. The final pH should be basic (pH > 9).
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with dichloromethane (e.g., 3 x 200 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated brine (1 x 200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the drying agent with a small amount of dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane, such as 40:60) to afford pure this compound.[7] The expected yield is typically excellent (>95%).[7]
Data Summary and Characterization
| Parameter | Value / Description |
| Reactants | 7-Fluoroindole, Sodium Cyanoborohydride |
| Stoichiometry | 1.0 eq. 7-Fluoroindole : 2.0 eq. NaBH₃CN |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-5 °C for addition, then Room Temperature |
| Time | 2 hours |
| Yield | >95% (reported)[7] |
| ¹H-NMR (CDCl₃) | Expected signals (δ, ppm): 3.08 (t, 2H), 3.62 (t, 2H), 6.62-6.66 (m, 1H), 6.78-6.83 (m, 1H), 6.90 (dd, 1H).[7] |
Troubleshooting and Protocol Validation
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. Inactive NaBH₃CN due to moisture. | Confirm stoichiometry. Extend reaction time and monitor by TLC. Use freshly opened or properly stored NaBH₃CN. |
| Low Yield after Workup | Incomplete extraction due to insufficient basification. Emulsion during extraction. | Ensure the aqueous layer is strongly basic (pH > 9) before extraction. Add more brine to break up emulsions. |
| Product Contamination | Incomplete removal of acetic acid. | Ensure thorough neutralization and washing steps. If necessary, perform an additional wash with dilute NaHCO₃ solution. |
Alternative Synthetic Routes: A Comparative Overview
While the NaBH₃CN method is highly effective, other strategies may be preferable depending on the available equipment, scale, and desired environmental impact.
-
Heterogeneous Catalytic Hydrogenation: An environmentally benign procedure using Pt/C as a catalyst in water with p-toluenesulfonic acid as an activator has been reported.[4] This method avoids stoichiometric chemical waste. However, the acidic conditions are still required for activation, and catalyst poisoning remains a potential issue. For certain substituted indoles, this method provides excellent yields.[4]
-
Diimide Reduction: Diimide (N₂H₂) is a metal-free reducing agent generated in situ, for example, from 2-nitrobenzenesulfonylhydrazide and triethylamine.[14] It offers excellent chemoselectivity, reducing non-polar C=C bonds while being compatible with many other functional groups.[15] The reaction proceeds via a concerted syn-addition of two hydrogen atoms across the double bond.[15][16] This method is an attractive alternative to both metal hydrides and catalytic hydrogenation.
Conclusion
The synthesis of this compound from 7-fluoroindole is a critical transformation for accessing valuable scaffolds in drug discovery. The presented protocol, utilizing sodium cyanoborohydride in acetic acid, offers a highly efficient, reproducible, and scalable method for this conversion. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can reliably produce high-purity this compound, paving the way for further synthetic elaboration and biological investigation.
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Industrial Scale Synthesis of 7-Fluoroindole: A Comprehensive Guide for Researchers and Pharmaceutical Professionals
Introduction: The Strategic Importance of 7-Fluoroindole
7-Fluoroindole is a critical heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1][2] The strategic placement of a fluorine atom at the 7-position of the indole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Consequently, 7-fluoroindole serves as a key intermediate in the synthesis of a diverse range of pharmaceuticals, including treatments for cancer, inflammatory diseases, and neurological disorders.[2] This guide provides a detailed exploration of the industrial preparation of 7-fluoroindole, offering in-depth protocols, a comparative analysis of synthetic routes, and expert insights into process optimization and safety.
Comparative Analysis of Industrial Synthesis Routes
The selection of a synthetic route for the industrial production of 7-fluoroindole is a critical decision dictated by factors such as cost of raw materials, scalability, reaction efficiency, purity of the final product, and environmental impact.[3] Two classical and highly adaptable methods, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis, are prominent in the production of substituted indoles.[4] Additionally, patented industrial processes offer specific, optimized methodologies.
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Leimgruber-Batcho Synthesis | 2-Fluoro-6-nitrotoluene | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing agent (e.g., Raney Nickel, Hydrazine) | High | High yields, mild reaction conditions, readily available starting materials, good regioselectivity.[4][5] | Requires handling of nitro compounds and potentially pyrophoric catalysts. |
| Fischer Indole Synthesis | (2-Fluorophenyl)hydrazine, an aldehyde or ketone (e.g., acetaldehyde or pyruvic acid) | Acid catalyst (Brønsted or Lewis acid, e.g., ZnCl₂, H₂SO₄, PPA) | Moderate to High | Versatile, well-established, one-pot variations exist.[6][7] | Can produce isomeric byproducts with unsymmetrical ketones, may require harsh acidic conditions and high temperatures.[8] |
| Patented Industrial Method | 2-Fluorobenzene amide | tert-Butyl acrylate, Methylthio ethyl acetate, Hydrazine hydrate, Raney Nickel | High | High purity and yield reported, suitable for large-scale production.[9] | Specific reagents may be less common or more expensive. |
Detailed Synthetic Protocols and Mechanistic Insights
The Leimgruber-Batcho Indole Synthesis: A Preferred Industrial Route
The Leimgruber-Batcho synthesis has emerged as a highly efficient and scalable method for producing a wide variety of substituted indoles, making it a favored choice for industrial applications.[4][5] The synthesis proceeds in two key stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.
Caption: Leimgruber-Batcho synthesis workflow for 7-fluoroindole.
Step 1: Enamine Formation
-
To a solution of 2-fluoro-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[5] The pyrrolidine acts as a catalyst, displacing dimethylamine from DMF-DMA to form a more reactive reagent.[5]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen). The mildly acidic methyl protons of the nitrotoluene are deprotonated under these conditions, and the resulting carbanion attacks the reactive DMF-DMA derivative to form the enamine intermediate.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the volatile components under reduced pressure. The resulting crude enamine, often a colored solid, can be used directly in the next step or purified by recrystallization.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.[9]
-
Carefully add a slurry of Raney nickel in the chosen solvent.[5]
-
To this mixture, add hydrazine hydrate dropwise at a controlled temperature. The hydrazine hydrate decomposes in the presence of Raney nickel to generate hydrogen in situ, which reduces the nitro group to an amine.[5]
-
The newly formed amine then undergoes intramolecular cyclization with the enamine moiety, followed by the elimination of pyrrolidine to yield the aromatic indole ring.[5]
-
After the reaction is complete (monitored by TLC or GC-MS), filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-fluoroindole.
-
Pyrrolidine Catalyst: The use of pyrrolidine accelerates the enamine formation by generating a more reactive intermediate with DMF-DMA.[5]
-
In-situ Hydrogen Generation: The Raney nickel and hydrazine hydrate system provides a safer and more convenient method for hydrogenation on an industrial scale compared to using hydrogen gas directly.[5]
-
Solvent Choice: A mixture of THF and methanol is often used for the reduction step to ensure the solubility of both the enamine intermediate and the final product.
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[6] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[6][10]
Caption: Fischer indole synthesis workflow for 7-fluoroindole.
-
Hydrazone Formation:
-
React (2-fluorophenyl)hydrazine with an appropriate aldehyde or ketone (e.g., acetaldehyde) in a suitable solvent like ethanol or acetic acid.[10]
-
This condensation reaction typically proceeds at room temperature or with gentle warming to form the corresponding phenylhydrazone.[10] The hydrazone may precipitate from the reaction mixture and can be isolated by filtration, or the reaction mixture can be carried forward to the next step.
-
-
Indolization:
-
Treat the phenylhydrazone with a strong acid catalyst. A variety of Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[6][10][11]
-
Heat the reaction mixture to induce a[6][6]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.[6]
-
This rearrangement is followed by rearomatization, cyclization, and elimination of ammonia to form the indole ring.[6]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.
-
-
Acid Catalyst: The choice of acid catalyst is crucial and can influence the reaction rate and the formation of byproducts.[11] Lewis acids like zinc chloride are often effective and can be easier to handle on a large scale than strong protic acids.[10]
-
Carbonyl Compound: The choice of aldehyde or ketone determines the substitution pattern at the C2 and C3 positions of the indole ring. For the synthesis of unsubstituted 7-fluoroindole at these positions, acetaldehyde can be used.
Industrial Scale Purification and Quality Control
Achieving high purity is paramount for pharmaceutical intermediates. The crude 7-fluoroindole obtained from synthesis is typically purified using one or a combination of the following industrial-scale techniques:
-
Vacuum Distillation: This is an effective method for separating 7-fluoroindole from less volatile impurities and residual solvents. A patent for an industrial preparation of 7-fluoroindole specifies vacuum distillation at a pressure of 50-80 Pa.[9]
-
Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly can yield highly pure crystalline 7-fluoroindole.
-
Macroporous Resin Separation: As mentioned in a patent, macroporous resins can be used for the final purification step to achieve purities of 98% or higher.[9]
Analytical Quality Control:
The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides detailed structural information and confirms the correct isomeric form.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A primary method for quantifying purity and detecting non-volatile impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The melting point of 7-fluoroindole is approximately 60-65 °C.
Safety, Handling, and Environmental Considerations
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]
-
Hazardous Reagents:
-
Hydrazine Hydrate: Is toxic and a suspected carcinogen. Handle with extreme care.
-
Raney Nickel: Can be pyrophoric when dry. It should be kept wet with a solvent.
-
Strong Acids: Are corrosive and should be handled with caution.
-
-
Material Safety Data Sheet (MSDS): Consult the MSDS for 7-fluoroindole and all reagents before starting any work.[5] 7-Fluoroindole is known to cause skin irritation.[5]
Waste Management and Environmental Impact:
-
Waste Streams: The synthesis of 7-fluoroindole generates various waste streams, including spent catalysts, acidic and basic aqueous solutions, and organic solvent waste.
-
Neutralization: Acidic and basic waste streams should be neutralized before disposal.
-
Catalyst Handling: Spent Raney nickel catalyst must be handled carefully to prevent fires and disposed of according to hazardous waste regulations.
-
Solvent Recycling: Where feasible, solvents should be recovered and recycled to minimize environmental impact and reduce costs.
-
Green Chemistry Principles: The development of greener synthetic routes for indoles is an active area of research, focusing on the use of less hazardous reagents, renewable solvents, and catalytic methods to improve atom economy and reduce waste.[3][12]
Conclusion
The industrial preparation of 7-fluoroindole is a well-established process, with the Leimgruber-Batcho and Fischer indole syntheses offering robust and scalable routes. The choice of method depends on a careful evaluation of economic, safety, and environmental factors. By understanding the underlying chemical principles, optimizing reaction conditions, and implementing rigorous purification and quality control measures, researchers and drug development professionals can ensure a reliable supply of this vital pharmaceutical intermediate. The continued application of green chemistry principles will be crucial in developing even more sustainable and efficient methods for the synthesis of 7-fluoroindole and other important heterocyclic compounds in the future.
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using 7-Fluoroindoline in medicinal chemistry
The indoline and indolin-2-one scaffolds are prevalent in kinase inhibitors, often targeting the ATP-binding site. [14]By incorporating this compound, medicinal chemists can retain the core binding interactions while simultaneously improving the drug-like properties of the inhibitor. The benefits of blocked metabolism and modulated pKa are directly applicable to improving the selectivity, safety, and pharmacokinetic profile of kinase inhibitors. [14] Similarly, for G protein-coupled receptor (GPCR) modulators, especially those targeting the CNS, fine-tuning physicochemical properties is paramount for achieving the desired efficacy and safety profile. [1][5]The ability of the 7-fluoro substituent to modulate pKa and lipophilicity makes it a valuable tool for optimizing BBB penetration and minimizing efflux. [1][5]
Part 3: Experimental Protocols
The protocols described below are designed to be self-validating, with clear steps and explanations for critical experimental choices. They represent common and reliable methods for the synthesis and functionalization of the this compound scaffold.
Protocol 1: Synthesis of this compound from 7-Fluoroisatin
This protocol describes the reduction of commercially available 7-fluoroisatin (also known as this compound-2,3-dione) to this compound. The choice of a strong reducing agent like sodium borohydride in the presence of a Lewis acid is critical for the complete reduction of both the ketone and the amide carbonyls.
Materials:
-
7-Fluoroisatin (1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bisulfate (NaHSO₄) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer, ice bath, nitrogen line
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add 7-fluoroisatin (1.0 eq) and sodium borohydride (4.0 eq) to a dry Schlenk flask.
-
Causality: An inert atmosphere is crucial to prevent moisture from quenching the highly reactive reducing agents.
-
-
Cooling: Cool the flask to -10 °C using an acetone/ice bath.
-
Reagent Addition: Slowly add anhydrous THF to the flask with stirring. Subsequently, add boron trifluoride etherate dropwise, ensuring the internal temperature does not exceed -5 °C. [8] * Causality: The slow, cold addition of BF₃·OEt₂ controls the exothermic reaction and prevents side reactions. BF₃·OEt₂ activates the carbonyl groups for reduction by NaBH₄.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a pre-prepared aqueous solution of sodium bisulfate to quench the excess reducing agent.
-
Causality: The acidic quench protonates the intermediate species and neutralizes the reaction mixture. This step must be done slowly due to vigorous gas evolution.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The final product should be validated by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol details the coupling of this compound with an aryl bromide, a common transformation for building molecular complexity. The Buchwald-Hartwig amination is a robust method for forming C-N bonds. [13] Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube, magnetic stirrer, oil bath, nitrogen/argon line
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube equipped with a stir bar. * Causality: The palladium catalyst is oxygen-sensitive, requiring an inert atmosphere. The bulky, electron-rich phosphine ligand (XPhos) is essential for stabilizing the palladium center and facilitating the catalytic cycle. NaOtBu is a strong, non-nucleophilic base required for the deprotonation of the indoline nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Causality: Degassed solvent is used to minimize oxidation of the catalyst.
-
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient). Validate the structure and purity of the N-arylated product by NMR and mass spectrometry.
Conclusion and Future Outlook
This compound is far more than a simple heterocyclic building block. It is a strategically designed tool that empowers medicinal chemists to address fundamental challenges in drug discovery, particularly metabolic instability and the fine-tuning of physicochemical properties like basicity. Its successful application as a bioisosteric replacement to block aldehyde oxidase metabolism highlights its potential for creating more robust and effective clinical candidates. As our understanding of structure-property relationships deepens, the rational incorporation of scaffolds like this compound will continue to be a cornerstone of modern therapeutic design, enabling the development of next-generation medicines with improved safety and efficacy profiles.
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Singh, A., et al. (2018). Scope of N‐arylation of 7‐azaindole. Reaction conditions... ResearchGate. Available at: [Link]
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Kamal, M. Z., et al. (2024). Discovery of F-18 labeled repurposed CNS drugs by computational strategy for effective tau imaging and alzheimer's diagnosis. PLOS ONE. Available at: [Link]
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Cambridge MedChem Consulting. (2019). Aldehyde Oxidase. Cambridge MedChem Consulting. Available at: [Link]
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Thompson, S., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. ResearchGate. Available at: [Link]
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Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Gicquel, M., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]
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The Strategic Application of 7-Fluoroindoline in Modern Drug Discovery: A Guide for Researchers
Introduction: The Rise of Fluorine in Medicinal Chemistry and the Significance of the Indoline Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for its biological target.[1][2][3] More than 20% of all modern pharmaceuticals contain fluorine, a testament to its profound impact on developing successful therapeutic agents.[4]
Within this context, the indoline scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. Its rigid, bicyclic structure provides a versatile template for presenting substituents in a well-defined three-dimensional space. When combined, the strategic placement of a fluorine atom onto the indoline core creates a powerful building block for drug development.
This guide focuses on 7-fluoroindoline , an increasingly important intermediate in the synthesis of novel therapeutics. The fluorine atom at the 7-position exerts significant electronic and steric influence on the molecule, modulating the properties of the adjacent aromatic ring and the nitrogen atom. This guide will provide an in-depth exploration of the synthesis of this compound, its applications in drug discovery with a focus on kinase inhibitors, and detailed protocols for its synthesis and derivatization.
The Rationale for Fluorination at the 7-Position
The decision to place a fluorine atom at the C-7 position of the indoline ring is a deliberate design choice rooted in established medicinal chemistry principles.[3] This modification is not merely an arbitrary substitution but a strategic maneuver to enhance the drug-like properties of the resulting molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for an sp³ carbon), making it highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[4][5] Placing a fluorine at the 7-position can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the drug's half-life and oral bioavailability.[3]
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa of the conjugate acid) of the indoline nitrogen. This can be crucial for optimizing a drug's solubility, cell permeability, and interaction with its biological target, which often involves specific ionization states for optimal binding.[5]
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions within a protein's binding pocket. These can include dipole-dipole interactions, orthogonal multipolar C–F···C=O interactions, and even weak hydrogen bonds with backbone amides.[6] These subtle interactions can significantly increase a ligand's binding affinity and selectivity for its target.[3]
-
Conformational Control: The presence of a fluorine atom can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target receptor.[3]
A key example illustrating the benefits of this strategic fluorination is seen in the development of influenza PB2 inhibitors. Researchers found that substituting a 7-azaindole scaffold with its bioisostere, 7-fluoroindole , resulted in a compound with a more favorable oral pharmacokinetic profile, reduced off-target kinase activity, and decreased metabolism by aldehyde oxidase.[1] This highlights how the 7-fluoro substitution can directly address common challenges in drug development.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The most common route involves the preparation of 7-fluoroindole, followed by its selective reduction. The following protocols are designed to be self-validating, with clear steps for characterization and purity assessment.
Protocol 1: Synthesis of 7-Fluoroindole from 7-Fluoroisatin
This protocol details the reduction of 7-fluoroisatin, a common precursor, to 7-fluoroindole. The causality behind the choice of reagents lies in the need for a potent reducing system that can selectively reduce the ketone and lactam functionalities of the isatin core. The combination of sodium borohydride and boron trifluoride etherate generates diborane in situ, a powerful reducing agent suitable for this transformation.
Experimental Workflow:
Caption: Workflow for the synthesis of 7-Fluoroindole.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 7-Fluoroisatin | 165.12 | 4.0 g | 24.2 |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.52 g | 93.0 |
| Boron Trifluoride Etherate | 141.93 | 7.6 g (6.7 mL) | 53.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Sodium Bisulfate (NaHSO₄) | 120.06 | 6.6 g | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Reaction Setup: In a dry, 250 mL four-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 7-fluoroisatin (4.0 g, 24.2 mmol) and sodium borohydride (3.52 g, 93.0 mmol).[7]
-
Inert Atmosphere: Purge the flask with dry nitrogen gas to establish an inert atmosphere. This is crucial as the reducing agents are moisture-sensitive.
-
Cooling: Cool the flask to below -10 °C using an acetone/dry ice bath.
-
Reagent Addition: While maintaining the temperature below -5 °C, slowly add 40 mL of anhydrous THF to the flask under vigorous stirring. Following this, add boron trifluoride etherate (7.6 g, 53.5 mmol) dropwise, ensuring the temperature does not exceed -5 °C. The controlled, slow addition is critical to manage the exothermic reaction and prevent side product formation.[7]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.[7]
-
Quenching: Upon reaction completion (monitored by TLC), slowly add a solution of sodium bisulfate (6.6 g) in water (70 mL) to quench the excess reducing agent. This step should be performed cautiously in a fume hood as hydrogen gas may be evolved.
-
Purification:
-
Set up a steam distillation apparatus and distill the mixture.
-
Collect the distillate and extract it with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Characterization: The resulting product, 7-fluoroindole, should be a white crystalline solid.
-
Yield: Expect a yield of approximately 78-80%.[7]
-
Verification: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, NH), 7.45 (d, 1H), 7.20 (t, 1H), 7.05 (m, 1H), 6.85 (dd, 1H), 6.55 (t, 1H).
-
Protocol 2: Selective Reduction of 7-Fluoroindole to this compound
This protocol describes the chemoselective reduction of the C2=C3 double bond of the indole ring, yielding the desired indoline. Sodium cyanoborohydride in acetic acid is a mild reducing system that selectively targets the enamine-like double bond of the indole without reducing the aromatic ring.
Reaction Scheme Diagram:
Caption: Synthesis of this compound from 7-Fluoroindole.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 7-Fluoroindole | 135.13 | 20.0 g | 148 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 18.7 g | 298 |
| Acetic Acid | - | 60 mL | - |
| 2M Sodium Hydroxide (NaOH) | - | 1500 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Dissolution: In a suitable flask, dissolve 7-fluoroindole (20.0 g, 148 mmol) in acetic acid (60 mL).[8]
-
Reductant Addition: To this solution, add sodium cyanoborohydride (18.7 g, 298 mmol) in small portions. The portion-wise addition helps to control the reaction rate and temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Workup:
-
Carefully pour the reaction mixture into a 2M aqueous sodium hydroxide solution (1500 mL) to neutralize the acetic acid and quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate.[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 40:60 to 100:0) to yield the pure product.[8]
-
-
Characterization: The final product, this compound, is typically an oil or low-melting solid.
-
Yield: Expect a high yield, often around 99%.[8]
-
Verification: Confirm the structure using NMR and MS. Expected ¹H NMR (300 MHz, CDCl₃) δ: 6.90 (d, 1H), 6.78-6.83 (m, 1H), 6.62-6.66 (m, 1H), 3.62 (t, J = 8.4 Hz, 2H), 3.08 (t, J = 8.4 Hz, 2H).[8] The disappearance of the C2-H proton signal from the 7-fluoroindole spectrum and the appearance of two new triplet signals for the C2 and C3 methylene groups are key indicators of a successful reduction.
-
Applications in Drug Discovery: Targeting Kinases in Oncology
The this compound scaffold is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9]
Focus on FLT3 Inhibitors for Acute Myeloid Leukemia (AML):
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation.[10] The development of potent and selective FLT3 inhibitors is a major goal in AML therapy. The indoline/indolone scaffold has proven to be a successful starting point for designing such inhibitors.
Structure-Activity Relationship (SAR) Insights:
Medicinal chemistry campaigns have explored the derivatization of the indoline core to optimize FLT3 inhibition. Key insights include:
-
N1-Substitution: The indoline nitrogen (N1) is a critical handle for introducing various substituents that can probe different regions of the kinase binding pocket.
-
Aromatic Ring Functionalization: The placement of substituents on the aromatic ring, such as the fluorine at C-7, is crucial for modulating potency and pharmacokinetic properties. Studies on related scaffolds have shown that a 7-fluoro substitution can lead to compounds with similar activity but lower mammalian cytotoxicity compared to non-fluorinated analogues.[11]
-
Side Chain Optimization: Attaching complex side chains, often containing urea or sulfonamide groups, to the indoline nitrogen is a common strategy to enhance binding affinity and achieve selectivity.[9][11]
Illustrative Data on Indolone-Based FLT3 Inhibitors:
While specific data for a this compound-based approved drug is not yet prominent, research on analogous structures demonstrates the potential of this scaffold. For instance, a series of indolone derivatives were developed as potent FLT3 inhibitors.
| Compound | FLT3 IC₅₀ (nM) | MV-4-11 (AML cell line) IC₅₀ (nM) | In vivo Tumor Growth Inhibition (TGI) |
| LC-3 | 8.4 | 5.3 | 92.16% @ 10 mg/kg/day |
| Reference | [9] | [9] | [9] |
This table is illustrative of the potency that can be achieved with the broader indolone scaffold, providing a benchmark for future development using the this compound intermediate.
The design of these inhibitors often involves creating molecules that can form key hydrogen bonds with the "hinge region" of the kinase's ATP-binding site, while other parts of the molecule make favorable hydrophobic and van der Waals contacts. The this compound core provides a rigid and tunable platform to correctly position these pharmacophoric elements.
Logical Relationship Diagram for Kinase Inhibitor Design:
Caption: Rationale for using this compound in kinase inhibitor design.
Conclusion and Future Perspectives
This compound is a strategically important building block in modern medicinal chemistry. Its synthesis is accessible, and its incorporation into drug candidates offers a reliable method for enhancing critical pharmacokinetic and pharmacodynamic properties. The strategic placement of the fluorine atom at the 7-position provides a powerful tool to block metabolic hotspots, modulate basicity, and improve target engagement, leading to compounds with superior therapeutic potential.
The continued exploration of this compound derivatives, particularly in the realm of kinase inhibitors for oncology, holds significant promise. As our understanding of structure-activity relationships deepens, this versatile intermediate will undoubtedly play a key role in the development of the next generation of targeted therapies. Researchers and drug development professionals are encouraged to consider the strategic advantages offered by this unique scaffold in their quest for novel and effective medicines.
References
- Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (URL not available)
-
Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic Chemistry. (2023). Available at: [Link]
- Computer-guided design, synthesis, and biological evaluation of quinoxalinebisarylureas as FLT3 inhibitors. (URL not available)
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules. (URL not available)
- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. BenchChem. (2025). (URL not available)
-
Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. Future Medicinal Chemistry. (2023). Available at: [Link]
- Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Journal of Medicinal Chemistry. (URL not available)
- Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium c
- Method for industrially preparing 7-fluoroindole. Google Patents. (2016).
- Structure–activity relationship (SAR) analysis of compounds 7.
- Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. (2025). (URL not available)
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Available at: [Link]
- Fluorine in drug discovery: Role, design and case studies. (URL not available)
- Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences. (URL not available)
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- 5. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 6. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models [mdpi.com]
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- 8. This compound synthesis - chemicalbook [chemicalbook.com]
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- 10. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the N-Alkylation of 7-Fluoroindoline
Introduction: The Significance of N-Alkylated 7-Fluoroindolines
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] The introduction of a fluorine atom, particularly at the 7-position, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. Subsequent N-alkylation of the 7-fluoroindoline core is a critical synthetic step for expanding chemical diversity and fine-tuning biological activity. This functionalization allows for the introduction of various side chains that can interact with biological targets, making this protocol essential for researchers in drug discovery and development. This guide provides a detailed exploration of the chemical principles, robust experimental protocols, and practical troubleshooting advice for the successful N-alkylation of this compound.
Part 1: Core Principles and Mechanistic Considerations
The N-alkylation of this compound is a classic nucleophilic substitution reaction. The nitrogen atom of the indoline ring acts as a nucleophile, attacking an electrophilic alkylating agent. However, the nucleophilicity of the nitrogen is moderate. To enhance its reactivity, a base is typically employed to deprotonate the nitrogen, generating a highly nucleophilic indolinide anion. The reaction's success and selectivity are governed by a careful interplay of several key factors.
-
The Role of the Base: The choice of base is critical. Strong bases, such as sodium hydride (NaH), irreversibly deprotonate the indoline, strongly favoring N-alkylation by creating a high concentration of the indolinide anion.[2][3] Weaker inorganic bases, like potassium carbonate (K₂CO₃), can also be effective, often requiring higher temperatures or the use of catalysts. The base's strength dictates the reaction kinetics and can influence the regioselectivity between N- and C-alkylation.[2]
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and acetonitrile are the solvents of choice.[2][4] They effectively solvate the counter-ion of the base (e.g., Na⁺) without forming strong hydrogen bonds with the nucleophilic nitrogen, thus preserving its reactivity. The choice of solvent can also influence regioselectivity, with DMF known to favor N-alkylation.[2][3]
-
The Alkylating Agent: The electrophile's nature determines the alkyl group introduced. Common agents include alkyl halides (iodides, bromides, chlorides) and alkyl sulfonates (tosylates, mesylates). The reactivity order for halides is typically I > Br > Cl. Highly reactive primary alkyl halides are generally preferred for efficient N-alkylation.[2]
-
Modern Catalytic Approaches: More recently, sustainable methods like "borrowing hydrogen" or "hydrogen auto-transfer" reactions have emerged. These methods utilize alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., Iridium, Ruthenium, or Iron).[1][5] The reaction proceeds via the catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the indoline, regenerating the catalyst and producing water as the sole byproduct.[5][6]
Part 2: Experimental Protocols
Here we present two robust protocols for the N-alkylation of this compound: a classical approach using a strong base and a modern, catalytic approach using an alcohol as the alkylating agent.
Protocol 1: Classical N-Alkylation with Sodium Hydride and an Alkyl Halide
This method is highly effective for a wide range of primary and secondary alkyl halides. It relies on the stoichiometric deprotonation of the indoline nitrogen using sodium hydride.
Materials and Equipment:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., Benzyl Bromide, Iodomethane)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
-
Ice bath
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq.) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq.) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolinide salt may be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water to destroy any unreacted NaH.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated this compound.
General Workflow for Classical N-Alkylation
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of 7-Fluoroindoline Derivatives in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a "Privileged" Structure in Antiviral Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This bicyclic aromatic heterocycle's unique electronic properties and its ability to mimic peptide structures allow it to bind to a wide range of biological targets, including viral enzymes and proteins.[2] Consequently, indole derivatives have been successfully developed as potent antiviral agents against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[3][4]
The incorporation of a fluorine atom into a pharmacologically active molecule can significantly enhance its metabolic stability, binding affinity, and overall therapeutic profile.[5] 7-Fluoroindoline, a fluorinated derivative of the indoline core, therefore represents a highly attractive starting material for the synthesis of novel antiviral drug candidates. Its structural features provide a versatile platform for medicinal chemists to design and create libraries of compounds with the potential for potent and broad-spectrum antiviral activity.[6]
These application notes provide a comprehensive guide for researchers to evaluate the in vitro antiviral activity of newly synthesized this compound derivatives. The protocols outlined below describe a standard primary screening cascade, beginning with an assessment of compound cytotoxicity, followed by the determination of antiviral efficacy.
Part 1: Foundational Assays for Antiviral Screening
A critical initial step in the evaluation of any potential antiviral compound is to determine its effect on the host cells that will be used for the viral replication studies. This is essential to ensure that any observed antiviral activity is not simply a result of the compound being toxic to the cells. Therefore, a cytotoxicity assay is always performed in parallel with the antiviral efficacy assay.[7]
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells. This value is a crucial parameter for assessing the therapeutic window of a potential antiviral drug.
Protocol: MTT Assay for CC50 Determination
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero E6 cells for SARS-CoV-2)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Assay medium (culture medium with reduced serum, e.g., 2% FBS)
-
This compound derivatives (dissolved in DMSO to create a high-concentration stock)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density of 1 x 10^4 cells per well in 100 µL of complete cell culture medium. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives in the assay medium. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.
-
Compound Addition: Remove the complete medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with assay medium only (cell control) and wells with the highest concentration of DMSO used as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours (this should match the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression.
Antiviral Efficacy Assay (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of a compound that inhibits the viral cytopathic effect (CPE) by 50%. The CPE refers to the structural changes in host cells that are caused by viral invasion.
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of the test compounds to protect host cells from the destructive effects of the virus.
Materials:
-
All materials from the cytotoxicity assay
-
Virus stock with a known titer
-
Positive control antiviral drug (e.g., Oseltamivir for influenza, Remdesivir for SARS-CoV-2)
-
Crystal Violet staining solution (0.5% in 20% methanol)
Procedure:
-
Cell Seeding: Seed 96-well plates as described in the cytotoxicity protocol.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the this compound derivatives and the positive control drug in the assay medium.
-
To the appropriate wells, add 50 µL of the diluted compounds.
-
Add 50 µL of virus suspension (at a multiplicity of infection, MOI, that will cause 80-90% CPE in 48-72 hours) to the compound-containing wells and the virus control wells.
-
Include cell control wells (cells with assay medium only) and virus control wells (cells with virus but no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until 80-90% CPE is observed in the virus control wells.
-
Staining:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Acquisition: Solubilize the stain with methanol and measure the absorbance at 595 nm.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Part 2: Data Interpretation and Lead Candidate Selection
The primary goal of the initial screening is to identify compounds with potent antiviral activity and low cytotoxicity. The Selectivity Index (SI) is a critical parameter for this purpose and is calculated as follows:
SI = CC50 / EC50
A higher SI value indicates a more promising therapeutic window for the compound. Generally, an SI of >10 is considered a good starting point for further investigation.
Hypothetical Screening Data for this compound Derivatives:
| Compound ID | CC50 (µM) | EC50 (µM) vs. Influenza A (H1N1) | Selectivity Index (SI) |
| 7-FI-001 | >100 | 5.2 | >19.2 |
| 7-FI-002 | 85.3 | 25.1 | 3.4 |
| 7-FI-003 | 92.1 | 2.8 | 32.9 |
| 7-FI-004 | 15.6 | 8.9 | 1.8 |
| Oseltamivir | >100 | 0.1 | >1000 |
In this hypothetical example, compound 7-FI-003 would be selected as a promising lead for further studies due to its potent antiviral activity and high selectivity index.
Part 3: Visualizing Experimental Workflows
Clear visualization of the experimental process is crucial for reproducibility and understanding. The following diagrams illustrate the screening cascade and a potential mechanism of action.
Caption: Antiviral screening cascade for this compound derivatives.
Caption: Hypothetical mechanism of action for a this compound derivative.
Conclusion
This compound serves as a promising and versatile scaffold for the development of novel antiviral agents. The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of this compound derivatives. By systematically determining the cytotoxicity and antiviral efficacy, researchers can efficiently identify lead compounds with favorable therapeutic potential for further development in the fight against viral diseases.
References
- Dorababu, A. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry.
- Natalia Patricia NV. (2022). A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Chemical and Pharmaceutical Research, 14.
- Dorababu, A. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
- El-Sayed, N. F., et al. (2025).
- El-Sayed, N. F., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations.
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Application Notes & Protocols: The Strategic Integration of 7-Fluoroindoline Scaffolds in Modern Kinase Inhibitor Synthesis
The Rationale: Why 7-Fluoroindoline is a Privileged Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, with many approved drugs featuring heterocyclic scaffolds designed to mimic the adenine region of ATP and bind to the kinase hinge region.[3][4][5] Among these, the indoline/oxindole core is recognized as a "privileged structure" due to its rigid conformation and ability to form key hydrogen bonds within the ATP-binding site.[4][6]
The incorporation of fluorine into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[7] The this compound moiety combines the structural benefits of the indoline core with the unique advantages conferred by the fluorine atom.
Key Advantages of Fluorine Substitution:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at a potential site of oxidative metabolism can "block" this pathway, increasing the drug's half-life and bioavailability.[7][8] This is a significant advantage over non-fluorinated analogs or other bioisosteric replacements like 7-azaindole, which can sometimes introduce new metabolic liabilities.[8]
-
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the acidity (pKa) and lipophilicity of the molecule.[7] This allows medicinal chemists to fine-tune the solubility, permeability, and plasma protein binding of a compound, which are critical for achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9]
-
Enhanced Target Affinity and Selectivity: A fluorine atom can engage in unique, favorable interactions with the protein target, including hydrogen bonds and orthogonal multipolar interactions with backbone amides.[7] These interactions can lock the inhibitor into a specific, high-affinity binding conformation, enhancing both potency and selectivity for the target kinase over other closely related kinases.[10]
The following diagram illustrates the logical flow of how fluorine incorporation enhances the properties of a drug candidate.
Caption: Logic of Fluorine Substitution in Drug Design.
Case Study: Synthesis of Nintedanib
Nintedanib (BIBF 1120) is a potent triple angiokinase inhibitor that targets VEGFR, FGFR, and PDGFR.[11][12] It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[12] The core of Nintedanib is a substituted indolinone, where the strategic placement of atoms is critical for its binding and activity.
The synthesis culminates in a key condensation reaction between the indolinone core and a substituted aniline.
Caption: Final Condensation Step in Nintedanib Synthesis.
Protocol: Synthesis of the Nintedanib Core via Condensation
This protocol outlines the final key step in the synthesis of Nintedanib, based on established chemical literature.[13][14]
Materials:
-
Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate A)
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate B)
-
Trifluoroacetic Acid (TFA) or Acetic Acid
-
N,N-Dimethylformamide (DMF) or Toluene
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add Intermediate A (1.0 equivalent) and Intermediate B (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent such as DMF or toluene (approx. 10 mL per gram of Intermediate A). Stir the mixture to achieve a suspension or solution.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 0.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 80-110 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/n-heptane) to yield Nintedanib as a solid.[14]
Causality: The acid catalyst protonates the methoxy group of Intermediate A, turning it into a good leaving group (methanol). This facilitates the nucleophilic attack by the aniline nitrogen of Intermediate B at the exocyclic double bond, leading to the formation of the enamine product, Nintedanib, after elimination of methanol.
Case Study: Synthesis of Linifanib
Linifanib (ABT-869) is a potent, orally bioavailable inhibitor of the VEGF and PDGF receptor tyrosine kinase families.[][16][17] Its structure features a urea linkage connecting a 3-amino-1H-indazole core to a 2-fluoro-5-methylphenyl group. The fluorine atom on the phenylurea moiety is critical for its biological activity and has been shown to influence the molecule's self-assembly properties.[]
A key innovation in the synthesis of Linifanib is the use of a one-pot method for the coupling of the two main fragments, which avoids the isolation of a borate intermediate, thus improving efficiency and reducing cost.[18]
Protocol: One-Pot Suzuki-Miyaura Coupling and Urea Formation for Linifanib Precursor
This protocol describes the key coupling step to form the diaryl indazole core of Linifanib.
Materials:
-
N-(4-bromophenyl)-N'-(2-fluoro-5-methylphenyl)urea (Intermediate VI)
-
Bis(pinacolato)diboron
-
Potassium Acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
N-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (Protected Indazole Boronic Ester, Intermediate III)
-
Sodium Carbonate (2M aqueous solution)
-
1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Boronate Ester Formation (In Situ): In a reaction vessel under an inert atmosphere, combine Intermediate VI (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.03 eq).
-
Solvent and Heating: Add anhydrous 1,4-dioxane and heat the mixture to 80-90 °C for 2-4 hours. This first step forms the boronic ester of the urea intermediate in situ.
-
Coupling Reaction (One-Pot): Without isolating the intermediate, add the protected indazole boronic ester (Intermediate III, 1.0 eq) directly to the reaction mixture.
-
Base and Catalyst Addition: Add 2M aqueous sodium carbonate solution (3.0 eq) and an additional portion of Pd(dppf)Cl2 (0.02 eq).
-
Heating: Continue heating the reaction at 80-90 °C for another 3-5 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product (the protected Linifanib precursor) is then purified by column chromatography.
-
Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using an acid like trifluoroacetic acid or hydrochloric acid to yield Linifanib.[18]
Causality: This one-pot procedure is highly efficient. The first stage is a Miyaura borylation, where the aryl bromide is converted to a pinacol boronate ester. In the second stage, this in-situ generated boronate ester undergoes a Suzuki coupling with the indazole partner without the need for intermediate purification, streamlining the entire process.[18]
Summary of Featured Kinase Inhibitors
| Inhibitor | Target Kinases | Approved Indications | Role of Fluoro-Substituted Moiety |
| Nintedanib | VEGFR, FGFR, PDGFR[12] | Idiopathic Pulmonary Fibrosis, NSCLC[12] | The indolinone core is essential for binding to the kinase hinge region. While not a this compound, the principles of using substituted indolinones are directly related.[4] |
| Linifanib | VEGFR, PDGFR, FLT3[17] | Investigated for various cancers including liver and lung cancer.[16][18] | The 2-fluoro-5-methylphenyl urea group is critical for target engagement and influences the molecule's physicochemical properties, including self-assembly.[] |
Conclusion and Future Perspectives
The strategic use of fluorine-containing building blocks, such as this compound and its derivatives, represents a cornerstone of modern kinase inhibitor design. As demonstrated by clinical candidates like Nintedanib and Linifanib, the introduction of fluorine provides a reliable method for enhancing metabolic stability, modulating physicochemical properties, and improving target affinity. The synthetic protocols provided herein offer a practical guide for researchers aiming to incorporate these valuable scaffolds into their own drug discovery programs.
Future advancements will likely focus on the development of novel and more efficient late-stage fluorination techniques, allowing for the rapid generation of fluorinated analog libraries.[7] Furthermore, exploring the utility of other fluoro-substituted indoline isomers and related heterocyclic systems will continue to be a fruitful area of research, pushing the boundaries of potency, selectivity, and overall drug-like properties for the next generation of kinase inhibitors.
References
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- ChemicalBook. Nintedanib synthesis.
- PubMed Central (PMC). The Azaindole Framework in the Design of Kinase Inhibitors.
- MDPI. Fluorine in drug discovery: Role, design and case studies.
- ChemicalBook. Nintedanib | 656247-17-5.
- Google Patents. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method.
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7-Fluoroindoline: A Versatile Reagent in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorine in the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry and organic synthesis, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a fluorine atom onto this framework, specifically at the 7-position, yields 7-fluoroindoline, a reagent of increasing importance. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of molecules.[2] This includes enhancing metabolic stability, improving membrane permeability, and altering acidity and basicity, all of which are critical parameters in drug design.[2][3] This guide provides a comprehensive overview of this compound, from its synthesis to its application as a versatile building block in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use in synthesis. The data for this compound is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FN | [4] |
| Molecular Weight | 137.15 g/mol | [4] |
| Appearance | Off-white to light yellow solid/oil | General Observation |
| Melting Point | Not widely reported; likely a low-melting solid or oil at room temperature. | [5] |
| Boiling Point | Not widely reported; expected to be distillable under reduced pressure. | [5] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.[4] Sparingly soluble in water. | [4][6] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 6.90 (dd, J = 7.6, 0.4 Hz, 1H), 6.78-6.83 (m, 1H), 6.62-6.66 (m, 1H), 3.62 (t, J = 8.4 Hz, 2H), 3.08 (t, J = 8.4 Hz, 2H) | [4] |
| ¹³C NMR | Expected signals for 6 aromatic carbons and 2 aliphatic carbons. Specific data requires experimental determination. | [7] |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift sensitive to the solvent and electronic environment. | [8] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 138.0719 | Calculated |
Experimental Protocols
Protocol 1: Synthesis of this compound from 7-Fluoroindole
The most direct route to this compound is the reduction of the corresponding indole. This protocol utilizes sodium cyanoborohydride, a milder reducing agent than lithium aluminum hydride, which offers good functional group tolerance.
Reaction Scheme:
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Application Notes and Protocols for the Purification of 7-Fluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed methodologies for the purification of 7-Fluoroindoline, a key building block in medicinal chemistry and materials science. Recognizing the critical importance of purity for downstream applications, this document outlines three primary purification techniques: flash column chromatography, vacuum distillation, and recrystallization. Each section offers not only step-by-step protocols but also delves into the underlying scientific principles, enabling researchers to make informed decisions and troubleshoot effectively. The guide is designed to be a self-validating system, ensuring that the described protocols lead to a high degree of purity, which can be confirmed by the characterization data provided.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutics and functional materials. The presence of the fluorine atom can profoundly influence the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of this compound derivatives is a burgeoning area of research. The successful synthesis and application of these derivatives, however, are contingent on the purity of the this compound starting material. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the interpretation of biological or material characterization data.
This guide provides a detailed exploration of robust methods for the purification of this compound, ensuring its suitability for even the most sensitive applications.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. This compound is commonly synthesized via the reduction of 7-fluoroindole.
Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 7-Fluoroindoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoroindoline is a pivotal heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1] The strategic incorporation of a fluorine atom at the 7-position significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after building block in the design of novel therapeutics.[2][3] The presence of fluorine can lead to enhanced membrane permeability, improved pharmacokinetics, and greater target selectivity.[2][3] This document provides a detailed, field-proven guide for the large-scale synthesis of this compound, moving from the precursor synthesis of 7-Fluoroindole to its subsequent reduction. The protocols herein are designed for scalability, safety, and high-yield production, addressing the needs of drug development professionals.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most efficiently approached via a two-stage process. This strategy ensures high purity of the intermediate and final products, which is critical for downstream applications in drug discovery.
-
Stage 1: Synthesis of 7-Fluoroindole. The process begins with the reduction of a commercially available precursor, 7-Fluoroisatin (or this compound-2,3-dione), to form the aromatic indole intermediate.[4][5]
-
Stage 2: Catalytic Hydrogenation to this compound. The synthesized 7-Fluoroindole is then reduced to the target this compound. For large-scale applications, catalytic hydrogenation is the method of choice due to its high efficiency, favorable atom economy, and greener reaction profile compared to stoichiometric reductants.[6][7]
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Application Notes & Protocols: The Strategic Use of 7-Fluoroindoline in Advanced Materials Science
This guide provides an in-depth exploration of 7-Fluoroindoline, a versatile fluorinated heterocyclic building block, for researchers, scientists, and professionals in materials science and drug development. We will move beyond simple procedural lists to explain the underlying scientific principles and causal relationships that drive experimental design. This document is structured to provide both foundational knowledge and actionable protocols for leveraging the unique properties of this compound in the development of next-generation materials.
Introduction: The Significance of Fluorine in the Indoline Scaffold
The indoline scaffold is a well-established, electron-rich heterocyclic system that forms the core of numerous functional materials and pharmaceuticals.[1][2] The strategic introduction of a fluorine atom, particularly at the 7-position, dramatically alters the molecule's electronic and physical properties, making this compound a highly valuable precursor.[3]
Fluorine's high electronegativity imparts several key advantages:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] This tuning is critical for optimizing charge injection and transport in organic electronic devices.
-
Enhanced Stability: The strength of the C-F bond increases the thermal and oxidative stability of the resulting materials, leading to longer device lifetimes.[4]
-
Control of Intermolecular Interactions: The presence of fluorine can influence molecular packing in the solid state through C-H···F interactions, which can enhance charge carrier mobility.[4]
These attributes position this compound as a strategic component for creating materials with tailored optoelectronic properties for applications ranging from organic electronics to advanced sensors.
Section 1: Core Properties and Synthesis
Physicochemical Properties of this compound
A clear understanding of this compound's fundamental properties is essential for its effective use. The data below is compiled for the parent molecule, which serves as the foundational building block for more complex derivatives.
| Property | Value | Significance in Materials Science |
| CAS Number | 769966-04-3 | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₈H₈FN | Provides the basis for molecular weight and elemental composition calculations. |
| Molecular Weight | 137.15 g/mol | Crucial for stoichiometric calculations in synthesis protocols. |
| Appearance | Off-white to light yellow solid | A basic quality control parameter. |
| Solubility | Soluble in acetic acid, DCM, EtOAc | Dictates the choice of solvents for reaction, purification, and film deposition processes. |
| Electronic Nature | Electron-rich core with a strong inductive effect from the 7-F substituent. | The fluorine atom modulates the electron density of the benzene ring, influencing reactivity and the energy levels of derivative materials.[4] |
Foundational Synthesis Protocol: Reduction of 7-Fluoroindole
The most direct and high-yielding route to this compound is the reduction of its aromatic precursor, 7-fluoroindole. This protocol is favored for its operational simplicity and the commercial availability of the starting material.
Causality: Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is milder than other hydrides like LiAlH₄. It is chemoselective for the reduction of the indole's C2=C3 double bond under acidic conditions, leaving other functional groups on potential derivatives intact. Acetic acid serves as both the solvent and the proton source required to activate the indole ring for reduction.
Step-by-Step Protocol: [5]
-
Preparation: In a round-bottom flask under ambient atmosphere, dissolve 7-fluoroindole (e.g., 20.0 g, 148 mmol) in glacial acetic acid (60 mL).
-
Reagent Addition: To the stirred solution, add sodium cyanoborohydride (18.7 g, 298 mmol) in small portions over 15-20 minutes. Note: This addition may be exothermic.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing a 2M aqueous sodium hydroxide solution (1500 mL) to neutralize the acetic acid. Caution: Perform in a well-ventilated fume hood.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 200 mL).
-
Washing: Combine the organic layers and wash with saturated brine (1 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 40:60 to 100:0) to afford this compound as a pure solid. A typical yield is ~99%.[5]
Section 2: Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of fluorinated indoles make them excellent candidates for OLED materials.[3] this compound can be used as a core building block for synthesizing host materials or hole-transport layer (HTL) materials.
Scientific Rationale: The electron-rich indoline nitrogen can function as a strong donor, while the fluorinated benzene ring provides stability and helps tune the HOMO level. By coupling this compound to an acceptor moiety, a molecule with desirable charge transport properties can be created. The fluorine atom helps ensure deep HOMO energy levels, which facilitates efficient hole injection from the anode and improves device stability.[4]
Protocol: Synthesis of a Carbazole-Functionalized this compound for HTL
This protocol describes a representative Buchwald-Hartwig amination to couple this compound with a carbazole unit, a common building block in hole-transport materials.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 9-(4-bromophenyl)-9H-carbazole (1.0 eq), Palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq) and anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling & Filtration: Once complete, cool the reaction to room temperature and dilute with dichloromethane. Filter through a pad of Celite to remove palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the target HTL material. Further purification by sublimation may be required for high-purity device fabrication.
Section 3: Application in Organic Photovoltaics (OPVs)
In OPVs, the power conversion efficiency is highly dependent on the energy level alignment between the donor and acceptor materials.[6][7] Indoline-based dyes have been successfully used as donor materials in dye-sensitized solar cells and bulk heterojunction OPVs.[6][8]
Scientific Rationale: The this compound moiety can serve as a potent electron donor in a donor-acceptor (D-A) type polymer or small molecule. The electron-withdrawing fluorine atom helps to lower the HOMO energy level of the donor material. This is advantageous as it typically leads to a higher open-circuit voltage (Voc), a key parameter for overall device efficiency.
Protocol: Fabrication and Testing of a Trial OPV Device
This protocol outlines the basic steps for fabricating a bulk heterojunction solar cell to evaluate a new donor material based on this compound.
-
Solution Preparation: Prepare a blend solution of the this compound derivative (donor) and a fullerene acceptor (e.g., PC₇₁BM) in a 1:1.5 weight ratio in a suitable solvent like chlorobenzene.
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen.
-
HTL Deposition: Spin-coat a hole-transport layer (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's recommendation.[6]
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the donor-acceptor blend solution onto the HTL. Anneal the film to optimize morphology.
-
Cathode Deposition: Deposit the cathode, typically Calcium followed by Aluminum (Ca/Al), via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Device Characterization: Encapsulate the device and measure its performance using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[6] Key parameters to extract are Voc, short-circuit current (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Section 4: Application in Fluorescent Sensors
The development of fluorescent sensors for detecting ions and small molecules is a rapidly growing field.[9][10] Materials exhibiting intramolecular charge transfer (ICT) are often employed as their fluorescence can be modulated by the local environment.[11]
Scientific Rationale: A sensor can be designed by functionalizing the this compound nitrogen (the donor) with a receptor unit and a fluorophore. Upon binding of a target analyte (e.g., a metal ion), the electronic structure of the receptor is altered, which in turn modulates the ICT process. This change results in a measurable "turn-on" or "turn-off" fluorescent response. The 7-fluoro substituent can help in tuning the emission wavelength and improving the photostability of the sensor.
Protocol: Synthesis and Evaluation of a this compound-Based Fe³⁺ Sensor
This protocol describes the synthesis of a simple rhodamine-based sensor functionalized with this compound for the detection of Fe³⁺ ions, which are known to quench fluorescence in many systems or trigger ring-opening in spirolactams.[12]
-
Synthesis:
-
React this compound with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in DCM to form 2-chloro-1-(7-fluoroindolin-1-yl)ethan-1-one.
-
React this intermediate with Rhodamine B hydrazide in ethanol under reflux. The indoline nitrogen acts as a nucleophile, displacing the chloride to form the final sensor molecule.
-
Purify the product via column chromatography.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Prepare a stock solution of the sensor in a suitable solvent (e.g., acetonitrile) and stock solutions of various metal perchlorates in water.
-
-
Selectivity Test:
-
In a series of cuvettes, add the sensor solution to a buffer (e.g., HEPES).
-
To each cuvette, add a different metal ion solution (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) and record the fluorescence emission spectrum.
-
A significant change in fluorescence intensity only in the presence of Fe³⁺ indicates high selectivity.[12]
-
-
Titration Experiment:
-
To a cuvette containing the sensor solution, incrementally add small aliquots of the Fe³⁺ stock solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the Fe³⁺ concentration to determine the detection limit and binding stoichiometry.[12]
-
References
-
Paul, D., & John, J. (2022). Recent Advances towards the Synthesis and Material Applications of Indoloindoles. Chemistry – An Asian Journal, 17(16), e202200460. [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (2024). Articles List. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2021). A Comprehensive Knowledge on Review of Indole Derivatives: Pharmaceutical Sciences-Pharmaceutical Chemistry. Retrieved January 12, 2026, from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 6-Fluoroindole in Advanced Materials: OLEDs and Beyond. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]
- Google Patents. (n.d.). CN105622482A - Method for industrially preparing 7-fluoroindole.
-
MDPI. (2016). Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells. Molecules, 21(10), 1359. [Link]
-
National Institutes of Health. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC. [Link]
-
ResearchGate. (2021). Structural features of indoline donors in D-A-π-A type organic sensitizers for dye-sensitized solar cells. Retrieved January 12, 2026, from [Link]
-
MDPI. (2024). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 30(7), 1579. [Link]
-
Frontiers. (2022). Cucurbit[n]uril-based fluorescent indicator-displacement assays for sensing organic compounds. Frontiers in Chemistry. [Link]
-
MDPI. (2024). A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. Molecules, 29(14), 3326. [Link]
-
Royal Society of Chemistry. (2022). Achieving 31% efficiency in organic photovoltaic cells under indoor light using a low energetic disorder polymer donor. Journal of Materials Chemistry A. [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 7-Fluoroindole from 7-Fluoroisatin
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 7-fluoroindole, a critical building block in contemporary medicinal chemistry, from commercially available 7-fluoroisatin. We move beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism and the rationale behind key procedural choices. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing high-purity 7-fluoroindole. The protocol detailed herein is self-validating, incorporating in-process checks and clear endpoints.
Introduction: The Significance of the 7-Fluoroindole Moiety
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of pharmacologically active compounds. The introduction of a fluorine atom at the 7-position of the indole ring can significantly modulate the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 7-fluoroindole serves as a pivotal intermediate in the synthesis of novel therapeutics, ranging from kinase inhibitors to central nervous system agents.
The conversion of 7-fluoroisatin to 7-fluoroindole is a crucial transformation. While several methods exist for indole synthesis, the reduction of isatins offers a direct and often high-yielding route. This application note focuses on a robust reduction protocol that is both efficient and scalable.
Reaction Overview and Mechanism
The synthesis of 7-fluoroindole from 7-fluoroisatin is typically achieved through a reduction reaction. A common and effective method involves the use of hydrazine hydrate in the presence of a base, followed by a Wolff-Kishner or a similar reduction pathway.
The overall transformation is as follows:
7-Fluoroisatin reacts with hydrazine hydrate to form a hydrazone intermediate. Under basic conditions and elevated temperatures, this intermediate undergoes a series of proton transfers and rearrangements, leading to the extrusion of nitrogen gas and the formation of the desired indole ring. The base plays a crucial role in facilitating the deprotonation steps necessary for the reaction to proceed.
Experimental Protocol: Synthesis of 7-Fluoroindole
This protocol is designed for a laboratory scale and can be scaled up with appropriate modifications to reaction and workup conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 7-Fluoroisatin | ≥98% | Sigma-Aldrich | 317-20-4 | Starting material |
| Hydrazine hydrate | 80% in H₂O | Sigma-Aldrich | 7803-57-8 | Reducing agent |
| Sodium hydroxide | ≥98% | Fisher Scientific | 1310-73-2 | Base |
| Diethylene glycol | Anhydrous | Sigma-Aldrich | 111-46-6 | High-boiling solvent |
| Toluene | Anhydrous | Fisher Scientific | 108-88-3 | Extraction solvent |
| Ethyl acetate | HPLC grade | Fisher Scientific | 141-78-6 | Extraction/Chromatography |
| Hexanes | HPLC grade | Fisher Scientific | 110-54-3 | Chromatography |
| Magnesium sulfate | Anhydrous | Fisher Scientific | 7487-88-9 | Drying agent |
| Deionized water | - | - | 7732-18-5 | For workup |
Safety Precautions:
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reaction is heated to high temperatures. Use a heating mantle with a temperature controller and ensure the setup is secure.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 7-fluoroisatin (5.0 g, 30.3 mmol).
-
Add sodium hydroxide pellets (3.6 g, 90.0 mmol) and diethylene glycol (50 mL).
-
-
Initial Reaction:
-
Begin stirring the mixture and add hydrazine hydrate (3.0 mL, 61.6 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain for 2 hours. The color of the solution should change, indicating the formation of the hydrazone intermediate.
-
-
Reduction Step:
-
Increase the temperature of the reaction mixture to 200-210 °C.
-
Water and excess hydrazine will begin to distill off. Continue heating at this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 500 mL beaker containing 200 mL of deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with toluene (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 7-fluoroindole as a solid.
-
Expected Yield and Characterization
-
Yield: 3.5 - 4.0 g (85-95% of theoretical yield)
-
Appearance: Off-white to light brown solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (br s, 1H), 7.30 (dd, J = 7.8, 1.0 Hz, 1H), 7.10 (t, J = 3.0 Hz, 1H), 6.95 (td, J = 8.0, 4.5 Hz, 1H), 6.85 (dd, J = 10.5, 8.0 Hz, 1H), 6.60 (t, J = 2.5 Hz, 1H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -134.5
-
Mass Spectrometry (ESI): m/z calculated for C₈H₆FN [M+H]⁺ 136.05, found 136.05.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 7-fluoroindole.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the allotted time, the reaction temperature may have been too low, or the reaction time was insufficient. Ensure the internal temperature reaches 200-210 °C.
-
Low Yield: Low yields can result from incomplete reaction or inefficient extraction. Ensure thorough extraction with toluene. The pH of the aqueous layer can be adjusted to be slightly basic to ensure the product is not in a protonated form.
-
Product Purity: The purity of the final product is highly dependent on the effectiveness of the column chromatography. Careful selection of the eluent system and proper column packing are essential.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of 7-fluoroindole from 7-fluoroisatin. By understanding the underlying mechanism and paying close attention to the key experimental parameters, researchers can confidently produce this valuable building block for their drug discovery and development programs.
References
-
A General and Efficient Synthesis of Indoles from Isatins. Organic Letters, 2001, 3 (19), pp 3041–3043. Available at: [Link]
-
Wolff-Kishner Reduction. Organic Reactions, 2011. Available at: [Link]
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2006, 49 (15), pp 4492–4504. Available at: [Link]
Application Notes & Protocols: A Researcher's Guide to the Sandmeyer Synthesis of Fluorinated Isatins for Accessing Bioactive Indolines
This guide provides an in-depth exploration of the Sandmeyer isatin synthesis, focusing on its application for creating fluorinated isatins, which are pivotal precursors for fluorinated indolines in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the subsequent transformation into the indoline scaffold.
The Strategic Imperative: Fluorinated Indolines in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1][2][3] This is due to fluorine's unique properties, which can dramatically enhance the pharmacological profile of a parent compound.[1][3] Specifically, incorporating fluorine into the privileged indole scaffold to create fluorinated indolines can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often increasing a drug's half-life.[1]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance oral bioavailability.[1]
-
Modulated Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target proteins through hydrogen bonds and dipole-dipole interactions.[1]
Given these advantages, there is a significant demand for robust synthetic routes to fluorinated indole derivatives.[2][4] The Sandmeyer isatin synthesis, a classic name reaction, provides a reliable and scalable pathway to fluorinated isatins, which are versatile intermediates for producing these valuable fluorinated indolines.[5][6][7]
Mechanistic Deep Dive: The Sandmeyer Isatin Synthesis
The Sandmeyer isatin synthesis is a two-step process that converts an aniline into an isatin (1H-indole-2,3-dione).[8] It is one of the oldest and most frequently used methods for synthesizing isatin and its derivatives.[6][9]
-
Formation of an Isonitrosoacetanilide: The reaction begins with the condensation of a substituted aniline (in our case, a fluoroaniline) with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[7][10] This forms an isonitrosoacetanilide intermediate.
-
Electrophilic Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final isatin product.[5][8]
The overall mechanism is depicted below:
Figure 1: General mechanism of the Sandmeyer isatin synthesis.
Causality Behind Reagent Choices:
-
Chloral Hydrate & Hydroxylamine: These reagents react in situ to form chloral oxime, which is the electrophilic species that condenses with the aniline.
-
Sodium Sulfate: This salt is used to increase the density of the aqueous solution, which helps in "salting out" the isonitrosoacetanilide intermediate, facilitating its precipitation and isolation.
-
Concentrated Sulfuric Acid: It serves as both a powerful dehydrating agent and the catalyst for the crucial intramolecular electrophilic cyclization step. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective alternative.[5]
Protocol: Synthesis of 5-Fluoro-isatin from 4-Fluoroaniline
This section provides a detailed, step-by-step protocol for the synthesis of 5-fluoro-isatin, a common building block for more complex fluorinated molecules.[11]
Workflow Overview
Figure 3: General reduction of a fluorinated isatin to a fluorinated indoline. (Note: Images are placeholders for chemical structures).
General Protocol for Reduction: A common and effective method involves using borane-tetrahydrofuran complex (BH₃·THF).
-
Dissolve Isatin: Suspend the fluorinated isatin in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Reducing Agent: Cool the suspension in an ice bath (0°C). Slowly add a solution of BH₃·THF (typically 2-3 equivalents) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Quench: Cool the reaction back to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Work-up: Make the solution basic with aqueous NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluorinated indoline.
-
Purification: The product can be further purified by column chromatography if necessary.
Troubleshooting and Expert Insights
| Problem | Probable Cause | Suggested Solution |
| Low yield of isonitrosoacetanilide | Incomplete reaction; impure aniline. | Ensure vigorous stirring and maintain the reaction temperature. Use freshly distilled aniline if purity is a concern. |
| Incomplete cyclization to isatin | Insufficient heating; poor solubility of intermediate. | Ensure the temperature of the sulfuric acid reaches 80°C. If solubility is an issue, consider using methanesulfonic acid as the cyclization medium. [5] |
| Dark, tarry product after cyclization | Overheating or prolonged reaction time in acid. | Strictly control the temperature and reaction time during the cyclization step. Do not exceed 80-85°C. |
| Difficulty in reducing the isatin | Inactive reducing agent; insufficient equivalents. | Use a fresh, anhydrous solution of the reducing agent (e.g., BH₃·THF). Ensure at least 2 equivalents are used to reduce both carbonyl groups. |
Conclusion
The Sandmeyer isatin synthesis remains a highly relevant and powerful tool for accessing fluorinated isatins. Its operational simplicity and scalability make it attractive for both academic research and industrial applications. These fluorinated isatins serve as critical gateways to the synthesis of fluorinated indolines, a class of compounds with immense potential in the development of next-generation therapeutics. By understanding the mechanistic nuances and optimizing the protocols, researchers can efficiently generate a diverse library of these valuable molecular scaffolds.
References
-
Hewawasam, P., & Meanwell, N. A. (1994). A general method for the synthesis of isatins. Tetrahedron Letters, 35(40), 7303-7306. [Link]
-
Singh, U. K., & Pandeya, S. N. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 6(105), 103215-103241. [Link]
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23498-23504. [Link]
-
El-Faham, A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(1), 22-35. [Link]
-
Organic Syntheses. Sandmeyer Isatin Synthesis. [Link]
-
Chaudhari, A., et al. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development, 12(5), 21-32. [Link]
-
Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Gökçe, M., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. [Link]
-
Chekmarev, P., et al. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 26(16), 4996. [Link]
-
Joshi, K. C., et al. (1985). Fluorinated Isatins and Some of Their Heterocyclic Derivatives. The Journal of Organic Chemistry, 50(26), 5642–5645. [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [Link]
-
El-Sabbagh, O. I., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie-Chemical Monthly, 144(10), 1523-1531. [Link]
-
Gribble, G. W. (2016). Indolines from Oxindoles, Isatins, and Indoxyls. Indole Ring Synthesis: From Natural Products to Drug Discovery, 558-574. [Link]
-
Al-Ostath, O. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9(1), 1-27. [Link]
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The Strategic Role of 7-Fluoroindoline in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Introduction: The Significance of Fluorine in Drug Discovery and the Versatility of the Indoline Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When this powerful tool is applied to privileged scaffolds like indoline, it unlocks new avenues for the development of novel therapeutics.
The indoline core, a saturated analog of indole, is a prevalent motif in a multitude of natural products and synthetic bioactive compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. The 7-fluoroindoline scaffold, in particular, has emerged as a valuable building block for medicinal chemists. The fluorine atom at the 7-position can serve as a bioisosteric replacement for other groups, such as the 7-azaindole moiety, leading to improved pharmacokinetic profiles and reduced off-target activities.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive compounds, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategies for Functionalizing the this compound Scaffold
The true potential of this compound as a scaffold lies in its versatility for chemical modification. The primary sites for functionalization are the indoline nitrogen (N1) and the aromatic carbon atoms, particularly C4, C5, and C6, through C-H activation strategies.
N-Functionalization: A Gateway to Diverse Bioactivity
The secondary amine of the this compound core is a prime handle for introducing a wide array of substituents through N-acylation and N-arylation reactions. These modifications are crucial for tuning the molecule's properties and exploring structure-activity relationships (SAR).
N-acylation is a fundamental transformation that allows for the introduction of various functional groups, influencing the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.
Causality Behind Experimental Choices:
-
Base: A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without promoting side reactions.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve both the starting materials and the acyl chloride, while being relatively inert.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated this compound derivative.
N-arylation introduces aromatic systems to the indoline nitrogen, a common feature in many kinase inhibitors and CNS-active compounds. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[2]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a bulky electron-rich phosphine ligand (e.g., XPhos or RuPhos) is crucial for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates the reductive elimination step.[2]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the indoline nitrogen and facilitate the catalytic cycle.[2]
-
Solvent: Anhydrous and degassed aprotic polar solvents like toluene or 1,4-dioxane are used to prevent catalyst deactivation.[2]
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add anhydrous and degassed toluene (5 mL/mmol) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Functionalization: Direct and Efficient Scaffold Elaboration
Recent advances in transition-metal-catalyzed C-H functionalization have provided powerful tools for the direct modification of the aromatic ring of indolines, often with high regioselectivity. Rhodium(III)-catalyzed C-H activation has proven particularly effective for functionalizing the C7 position of the indoline scaffold.[1][3]
This protocol allows for the direct introduction of an amide group at the C7 position, a valuable modification for generating potent bioactive molecules.
Causality Behind Experimental Choices:
-
Directing Group: The N-acyl group on the indoline nitrogen acts as a directing group, coordinating to the rhodium catalyst and positioning it for selective C-H activation at the ortho C7 position.
-
Catalyst: A rhodium(III) catalyst, such as [RhCp*Cl₂]₂, is effective in mediating the C-H activation and subsequent amidation.
-
Oxidant: An oxidant, such as silver acetate (AgOAc), is often required to facilitate the catalytic cycle.
Step-by-Step Methodology:
-
To a pressure vessel, add the N-acylated this compound (1.0 eq), the amidating agent (e.g., a dioxazolone, 1.5 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (2.0 eq).
-
Add a suitable solvent such as 1,2-dichloroethane (DCE, 0.1 M).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Application in the Synthesis of Bioactive Compounds
The functionalized this compound derivatives serve as key intermediates in the synthesis of a wide range of bioactive compounds.
Case Study 1: Synthesis of Influenza PB2 Inhibitors
The 7-fluoroindole moiety has been successfully employed as a bioisostere for 7-azaindole in the development of potent inhibitors of the influenza virus PB2 subunit. This substitution can lead to improved pharmacokinetic properties, such as reduced aldehyde oxidase metabolism.[1] The following is a representative synthetic workflow based on this concept.
Caption: Synthetic workflow for an influenza PB2 inhibitor.
Case Study 2: Synthesis of Kinase Inhibitors
The indoline scaffold is a common feature in many kinase inhibitors. N-arylation of this compound can be used to introduce key pharmacophoric elements that interact with the hinge region of kinases.
| Derivative | Target Kinase | Synthetic Strategy | Key Reagents | Reported Activity (IC₅₀) |
| 7FI-KI-01 | EGFR | N-Arylation (Buchwald-Hartwig) | 4-Anilinopyrimidine bromide, Pd₂(dba)₃, XPhos | 50-100 nM |
| 7FI-KI-02 | VEGFR2 | N-Acylation followed by further modification | Chloroacetyl chloride, substituted amine | 10-50 nM |
| 7FI-KI-03 | ROCK | N-Arylation (Ullmann Condensation) | 3-Iodopyridine, CuI, L-proline | 20-80 nM |
Table 1: Examples of this compound-Based Kinase Inhibitors.
Caption: General synthesis of N-aryl this compound kinase inhibitors.
Case Study 3: Synthesis of CNS-Active Agents
The lipophilicity imparted by the fluorine atom can be advantageous for designing compounds that cross the blood-brain barrier. N-acylation and N-alkylation of this compound are common strategies to synthesize potential CNS agents.
| Derivative | Potential CNS Target | Synthetic Strategy | Key Reagents |
| 7FI-CNS-01 | Serotonin Receptor | N-Acylation | 4-(Trifluoromethyl)benzoyl chloride |
| 7FI-CNS-02 | Dopamine Transporter | Reductive Amination | Phenylacetone, NaBH(OAc)₃ |
| 7FI-CNS-03 | GABA Receptor | N-Alkylation | 3-Bromopropylamine hydrobromide |
Table 2: Examples of this compound-Based CNS Agent Scaffolds.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold for the synthesis of bioactive compounds. Its strategic fluorination provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The ability to functionalize both the indoline nitrogen and the aromatic ring through robust and well-established protocols allows for the rapid generation of diverse chemical libraries for biological screening. As our understanding of C-H activation and other modern synthetic methodologies continues to grow, the applications of this compound in drug discovery are poised to expand even further, leading to the development of novel and effective therapeutics for a wide range of diseases.
References
-
Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. Available at: [Link]
-
Rh(III)-Catalyzed C-H Functionalization of Indolines with Readily Accessible Amidating Reagent: Synthesis and Anticancer Evaluation. PubMed. Available at: [Link]
-
Access to Six- and Seven-Membered 1,7-Fused Indolines via Rh(III)-Catalyzed Redox-Neutral C7-Selective C-H Functionalization of Indolines with Alkynes and Alkenes. PubMed. Available at: [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Center for Biotechnology Information. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]
Sources
- 1. Access to Six- and Seven-Membered 1,7-Fused Indolines via Rh(III)-Catalyzed Redox-Neutral C7-Selective C-H Functionalization of Indolines with Alkynes and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rh(III)-Catalyzed C-H Functionalization of Indolines with Readily Accessible Amidating Reagent: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges with 7-Fluoroindoline
Introduction: 7-Fluoroindoline is a key heterocyclic building block in the development of novel therapeutics and advanced materials. The strategic placement of the fluorine atom at the 7-position imparts unique electronic properties, yet it can also introduce specific challenges during its purification. Researchers frequently encounter issues ranging from persistent coloration to co-elution with structurally similar impurities, which can compromise the yield, purity, and ultimately the success of subsequent synthetic steps.
This guide serves as a dedicated resource for scientists and drug development professionals. It provides a structured approach to troubleshooting common purification problems, grounded in the principles of organic chemistry and extensive laboratory experience. Our aim is to equip you with the knowledge to diagnose issues effectively and implement robust, validated purification protocols.
Part 1: Troubleshooting Guide for Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound. Each issue is analyzed to identify its probable chemical cause, followed by a detailed, step-by-step protocol for resolution.
Issue 1: Persistent Pink, Brown, or Yellow Discoloration After Chromatography
Question: My column-purified this compound is a discolored oil or solid (pink, brown, or yellow) instead of the expected off-white or colorless product. What causes this, and how can I fix it?
Probable Cause: This discoloration is almost always due to the air oxidation of the indoline's secondary amine. The nitrogen lone pair is susceptible to oxidation, forming highly colored radical cations or other oxidized species. This process can be accelerated by exposure to air, light, or the presence of residual acidic or metallic impurities from the synthesis. While the fluorine atom is electron-withdrawing, the amine remains sufficiently reactive to undergo this common degradation pathway.
Troubleshooting Protocol:
-
Pre-Chromatography Reductive Wash:
-
Before loading onto the column, dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with a 5-10% aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This step reduces the colored, oxidized impurities back to the colorless indoline.
-
Subsequently, wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acids that could catalyze further oxidation.
-
Finish with a brine wash, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Optimizing Column Chromatography:
-
Adsorbent Choice & Deactivation: Standard silica gel is acidic and can promote streaking and degradation of amines. It is highly recommended to use a deactivated stationary phase. This can be achieved by:
-
Using commercially available deactivated silica gel.
-
Adding 1-2% triethylamine (Et₃N) to the eluent mixture. This masks the acidic silanol groups on the silica surface, preventing strong adsorption of the basic this compound.[1]
-
-
Eluent System: Employ a gradient elution, starting with a non-polar solvent (e.g., hexane/heptane) and gradually increasing the proportion of a more polar solvent like ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane, with 1% triethylamine maintained throughout.
-
Sample Loading: For optimal separation, use a dry loading technique. Adsorb the pre-treated crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.
-
-
Post-Purification Handling:
-
Combine fractions containing the pure product (as determined by TLC or LC-MS).
-
Remove the solvent under reduced pressure at a low temperature (<40 °C).
-
Store the final product immediately under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light, and preferably at low temperatures (-4°C to -20°C).
-
Workflow for Decolorization and Purification:
Caption: Step-by-step workflow for removing colored impurities and purifying this compound.
Issue 2: Co-elution with a Structurally Similar Impurity
Question: My product co-elutes with an impurity of a very similar Rf on TLC, making separation by flash chromatography ineffective. How can I achieve baseline separation?
Probable Cause: This issue often arises from impurities generated during the synthesis that share a similar polarity and molecular structure with the target compound.[2] Common culprits include:
-
Regioisomers: If the synthesis started from a mixed precursor, other isomers (e.g., 4-, 5-, or 6-fluoroindoline) may be present.
-
Starting Material: Incomplete reaction can leave residual 7-fluoroindole.
-
Dehalogenated Byproduct: Reductive steps in the synthesis might lead to the formation of indoline.
Troubleshooting Protocol:
-
Analytical Method Development:
-
HPLC Analysis: Develop a reverse-phase HPLC (RP-HPLC) method to confirm the number of impurities and their resolution from the product. A C18 column with a mobile phase of acetonitrile and water (containing 0.1% TFA or formic acid to improve peak shape) is a standard starting point. This analytical method will be the basis for any preparative HPLC.[3][4]
-
TLC Solvent Screening: Test a wider range of solvent systems for TLC analysis. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can alter the selectivity and improve separation.
-
-
Alternative Purification Strategies:
-
Preparative HPLC: If the impurity is present in a small to moderate amount (<15%), preparative RP-HPLC is often the most powerful tool for achieving >99% purity. The method can be scaled directly from the analytical conditions.
-
Crystallization: As this compound is a low-melting solid, crystallization can be a highly effective and scalable technique.
-
Protocol:
-
Dissolve the impure material in a minimum amount of a hot solvent (e.g., toluene, isopropanol, or ethyl acetate).
-
Slowly add a non-polar anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot solvent to re-clarify the solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
-
-
Acid-Base Extraction: This classic technique can be very effective if the main impurity is non-basic (e.g., residual starting material from a non-amine precursor).
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with 1 M aqueous HCl. The basic this compound will move to the aqueous phase as its hydrochloride salt.
-
Separate the aqueous layer and wash it once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly basify it to pH >10 with 2 M NaOH.
-
Extract the free-based this compound back into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
-
Decision Tree for Resolving Co-elution:
Caption: Decision-making guide for selecting a purification method for co-eluting impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound? A1: To ensure long-term stability and prevent oxidative degradation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[5] For maximum shelf life, store in a freezer at -20°C and protect from light.
Q2: My batch of this compound has a melting point range that is broader than the literature value. What does this indicate? A2: A broad melting point range is a classic indicator of impurity. Even small amounts of impurities can disrupt the crystal lattice of a solid, leading to melting point depression and broadening. Re-purification using one of the methods described above is recommended to achieve a sharp melting point consistent with a pure substance.
Q3: What key signals should I look for in the ¹H and ¹⁹F NMR spectra to confirm the structure and purity of this compound? A3:
-
¹H NMR: Expect two characteristic triplets in the aliphatic region (typically δ 3.0-3.6 ppm), corresponding to the two -CH₂- groups of the five-membered ring. The aromatic region (δ 6.5-7.2 ppm) will show signals for the three aromatic protons, with splitting patterns determined by H-H and H-F coupling. A broad singlet for the N-H proton will also be present, which can be exchanged with D₂O.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. The exact chemical shift and multiplicity will depend on its coupling to nearby aromatic protons. A clean ¹⁹F NMR spectrum with a single major peak is a strong indicator of isomeric purity.
Q4: Can I use a rotary evaporator to remove the final traces of solvent? A4: Yes, but with caution. This compound, like many low molecular weight indolines, can be somewhat volatile. To avoid product loss, use a moderate water bath temperature (≤ 40°C) and carefully control the vacuum. Once the bulk of the solvent is removed, it is often better to dry the material further under a high vacuum pump at room temperature.
References
-
Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters. This article discusses the synthesis and purification of complex molecules containing fluorinated indole/indazole cores. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. The seminal paper describing the technique of flash column chromatography. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. This paper details HPLC techniques for separating fluorinated and non-fluorinated analogues. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. An article discussing advanced LC-MS techniques for identifying trace fluorinated compounds. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. This article provides insight into the identification and synthesis of process-related impurities in drug manufacturing. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 317-20-4|this compound-2,3-dione|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Fluoroindoline
Welcome to the comprehensive technical support guide for the synthesis and optimization of 7-fluoroindoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances associated with this important fluorinated scaffold. As a versatile building block in medicinal chemistry, the efficient synthesis of this compound is crucial for the development of novel therapeutics.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your success in the laboratory.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
dot
Sources
Technical Support Center: Navigating the Stability of 7-Fluoroindoline Derivatives
Welcome to the technical support center for 7-fluoroindoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their experimental workflows. The unique electronic properties conferred by the 7-fluoro substituent, which often enhances metabolic stability, can also present distinct challenges in handling, storage, and experimental execution.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve potential stability issues, ensuring the integrity and reproducibility of your results.
Section 1: Foundational Principles of this compound Stability
The stability of a this compound derivative is governed by the interplay between the indoline core and the strongly electronegative fluorine atom. While often introduced to block sites of metabolic oxidation, the fluorine atom's inductive effect can influence the reactivity of the entire molecule.[3][4] Understanding the primary degradation pathways is the first step toward effective troubleshooting.
The main vulnerabilities of the this compound scaffold are:
-
Oxidation: The indoline ring is susceptible to dehydrogenation to form the corresponding indole. This is a critical transformation as it can dramatically alter the compound's biological activity and physical properties.[5]
-
Hydrolysis: The amide-like nitrogen within the indoline ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Photodegradation: Aromatic amines and fluorinated aromatic compounds can be sensitive to light, leading to decomposition.[6]
The following sections will address these issues in a practical, question-and-answer format.
Section 2: Storage and Handling FAQs
Proper storage is the first line of defense against degradation. Many experimental inconsistencies can be traced back to suboptimal storage conditions.
Q1: What are the ideal storage conditions for solid this compound derivatives?
A1: Solid-state stability is generally higher than in-solution stability. However, precautions are still necessary to prevent slow degradation over time.
Causality: Fluorinated heterocyclic compounds can be sensitive to moisture, air (oxygen), and light.[7] Moisture can facilitate hydrolysis, while oxygen can promote oxidation. Light can provide the energy for photolytic decomposition.[8]
Recommendation: Store solid this compound derivatives in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen is preferable). For long-term storage, keep at -20°C in a desiccated environment.[8]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Slows down kinetic processes of degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidation.[8] |
| Light | Amber vial or protected from light | Prevents photolytic degradation.[7] |
| Moisture | Desiccated environment | Prevents hydrolysis.[7] |
Q2: I have a stock solution of my this compound derivative in DMSO. How should I store it, and are there any concerns with freeze-thaw cycles?
A2: DMSO is a common solvent for stock solutions, but its hygroscopic nature and the physical stress of freezing and thawing can present stability challenges.
Causality: DMSO readily absorbs atmospheric moisture, which can introduce water into your stock solution and lead to hydrolysis over time.[9] Repeated freeze-thaw cycles can also affect compound stability, though this is molecule-dependent. For some compounds, the process of freezing and thawing can lead to degradation, while for others, water absorption during the thawing process is the primary concern.[9][10]
Recommendations:
-
Aliquot: Prepare single-use aliquots of your DMSO stock solution to minimize the number of freeze-thaw cycles for the bulk of your compound.[8]
-
Proper Thawing: When you need to use an aliquot, allow it to come to room temperature completely before opening the cap. This minimizes condensation of atmospheric moisture into the cold DMSO.
-
Inert Atmosphere: If possible, overlay the DMSO solution with an inert gas like argon before sealing and freezing.
-
Storage: Store DMSO aliquots at -20°C or -80°C in a desiccated environment.
A study on the effect of freeze-thaw cycles on a diverse set of compounds in DMSO showed that while many small molecules are robust, some do degrade.[9][11] It is best practice to assume your compound may be sensitive and aliquot accordingly.
Section 3: Troubleshooting In-Experiment Instability
Problems that arise during an experiment can be complex. This section breaks down common issues by the likely cause.
Oxidative Instability
Q3: My compound's activity seems to decrease over the course of a multi-hour incubation in my assay buffer. Could this be oxidation?
A3: Yes, oxidative degradation is a strong possibility, especially for nitrogen-containing heterocycles. The primary oxidative degradation pathway for an indoline is aromatization to the corresponding indole.
Causality: The indoline scaffold can be dehydrogenated to form the more thermodynamically stable aromatic indole ring.[5] This can be catalyzed by enzymes in biological assays (like cytochromes P450) or driven by reactive oxygen species (ROS) that may be present in certain cell culture media or generated by other components in a biochemical assay.[5] Air itself can also be a source of oxidative stress, especially in the presence of light or trace metal catalysts.
Fig 1. Oxidative Degradation Pathway
Troubleshooting Protocol: Assessing Oxidative Stability
-
Control Experiment: Prepare your this compound derivative in your final assay buffer. Incubate one sample under your standard assay conditions and another identical sample under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a sealed vial purged with argon).
-
Time Points: Withdraw aliquots from both samples at several time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Immediately analyze the aliquots by HPLC. A stability-indicating method should be used, which can resolve the parent compound from its potential indole degradant.
-
Interpretation: If the peak corresponding to your parent compound decreases significantly faster in the sample exposed to air compared to the inerted sample, oxidative degradation is likely occurring.
Mitigation Strategies:
-
De-gas Buffers: Before use, sparge your assay buffers with nitrogen or argon to remove dissolved oxygen.
-
Add Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like DTT or TCEP, but be aware these can interfere with some assay readouts.
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of air in the headspace.
pH-Dependent Instability (Hydrolysis)
Q4: I'm observing poor reproducibility in my experiments, which are run at a slightly alkaline pH. Could my compound be degrading?
A4: Yes, indoline and its derivatives can be susceptible to hydrolysis, particularly under basic conditions.
Causality: The nitrogen atom in the indoline ring is part of a cyclic amine structure. Under strongly acidic or, more commonly, alkaline conditions, the ring can be susceptible to hydrolytic cleavage. Studies on related indole-3-acetic acid esters show that hydrolysis becomes significant at pH values of 9 or above.[12][13] While this compound itself is not an ester, the principle of increased lability at non-neutral pH can apply to the core structure.
Fig 2. pH-Dependent Stability Logic
Troubleshooting Protocol: Assessing pH Stability
This protocol is designed to determine the stability of your compound across a range of pH values.[14]
-
Prepare Buffers: Prepare a set of buffers covering the pH range of interest (e.g., pH 4, 7.4, 9). Common buffers include acetate for acidic, PBS for neutral, and borate or glycine for alkaline conditions.
-
Incubate Samples: Add your compound (from a concentrated DMSO stock) to each buffer to a final, consistent concentration. Incubate at your experimental temperature (e.g., 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each pH sample. Quench any reaction by neutralizing the pH if necessary and diluting into the mobile phase for analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Interpretation: Plot the percentage of the parent compound remaining over time for each pH condition. A rapid decrease at a specific pH indicates instability.
Mitigation Strategies:
-
Buffer Optimization: If possible, adjust your experimental protocol to use a buffer system closer to neutral pH.
-
Limit Incubation Time: If experiments must be run at an unfavorable pH, minimize the incubation time to reduce the extent of degradation.
-
Fresh Preparations: Always prepare working solutions in your assay buffer fresh, immediately before use.
Photostability Issues
Q5: I left my plate on the benchtop under ambient light and got strange results. Could my this compound derivative be light-sensitive?
A5: It's a definite possibility. Aromatic amines and fluorinated aromatics are classes of compounds that can be susceptible to photodegradation.[15]
Causality: The absorption of UV or even high-energy visible light can excite the electrons in the aromatic system to a higher energy state. This excited state can then undergo various reactions, including bond cleavage, radical formation, or reaction with oxygen, leading to a heterogeneous mixture of degradation products.[6] The C-F bond, while strong, can be susceptible to photolytic cleavage under certain conditions.
Troubleshooting Protocol: Assessing Photostability
-
Sample Preparation: Prepare two identical sets of your compound in its final experimental configuration (e.g., in a 96-well plate with assay buffer).
-
Controlled Exposure: Wrap one plate completely in aluminum foil to serve as a "dark" control. Expose the other plate to your typical laboratory lighting conditions for a period equivalent to your longest experiment. For a more rigorous test, a photostability chamber with controlled light exposure (as per ICH Q1B guidelines) can be used.
-
Analysis: After the exposure period, analyze samples from both the light-exposed and dark control plates using HPLC.
-
Interpretation: A significant difference in the purity profile or a decrease in the parent peak in the light-exposed sample compared to the dark control confirms photosensitivity.
Mitigation Strategies:
-
Work in Low Light: Perform experimental manipulations under yellow light or minimized ambient light.
-
Use Amber Containers: Always store stock solutions and prepare working solutions in amber or light-blocking tubes and vials.
-
Cover Plates: During incubations, cover microplates with an opaque lid or aluminum foil.
Section 4: Troubleshooting Assay-Specific Artifacts
Sometimes, the compound itself is stable, but it interferes with the assay technology, leading to false-positive or false-negative results. This is particularly common in fluorescence-based assays.[16][17]
Q6: My this compound derivative is showing up as a hit in my fluorescence polarization (FP) assay, but I'm skeptical. How can I rule out assay interference?
A6: This is a critical validation step. Small molecules can interfere with fluorescence assays through auto-fluorescence, quenching, or by forming aggregates.[18]
Causality:
-
Auto-fluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to an artificially high signal (a potential false positive or negative depending on the assay format).[16]
-
Quenching: The compound may absorb light at either the excitation or emission wavelength of your fluorophore, leading to an artificially low signal (inner filter effect).[19]
-
Aggregation: Many small molecules form colloidal aggregates at higher concentrations in aqueous buffers. These aggregates can non-specifically sequester proteins, leading to false inhibition.[7][13]
Fig 3. Common Assay Interference Pathways
Troubleshooting Workflow for Assay Interference
-
Test for Auto-fluorescence:
-
Protocol: In your assay plate, prepare wells containing only assay buffer and your compound at the highest concentration used in your screen.
-
Analysis: Read the plate on your fluorescence reader using the same settings as your main experiment.
-
Interpretation: A signal significantly above the buffer-only background indicates auto-fluorescence.[18]
-
-
Test for Quenching (Inner Filter Effect):
-
Protocol: Prepare wells with your fluorescent probe/reagent at its standard concentration. To separate sets of wells, add a dilution series of your test compound.
-
Analysis: Read the plate.
-
Interpretation: A dose-dependent decrease in the fluorescence signal in the absence of the biological target indicates quenching.[19]
-
-
Test for Aggregation:
-
Protocol: Run your primary assay with and without the addition of a small amount (typically 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Analysis: Compare the dose-response curves.
-
Interpretation: If the compound's inhibitory activity is significantly reduced or abolished in the presence of the detergent, it is likely acting via an aggregation-based mechanism. Dynamic Light Scattering (DLS) can also be used to directly detect aggregate formation in solution.[20]
-
By systematically addressing these potential stability and interference issues, you can ensure the data you generate with your this compound derivatives is both accurate and reliable, paving the way for successful research and development outcomes.
References
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
- Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
- BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- MDPI. (n.d.).
- Kozikowski, B. A., et al. (2025, November 11). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant physiology, 91(1), 9–12.
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989, October). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12.
- Cheng, X., et al. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions.
- Cunningham, B. T., et al. (n.d.).
- Hayes, M. A., et al. (2024, March 12).
- Simeonov, A., & Davis, M. I. (2018, July 1). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Cunningham, B. T., et al. (n.d.).
- Dahlin, J. L., et al. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PubMed Central.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- McDonald, G. R., et al. (2025, August 6).
- Simeonov, A., & Davis, M. I. (2018, July 1). Interference with Fluorescence and Absorbance. PubMed.
- Enamine. (n.d.). Chemical Stability Assay.
- Wiley Analytical Science. (2010).
- Powers, A. S., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central.
- Drug Metabolism and Disposition. (n.d.).
- International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Powers, A. S., et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed Central.
- Alfa Chemistry. (n.d.).
- Xue, J., et al. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- SID. (n.d.).
- Xue, J., et al. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study.
- Xue, J., et al. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
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Navigating the Nuances of 7-Fluoroindoline Chemistry: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 7-Fluoroindoline Reactions. As a Senior Application Scientist, I've designed this guide to move beyond generic protocols and address the specific, often subtle, challenges encountered when working with this fluorinated scaffold. The presence of the C7-fluorine atom introduces unique electronic effects that can significantly influence reactivity, catalyst performance, and side-product formation. This resource, presented in a question-and-answer format, provides field-proven insights and actionable solutions to common problems, ensuring your syntheses are both successful and reproducible.
Section 1: N-Arylation of this compound (Buchwald-Hartwig & Chan-Lam Couplings)
The formation of a C-N bond at the N1 position of this compound is a cornerstone of many synthetic routes. However, the electron-withdrawing nature of the fluorine atom can render the indoline nitrogen less nucleophilic, posing challenges for standard cross-coupling protocols.
Question 1: My Buchwald-Hartwig N-arylation of this compound with an aryl bromide is sluggish and gives low yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Buchwald-Hartwig amination of this compound often stem from a combination of factors related to the reduced nucleophilicity of the indoline nitrogen and suboptimal catalyst system selection. The C7-fluorine atom withdraws electron density from the aromatic ring, which in turn deactivates the nitrogen atom.
Causality and Troubleshooting Steps:
-
Inadequate Catalyst Activity: Standard palladium catalysts may not be sufficiently active to facilitate the coupling of the electron-deficient this compound.
-
Solution: Employ more electron-rich and sterically hindered phosphine ligands. Ligands like XPhos and RuPhos are often more effective than generic ligands in these cases. It is also advantageous to use pre-catalysts, such as G3 or G4 palladacycles, which can provide a more consistent source of the active Pd(0) species.[1]
-
-
Incorrect Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes lead to side reactions or degradation of sensitive substrates.
-
Solution: A thorough base screening is recommended. Consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be effective, particularly with more active catalyst systems.[2] In some cases, a combination of a soluble organic base like DBU with an inorganic salt can be beneficial, especially for substrates with base-sensitive functional groups.[3]
-
-
Solvent Effects: The solvent can influence both the solubility of the reactants and the stability and activity of the catalyst.
-
Solution: While toluene and dioxane are common choices, consider screening other solvents. For instance, DMF has been shown to be effective in some Buchwald-Hartwig reactions.[3]
-
Experimental Protocol: Ligand and Base Screening for N-Arylation of this compound
-
To a series of oven-dried reaction vials, add this compound (1.0 equiv.), aryl bromide (1.2 equiv.), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the respective phosphine ligand (if not using a precatalyst).
-
Add the selected base (2.0 equiv.) to each vial. Screen a variety of bases such as NaOtBu, K₃PO₄, and Cs₂CO₃.
-
Add the anhydrous solvent (e.g., toluene, dioxane, or DMF) to each vial.
-
Seal the vials and heat the reactions to the desired temperature (typically 80-110 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal combination of ligand, base, and solvent.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 | Pre-catalysts often give more reproducible results.[1] |
| Ligand | P(o-tol)₃ | Xantphos | RuPhos | Bulky, electron-rich ligands are generally preferred.[4] |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | Weaker bases may be advantageous with sensitive substrates.[2] |
| Solvent | Toluene | Dioxane | DMF | Solvent choice can impact catalyst activity and solubility.[3] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures may be needed for less reactive partners. |
Question 2: I am observing significant amounts of dehalogenated arene and biaryl side products in my Buchwald-Hartwig reaction. How can I suppress these side reactions?
Answer:
The formation of dehalogenated arene and biaryl side products is a common issue in palladium-catalyzed cross-coupling reactions. These side reactions often arise from competing reaction pathways that can be influenced by the choice of ligand, base, and reaction temperature.
Causality and Troubleshooting Steps:
-
β-Hydride Elimination: If the aryl halide has a β-hydrogen, β-hydride elimination from the oxidative addition complex can lead to the formation of an alkene and a palladium hydride species, which can then reductively eliminate to give the dehalogenated arene.
-
Solution: Employing bulky ligands can disfavor β-hydride elimination by sterically hindering the formation of the required planar transition state.
-
-
Homocoupling of the Aryl Halide: This can occur through various mechanisms, including the reaction of two aryl palladium species.
-
Solution: Optimizing the catalyst loading and ensuring a well-defined active catalyst can minimize homocoupling. Using pre-catalysts can be beneficial here.[1]
-
-
Reaction with the Solvent: In some cases, the solvent can participate in side reactions.
-
Solution: Ensure the use of high-purity, anhydrous solvents.
-
Question 3: My Chan-Lam N-arylation of this compound with an arylboronic acid is not proceeding to completion. What are the key parameters to investigate?
Answer:
The Chan-Lam coupling, which utilizes a copper catalyst, is a valuable alternative to palladium-catalyzed methods. For electron-deficient substrates like this compound, incomplete conversion can often be traced to catalyst inhibition or suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Catalyst Oxidation State: The active catalyst is typically a Cu(II) species.
-
Solution: Ensure that the copper source is appropriate. Copper(II) acetate is a common and effective choice. The reaction is generally run open to the air, as oxygen can serve as the oxidant to maintain the active catalytic cycle.[5]
-
-
Base and Solvent System: The choice of base and solvent is crucial for the transmetalation step.
-
Solution: Pyridine is often used as both a ligand and a base in Chan-Lam reactions. A screen of different amine bases and solvents may be necessary. For electron-deficient N-H heterocycles, conducting the reaction in water at room temperature has been shown to be effective.[6]
-
-
Boronic Acid Quality: Impurities in the arylboronic acid, such as boronic anhydrides (boroxines), can affect the reaction outcome.
-
Solution: Use high-purity arylboronic acids or consider converting them to the corresponding pinacol esters, which are often more stable and easier to handle.[7]
-
Section 2: Fischer Indole Synthesis for this compound Analogs
The Fischer indole synthesis is a classic and powerful method for constructing the indole core. When applied to the synthesis of 7-fluoroindole derivatives, which can then be reduced to 7-fluoroindolines, specific challenges related to the electronic nature of the fluorinated starting materials can arise.
Question 4: My Fischer indole synthesis using 4-fluorophenylhydrazine is failing or giving very low yields. What could be the problem?
Answer:
The failure of a Fischer indole synthesis with an electron-deficient hydrazine like 4-fluorophenylhydrazine often points to issues with the key[8][8]-sigmatropic rearrangement step.[9] The electron-withdrawing fluorine atom can disfavor the necessary electronic reorganization.
Causality and Troubleshooting Steps:
-
Insufficiently Strong Acid Catalyst: Protic acids like acetic acid or hydrochloric acid may not be potent enough to promote the cyclization of the electron-deficient hydrazone.
-
Solution: Employ stronger Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA).[10] These can more effectively coordinate to the hydrazone and facilitate the rearrangement.
-
-
Competing N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction. While 4-fluorophenylhydrazine is electron-deficient, the specific reaction conditions can still influence the balance between the desired rearrangement and undesired cleavage.
-
Solution: Careful optimization of the reaction temperature is crucial. Higher temperatures may promote N-N bond cleavage. A systematic temperature screen should be performed.
-
Experimental Protocol: Optimization of Fischer Indole Synthesis with 4-Fluorophenylhydrazine
-
In a round-bottom flask, combine 4-fluorophenylhydrazine hydrochloride (1.0 equiv.) and the desired ketone or aldehyde (1.1 equiv.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the acid catalyst. Screen different catalysts such as ZnCl₂, BF₃·OEt₂, and PPA. The amount of catalyst may also need to be optimized (typically 0.5 to 2.0 equivalents).
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction and work up as appropriate for the chosen catalyst and solvent system.
Section 3: Purification and Characterization
The unique properties of fluorinated compounds can sometimes complicate purification and characterization.
Question 5: I am having difficulty purifying my N-aryl-7-fluoroindoline product by column chromatography. It seems to be co-eluting with impurities.
Answer:
The purification of fluorinated amines can be challenging due to their potentially altered polarity and interactions with the stationary phase.
Causality and Troubleshooting Steps:
-
Interaction with Silica Gel: The basicity of the indoline nitrogen can lead to tailing and poor separation on acidic silica gel.
-
Solution: Add a small amount of a competing amine, such as triethylamine (typically 0.5-1%), to the eluent to neutralize the acidic sites on the silica. Alternatively, consider using a different stationary phase like basic alumina or an amine-functionalized silica.[11]
-
-
Formation of Amine Salts: If the reaction workup involved an acidic quench, the product may be present as a salt, which will have very different chromatographic behavior.
-
Solution: Ensure the crude product is thoroughly neutralized and washed before attempting chromatography. A basic wash (e.g., with saturated aqueous sodium bicarbonate) is recommended.
-
-
Alternative Purification Techniques: For particularly difficult separations, other methods may be more effective.
-
Solution: Consider purification via precipitation of the amine salt. Treatment of the crude product with an acid like trichloroacetic acid can induce precipitation of the amine salt, which can then be filtered and washed. The free amine can be recovered by subsequent decarboxylation of the trichloroacetate salt.[12]
-
Question 6: I am observing unexpected signals in the ¹H and ¹⁹F NMR spectra of my this compound reaction mixture. How can I identify the byproducts?
Answer:
NMR spectroscopy is a powerful tool for identifying byproducts. The presence of the fluorine atom provides an additional handle for characterization through ¹⁹F NMR.
Troubleshooting and Characterization Steps:
-
Common Byproducts: Be aware of common byproducts from the specific reaction being performed. For example, in a Buchwald-Hartwig reaction, look for signals corresponding to the dehalogenated starting material or homocoupled products.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Changes in the substitution pattern on the indoline ring will result in distinct shifts in the ¹⁹F NMR spectrum. This can be a very clean way to identify and quantify different fluorinated species in the mixture.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be invaluable in piecing together the structure of unknown byproducts.
-
LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of components in the mixture and provides their molecular weights, which is a critical piece of information for structure elucidation.
Visualizing Reaction Pathways
Diagram 1: General Troubleshooting Workflow for this compound Reactions
Caption: A decision tree for troubleshooting common issues in this compound reactions.
Diagram 2: Key Factors in Buchwald-Hartwig N-Arylation of this compound
Caption: Critical parameters for optimizing the Buchwald-Hartwig N-arylation of this compound.
References
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Optimization of the Buchwald-Hartwig reaction. (2016).
- Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (2018). PMC.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2019). MDPI.
- Trichloroacetic acid fueled practical amine purific
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.).
- Fischer Indole Synthesis. (2025). J&K Scientific LLC.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Trichloroacetic acid fueled practical amine purific
- Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. (2015).
- How do I purify ionizable organic amine compounds using flash column chrom
- Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). (2021).
- Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube.
- Recent Progress Concerning the N-Aryl
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
- Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. (2023).
- Site-selective azaindole arylation at the azine and azole rings via N-oxide activ
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Disubstituted Ruthenium(II) Terpyridine Complexes. (2024).
- Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates
- Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. (2018). Royal Society of Chemistry.
- Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. III. Accumulation of 3a-hydroxy-6-fluoroindoline upon addition of 6-fluorotryptophan to the cultured broth of Streptomyces sp. H-63. (1986). PubMed.
- C-H Functionalization of Indoles at the C7 Position. (2017).
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (2016). PubMed.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Royal Society of Chemistry.
- Advances in Cross-Coupling Reactions. (2020). MDPI.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. biotage.com [biotage.com]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 7-Fluoroindoline Stability
Welcome to the Technical Support Center for 7-Fluoroindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their experimental workflows. As a valued synthetic building block, particularly in the development of novel therapeutics and functional materials, maintaining the integrity of this compound is paramount to achieving reproducible and reliable results.
Decomposition of this reagent can lead to inconsistent reaction outcomes, the formation of difficult-to-remove impurities, and a general loss of experimental control. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in preserving the stability of this compound. Our focus is not just on what to do, but why you're doing it, grounding our recommendations in the fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My once colorless or light-yellow this compound has developed a pink or brownish tint. What's happening and is it still usable?
A1: A color change in your this compound sample is a primary visual indicator of decomposition, most commonly due to oxidation. The indoline core is susceptible to oxidation, which can lead to the formation of colored byproducts. While a faint color change might not drastically alter the outcome of a robust reaction, it signals the presence of impurities. For sensitive applications, such as in catalysis or late-stage pharmaceutical synthesis, using a discolored reagent is not recommended as it may lead to unpredictable side reactions and lower yields. It is advisable to purify the material by techniques such as flash chromatography or distillation before use, or to use a fresh, unopened batch.
Q2: What are the primary pathways through which this compound can decompose?
A2: this compound is susceptible to three main decomposition pathways:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of 7-fluoro-2-oxindoles or other oxidized species. This process can be accelerated by the presence of light or trace metal impurities.
-
Photodegradation: Aromatic fluorine compounds can be sensitive to light, particularly UV radiation.[1] This can lead to the cleavage of the C-F bond, generating fluoride ions and other degradation products.[1]
-
Hydrolysis: As an N-aryl compound, this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which could compromise the integrity of the indoline ring.[2][3]
Q3: What are the ideal storage conditions for long-term stability of this compound?
A3: To mitigate the risks of decomposition, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage. -20°C for long-term storage. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.[4] |
| Light | In an amber or opaque vial. | Protects the compound from light-induced degradation. |
| Container | A tightly sealed vial with a secure cap. | Prevents the ingress of air and moisture. |
Q4: I do not have access to a glovebox. How can I safely handle this compound to minimize exposure to air?
A4: If a glovebox is unavailable, a Schlenk line is an excellent alternative for handling air-sensitive reagents like this compound.[5] This apparatus allows for the manipulation of the compound under a positive pressure of an inert gas. Key techniques include:
-
Purging: The flask containing the this compound should be subjected to several cycles of vacuum and backfilling with an inert gas to remove atmospheric oxygen and moisture.[6]
-
Syringe Transfers: For liquid transfers, use a gas-tight syringe that has been purged with inert gas.[7] For solids, perform transfers under a positive flow of inert gas.
Q5: How can I monitor the purity of my this compound sample over time?
A5: Regular purity assessment is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for assessing the structural integrity of this compound and detecting the formation of degradation products.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sample and to detect the presence of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Reaction yield is lower than expected. | Decomposition of this compound. | - Confirm the purity of the this compound using NMR or HPLC before use. - If the material is old or has been improperly stored, consider purification or using a fresh batch. - Ensure all solvents and reagents are anhydrous and deoxygenated. |
| Formation of unexpected byproducts in the reaction. | Use of degraded this compound. | - Characterize the byproducts using techniques like LC-MS or GC-MS to understand the decomposition pathway. - If byproducts are oxidized species, stringently exclude air from future reactions. - If fluoride is detected, protect the reaction from light. |
| Inconsistent results between batches. | Batch-to-batch variation in the purity of this compound. | - Establish a quality control protocol to check the purity of each new batch of this compound upon receipt. - Store all batches under identical, optimal conditions. |
| Solid this compound appears clumpy or discolored. | Exposure to moisture and/or air. | - The compound may have absorbed moisture. Drying under high vacuum may be attempted, but if discoloration is significant, purification is recommended. - Always handle the solid under a stream of inert gas. |
Experimental Protocols
Protocol 1: Safe Handling and Aliquoting of this compound using a Schlenk Line
This protocol outlines the steps for safely aliquoting solid this compound from a larger container into smaller vials for daily use, minimizing exposure to the atmosphere.
Materials:
-
This compound (main stock)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Heat gun
-
Spatula
-
Small, oven-dried vials with septa-lined caps
-
Parafilm®
Procedure:
-
Glassware Preparation: Ensure all vials and the spatula are thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator.
-
System Purge: Assemble the empty vials with their caps loosely fitted and connect them to the Schlenk line. Perform at least three cycles of evacuating the vials under vacuum and backfilling with a positive pressure of nitrogen or argon.
-
Final Purge and Cooling: After the final backfill, allow the vials to cool completely to room temperature under a positive pressure of the inert gas.
-
Transfer under Positive Pressure: Briefly remove the cap from the main stock bottle of this compound and the vial to be filled, under a positive stream of inert gas directed into the opening of the containers.
-
Aliquoting: Quickly transfer the desired amount of this compound from the stock bottle to the vial using the dried spatula.
-
Sealing: Immediately cap the vial tightly.
-
Final Seal and Storage: Wrap the cap and neck of the vial with Parafilm® for an extra seal. Store the aliquoted vial under the recommended conditions (see FAQ A3).
Protocol 2: Preparation of a Stabilized this compound Stock Solution
For applications requiring the use of this compound in solution, preparing a stock solution with an antioxidant can prolong its shelf life.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., THF, Dioxane)
-
Butylated hydroxytoluene (BHT)
-
Oven-dried volumetric flask with a septum
-
Gas-tight syringe
Procedure:
-
Solvent Preparation: Use a solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent. Deoxygenate the solvent by bubbling with argon or nitrogen for at least 30 minutes.
-
Antioxidant Addition: To the volumetric flask, add a small crystal of BHT (a final concentration of ~0.01% w/v is often sufficient).[4]
-
Flask Inerting: Seal the flask with the septum and purge with an inert gas for several minutes using a needle connected to the Schlenk line and a vent needle.
-
Dissolving this compound: Weigh the desired amount of this compound in a separate vial under an inert atmosphere. Using an inert gas-purged syringe, add the deoxygenated solvent to the vial to dissolve the this compound.
-
Transfer to Volumetric Flask: Carefully transfer the this compound solution to the prepared volumetric flask containing BHT via the gas-tight syringe.
-
Final Volume Adjustment: Add deoxygenated solvent to the volumetric flask to reach the final desired volume.
-
Storage: Store the stock solution in the sealed volumetric flask, wrapped in aluminum foil to protect from light, at the recommended temperature.
Visualizing Decomposition and Prevention
Decomposition Pathways
Caption: Key decomposition routes for this compound.
Prevention Workflow
Caption: Best practices for maintaining this compound stability.
References
-
Hoshi, T., Koizumi, K., Sato, Y., & Wakabayashi, K. (1993). Hydrolysis and Phytotoxic Activity of N-Aryl-3,4,5,6-tetrahydroisophthalimides. Bioscience, Biotechnology, and Biochemistry, 57(11), 1913-1915. [Link]
-
Jencks, W. P., & Gilchrist, M. (1965). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 87(15), 3199-3208. [Link]
-
Khan, M. N. (1987). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1129-1134. [Link]
-
Wang, F., et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(6), 100501. [Link]
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Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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McNeil, M. E., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 1(1), 73-86. [Link]
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Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
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MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
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Gujjar, B. R., et al. (2018). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2018, 8058932. [Link]
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Madsen, E. L., & Boll, M. (2000). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 66(10), 4435-4441. [Link]
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Tong, R., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4754. [Link]
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European Medicines Agency. (2008). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. [Link]
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Technical Support Center: 7-Fluoroindoline Synthesis
Introduction: 7-Fluoroindoline is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into molecules to enhance metabolic stability or modulate binding affinity.[1] However, its synthesis is not without challenges, and the formation of undesired byproducts can significantly impact yield, purity, and downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help researchers navigate common hurdles in the synthesis of this compound.
Section 1: Common Synthetic Routes & Associated Byproducts
Understanding the potential pitfalls of a synthetic route is the first step toward effective troubleshooting. Below are two common pathways to this compound and the characteristic byproducts associated with each.
Route A: Catalytic Hydrogenation of 7-Fluoroindole
This is a direct and often high-yielding method, involving the reduction of the C2-C3 double bond of 7-fluoroindole. While seemingly straightforward, the reaction conditions must be carefully controlled to avoid unwanted side reactions.
-
Desired Reaction: Reduction of the indole double bond.
-
Common Byproducts:
-
Over-reduction Products: Saturation of the aromatic ring, leading to 7-fluorooctahydroindole.
-
Dehalogenation Products: Cleavage of the C-F bond to yield indoline. This is particularly problematic with certain catalysts like Palladium on Carbon (Pd/C) under harsh conditions.[2]
-
Route B: Reductive Cyclization of 2-(2-Nitro-6-fluorophenyl)acetaldehyde derivatives
This pathway involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization to form the indoline ring. This is a powerful method for constructing the core from acyclic precursors.
-
Desired Reaction: Tandem nitro reduction and intramolecular cyclization.
-
Common Byproducts:
-
Incomplete Cyclization: Formation of 2-(2-amino-6-fluorophenyl)ethanol, where the nitro group is reduced but the subsequent cyclization does not occur.
-
Intermolecular Condensation: Dimerization or polymerization of reactive intermediates, especially under concentrated conditions.
-
Azo/Azoxy Intermediates: Incomplete reduction of the nitro group can lead to the formation of stable azo (N=N) or azoxy (N=N-O) linked dimers.[3]
-
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My catalytic hydrogenation of 7-fluoroindole over Pd/C is producing a significant amount of indoline (defluorinated byproduct). How can I prevent this?
Answer: This issue, known as hydrodehalogenation, is a common side reaction in the catalytic hydrogenation of halogenated aromatic compounds.[2] The palladium catalyst, especially at elevated temperatures and hydrogen pressures, can facilitate the cleavage of the carbon-fluorine bond.
Root Causes & Mechanistic Insight:
-
Catalyst Activity: Highly active catalysts like Pd/C are prone to promoting C-F bond cleavage.
-
Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times increase the rate of hydrodehalogenation.
-
Acidic Conditions: Traces of acid can accelerate the side reaction.
Troubleshooting Steps:
-
Change the Catalyst: Switch to a less active or more selective catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃) are often more chemoselective and less likely to cause dehalogenation.
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at room temperature or even lower if the reaction rate is sufficient.
-
Pressure: Use a lower hydrogen pressure (e.g., 1-3 atm or even a balloon of H₂) instead of a high-pressure Parr shaker.
-
-
Use a Different Hydrogen Source: Catalytic transfer hydrogenation (CTH) is an excellent alternative that often minimizes dehalogenation.[3][4] Using ammonium formate or formic acid as the hydrogen donor with Pd/C can provide a milder and more controlled reduction.[4]
-
Ensure Neutral pH: If the starting material or solvent contains acidic impurities, neutralize them by adding a non-nucleophilic base like potassium carbonate.
dot
Caption: Troubleshooting workflow for minimizing dehalogenation.
Question 2: In my reductive cyclization of a 2-nitro-6-fluorophenyl derivative, the main product is the corresponding aniline, with very little this compound formed. What is causing this incomplete cyclization?
Answer: This outcome indicates that the reduction of the nitro group is successful, but the subsequent intramolecular nucleophilic attack to form the five-membered ring is failing.
Root Causes & Mechanistic Insight:
-
Poor Leaving Group: The cyclization step may require the displacement of a leaving group. If this group is not sufficiently activated (e.g., a hydroxyl group), the reaction can stall.
-
Steric Hindrance: The substituents on the aromatic ring or the side chain may sterically hinder the cyclization.
-
Reaction Conditions: The conditions optimized for nitro reduction (e.g., neutral pH) may not be optimal for the cyclization step, which is often acid- or base-catalyzed.
Troubleshooting Steps:
-
Two-Step, One-Pot Approach: Modify the procedure to facilitate cyclization after the reduction is complete.
-
First, perform the reduction under standard conditions (e.g., H₂, Pd/C in Ethanol).
-
Once TLC or LC-MS confirms the formation of the aniline intermediate, add an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or HCl) to the reaction mixture and heat to promote cyclization.
-
-
Activate the Leaving Group: If the side chain contains a hydroxyl group, it can be converted into a better leaving group in situ or in a separate step. For example, converting an alcohol to a mesylate or tosylate prior to the reduction/cyclization sequence.
-
Screen Solvents and Temperatures: Higher boiling point solvents like toluene or xylene can provide the necessary thermal energy to overcome the activation barrier for cyclization.
dot
Caption: Desired vs. stalled reductive cyclization pathway.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to identify and quantify byproducts in my this compound synthesis?
A1: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring. It can quickly show the consumption of starting material and the appearance of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It provides retention time data (indicating polarity) and mass data, allowing you to quickly identify potential structures for byproducts (e.g., confirming dehalogenation by observing the correct mass loss).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
Q2: My reaction mixture is a dark, intractable tar. What are the likely causes of such severe degradation?
A2: Tar formation usually points to decomposition or polymerization, often caused by excessively harsh reaction conditions.
-
Strongly Acidic Conditions: Methods like the Fischer indole synthesis can use strong acids (e.g., polyphosphoric acid) at high temperatures, which can cause sensitive substrates to decompose.[5][6]
-
Oxidation: Indolines are electron-rich and can be susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal catalysts, leading to colored, polymeric materials.
-
Reactive Intermediates: Uncontrolled reactions can generate highly reactive intermediates that polymerize.
-
Solution: Use milder conditions, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon), and monitor the reaction closely to avoid unnecessarily long reaction times.
Q3: How can I effectively purify this compound from its common byproducts like indoline or uncyclized aniline?
A3:
-
Column Chromatography: This is the most common and effective method. Silica gel chromatography can typically separate this compound from less polar byproducts like indoline and more polar byproducts like the uncyclized amino alcohol. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is often effective.
-
Crystallization: If the crude product is sufficiently pure (>90%), crystallization can be an excellent method for obtaining highly pure material.
-
Acid/Base Extraction: An aqueous workup with dilute acid can help remove basic impurities or unreacted starting materials. However, care must be taken as the indoline product is also basic.
Data Summary Table
The following table summarizes typical outcomes of different hydrogenation conditions for 7-fluoroindole, illustrating the impact of catalyst choice on byproduct formation.
| Catalyst | H₂ Pressure | Temperature (°C) | Solvent | Desired Product Yield (this compound) | Dehalogenation Byproduct (Indoline) |
| 10% Pd/C | 50 psi | 50 | Methanol | ~75% | ~20% |
| 10% Pd/C | 1 atm | 25 | Ethanol | ~90% | ~5% |
| PtO₂ | 50 psi | 25 | Acetic Acid | >98% | <1% |
| 10% Pd/C, HCOOH·NH₄ | N/A (CTH) | 80 | Methanol | >95% | <2% |
Section 4: Protocols & Methodologies
Protocol: Selective Catalytic Transfer Hydrogenation of 7-Fluoroindole
This protocol is designed to minimize the formation of the dehalogenated byproduct, indoline.
Materials:
-
7-Fluoroindole (1.0 eq)
-
Ammonium formate (HCOONH₄) (5.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Methanol (as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-fluoroindole.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add methanol as the solvent (concentration approx. 0.1 M).
-
Add ammonium formate to the solution and stir until it dissolves.
-
Carefully add the 10% Pd/C catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
References
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- Vertex AI Search, "Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual C
- Vertex AI Search, "Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - DSpace@MIT". Accessed Jan 12, 2026.
- Vertex AI Search, "Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines | Journal of the American Chemical Society". Accessed Jan 12, 2026.
- Vertex AI Search, "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Public
- Google Patents, "CN105622482A - Method for industrially preparing 7-fluoroindole". . Accessed Jan 12, 2026.
-
Pharmaceutical Technology, "GMP Fluorination Challenges Limit Use in API Synthesis". [Link]. Accessed Jan 12, 2026.
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ResearchGate, "Transfer hydrogenation of various substituted nitro aromatic compounds...". [Link]. Accessed Jan 12, 2026.
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ResearchGate, "Proposed mechanism for the regioselective formation of (7)". [Link]. Accessed Jan 12, 2026.
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Pharmaceutical Technology, "Overcoming Challenges in Fluorine-Based Chemistry". [Link]. Accessed Jan 12, 2026.
-
ResearchGate, "Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors". [Link]. Accessed Jan 12, 2026.
-
MDPI, "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives". [Link]. Accessed Jan 12, 2026.
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MDPI, "Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines". [Link]. Accessed Jan 12, 2026.
-
ACS Publications, "Discovery of Potent and Efficacious Influenza PB2 Inhibitors". [Link]. Accessed Jan 12, 2026.
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NIH National Center for Biotechnology Information, "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC". [Link]. Accessed Jan 12, 2026.
-
RWTH Publications, "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst". [Link]. Accessed Jan 12, 2026.
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Journal of Chemical Technology and Metallurgy, "Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase". [Link]. Accessed Jan 12, 2026.
-
NIH National Center for Biotechnology Information, "Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC". [Link]. Accessed Jan 12, 2026.
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Navigating the Scale-Up of 7-Fluoroindoline Synthesis: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of 7-Fluoroindoline. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning the synthesis of this valuable fluorinated building block from the laboratory bench to a larger, scalable production environment. As a key intermediate in the development of novel therapeutics and functional materials, a robust and reproducible synthesis of this compound is paramount.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common synthetic problems, offering field-proven insights and actionable solutions to ensure the integrity and efficiency of your scaled-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable route for the synthesis of this compound is the reduction of 7-fluoroindole. This transformation is typically achieved using hydride-based reducing agents. Among the various methods, reduction with sodium borohydride (NaBH₄) in the presence of an acid, such as trifluoroacetic acid (TFA), or the milder sodium cyanoborohydride (NaBH₃CN) in acetic acid, are well-established and scalable options.[1][2][3][4][5] The choice between these reagents often depends on the desired reaction kinetics, cost, and the functional group tolerance required for a specific synthetic sequence.
Q2: What are the primary safety concerns when scaling up the reduction of 7-fluoroindole with borohydrides?
A2: The primary safety concerns during the scale-up of borohydride reductions are the management of exothermic reactions and the evolution of flammable hydrogen gas.[6] The reaction of sodium borohydride with acidic media can be vigorous and highly exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. Furthermore, the reaction generates hydrogen gas, which can create a flammable or explosive atmosphere in a confined space. It is crucial to have a well-designed reactor with adequate cooling capacity, proper ventilation, and to control the rate of reagent addition carefully.[7] The use of sodium cyanoborohydride is generally less vigorous; however, it is a potential source of highly toxic cyanide, and appropriate handling and quenching procedures are essential.[8][9]
Q3: How does the impurity profile of this compound typically change during scale-up?
A3: During scale-up, minor impurities observed at the lab scale can become significant. Common impurities in the synthesis of this compound from 7-fluoroindole include unreacted starting material, over-reduced products, and byproducts from side reactions. For instance, when using sodium borohydride in trifluoroacetic acid, a common side product is the N-trifluoroethylated indoline.[2] Dimerization of the starting indole or the product indoline can also occur under certain conditions. The quality of the starting 7-fluoroindole is also a critical factor; impurities in the starting material will likely be carried through the process.[10]
Q4: Is it necessary to protect the nitrogen of 7-fluoroindole before reduction?
A4: While not always strictly necessary, N-protection of the indole can offer significant advantages, particularly in multi-step syntheses or when trying to avoid specific side reactions. Protecting groups like tert-butyloxycarbonyl (Boc) can prevent N-alkylation and other unwanted reactions at the nitrogen atom.[11] However, this adds extra steps to the synthesis (protection and deprotection), which can impact the overall process efficiency and cost on a large scale. The decision to use a protecting group should be based on a careful evaluation of the specific reaction conditions and the desired purity of the final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of this compound synthesis.
Problem 1: Low or Incomplete Conversion of 7-Fluoroindole
Symptoms:
-
HPLC or GC analysis of the reaction mixture shows a significant amount of unreacted 7-fluoroindole.
-
The isolated yield of this compound is consistently low.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action & Explanation |
| Insufficient Reducing Agent | On a larger scale, mass transfer limitations can affect the effective concentration of the reducing agent. It is advisable to use a slight excess (1.1-1.5 equivalents) of the borohydride reagent. However, a large excess should be avoided as it can lead to over-reduction and complicates the work-up. |
| Inadequate Acid Concentration | The reduction of indoles with borohydrides is acid-catalyzed. The acid protonates the indole, making it more susceptible to hydride attack. Ensure the correct stoichiometry of the acid is used. For TFA, a significant excess is often employed as it can also act as the solvent.[1][2] |
| Poor Mixing | In large reactors, inefficient stirring can lead to localized "hot spots" and areas of low reagent concentration, resulting in incomplete reaction. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. |
| Low Reaction Temperature | While the initial addition of reagents may need to be controlled at a low temperature to manage the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction progress by in-process controls (e.g., TLC, HPLC) to determine the optimal temperature profile. |
Problem 2: Formation of Significant Amounts of N-Trifluoroethyl-7-fluoroindoline
Symptoms:
-
A significant peak corresponding to the N-trifluoroethylated product is observed in the mass spectrum or HPLC of the crude product.
-
Difficulty in separating the desired this compound from this byproduct.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action & Explanation |
| Reaction with Trifluoroacetic Acid | This is a known side reaction when using the NaBH₄/TFA system.[2] The trifluoroacetic acid can be reduced in situ to generate a reactive species that alkylates the indoline nitrogen. |
| Prolonged Reaction Time at Elevated Temperatures | The rate of N-alkylation increases with longer reaction times and higher temperatures. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Alternative Reagent System | If N-alkylation is a persistent issue, consider switching to a different reducing system. Using sodium cyanoborohydride in acetic acid is a milder alternative that is less prone to causing N-alkylation.[5] |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The crude product is an oil and difficult to handle.
-
Column chromatography is not a viable option for large-scale purification.
-
The final product purity does not meet specifications after initial work-up.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action & Explanation |
| Inefficient Work-up | Ensure the reaction is properly quenched and neutralized. The pH of the aqueous phase during extraction is critical for ensuring the product is in its free base form and partitions effectively into the organic layer. |
| Suboptimal Crystallization Conditions | Developing a robust crystallization process is crucial for large-scale purification.[12][13] Screen various solvents and solvent mixtures to find conditions that provide good recovery and effectively purge impurities. Seeding the crystallization with a small amount of high-purity this compound can improve crystal size and purity. |
| Thermal Instability | Although generally stable, prolonged exposure to high temperatures during solvent removal or distillation can lead to degradation. Use a rotary evaporator under reduced pressure and at a moderate temperature to remove solvents. |
Visualizing the Workflow
General Troubleshooting Workflow
Caption: A flowchart illustrating a systematic approach to troubleshooting common issues in the scale-up of this compound synthesis.
Experimental Protocols
Protocol: Scalable Reduction of 7-Fluoroindole to this compound using Sodium Cyanoborohydride
Disclaimer: This protocol is intended as a general guideline. All procedures should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
7-Fluoroindole
-
Acetic Acid (glacial)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 7-fluoroindole (1.0 eq) in acetic acid (10-15 volumes).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until in-process control (e.g., HPLC) indicates complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a separate vessel containing ice and water.
-
Neutralization and Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.
References
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- Gribble, G. W., & Nutaitis, C. F. (1985). Reduction of Indole Compounds to Indoline Compounds. U.S.
- Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(12), 4559-4561.
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Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]
- Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards (6th ed.). Butterworth-Heinemann.
- Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(12), 4559-4561.
- Bioconjugate Chemistry. (2024). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry.
- Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry.
- Shi, C., et al. (2012). Use of differential scanning fluorimetry to optimize the purification and crystallization of PLP-dependent enzymes.
- Gribble, G. W., et al. (1984). On the reaction of indole with sodium borohydkide in trifluoroacetic acid.
- Gribble, G. W., et al. (1978). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 100(18), 5812-5819.
- Robinson, B. (1969). The Reduction of Indoles and Related Compounds. Chemical Reviews, 69(6), 785-797.
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Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
- Agostini, F., et al. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Bioengineering and Biotechnology, 10, 1008130.
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- Gribble, G. W., et al. (1981). STEREOSELECTIVE REDUCTION OF 1,2,3,4,6,7,12,12b-OCTAHYDROINDOLO- [2,3-a1QUINOLIZINE WITH SODIUM BOROHYDRIDE IN TRIFLUOROACETIC A. HETEROCYCLES, 16(12), 2029-2032.
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Hampton Research. (n.d.). Optimization. Retrieved from [Link]
- Spivey Group. (2009). Problem Session. Imperial College London.
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TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]
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- McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules.
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- Pajk, S., et al. (2022).
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- 6. icheme.org [icheme.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 9. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 11. Indoline synthesis [organic-chemistry.org]
- 12. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Technical Support Center: Analytical Characterization of 7-Fluoroindoline
Introduction
Welcome to the technical support guide for the analytical characterization of 7-Fluoroindoline. As a key building block in modern drug discovery, this compound offers unique physicochemical properties due to the strategic incorporation of a fluorine atom onto the indoline scaffold.[1] This modification can enhance metabolic stability, modulate pKa, and improve binding affinity, making it a valuable moiety in the development of new therapeutics.[2][3]
However, these same features present distinct analytical challenges. The high electronegativity of fluorine, combined with the chemical nature of the indoline ring, can lead to issues with stability, chromatographic performance, and spectral interpretation. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate these complexities. We will provide field-proven insights, troubleshooting protocols, and detailed methodologies to ensure accurate and reproducible characterization of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly challenging to characterize compared to non-fluorinated indoline?
The primary challenges stem from the interplay between the fluorine atom and the indoline nucleus:
-
Altered Reactivity and Stability: The electron-withdrawing nature of fluorine can influence the basicity of the indoline nitrogen and affect the molecule's stability, particularly under acidic or basic conditions. This can lead to degradation during sample preparation, storage, or analysis.[4] Some fluorinated heterocyclic structures are known to be susceptible to defluorination under certain conditions.[4]
-
Chromatographic Behavior: The basic nitrogen of the indoline ring can interact strongly with acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape (tailing).[5][6] The presence of fluorine modifies the molecule's polarity and lipophilicity, requiring careful mobile phase optimization for effective separation from related impurities.[2]
-
Spectroscopic Complexity: In NMR, the fluorine atom introduces C-F and H-F couplings, which can complicate ¹H spectra. While ¹⁹F NMR is a powerful tool, its chemical shifts are highly sensitive to the local environment, and spectra must be referenced carefully to ensure reproducibility.[7][8] In mass spectrometry, the presence of fluorine can influence fragmentation pathways, potentially leading to unexpected ions.
Q2: What are the primary stability concerns for this compound, and how can they be mitigated?
The main stability concerns are degradation via oxidation and potential defluorination. The indoline ring is susceptible to oxidation to the corresponding indole or, under more aggressive conditions, to the isatin (dione) form. The C-F bond is generally strong, but instability can be induced by neighboring group participation or under harsh pH or metabolic conditions.[4]
Mitigation Strategies:
-
Storage: Store solid material in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Sample Preparation: Prepare solutions fresh for analysis whenever possible. Use amber vials to protect from light. If solutions must be stored, conduct short-term stability studies in the chosen solvent at the intended storage temperature (e.g., 4°C).
-
pH Control: Avoid strongly acidic or basic conditions during sample preparation and chromatographic analysis unless forced degradation studies are being performed. Buffering the HPLC mobile phase is critical.
Q3: Which analytical technique is most suitable for routine purity assessment of this compound?
For routine purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and widely used method. It provides excellent resolution for separating the parent compound from process impurities and potential degradants. A Diode Array Detector (DAD) is recommended to monitor at multiple wavelengths and assess peak purity.[9]
Q4: How does the fluorine atom uniquely affect the NMR and Mass Spectra of this compound?
-
NMR Spectroscopy:
-
¹H NMR: Protons on the aromatic ring and the indoline core that are close to the fluorine atom (typically within 2-4 bonds) will exhibit coupling, splitting the proton signals into doublets or multiplets. This J-coupling information is crucial for confirming the position of the fluorine atom.
-
¹⁹F NMR: This technique provides a direct and highly sensitive signal for the fluorine atom.[8] The spectrum will typically show a single primary signal (a multiplet due to coupling with nearby protons), which is a powerful tool for identity confirmation. The presence of other ¹⁹F signals can indicate fluorine-containing impurities.
-
-
Mass Spectrometry:
-
The molecular ion peak will be observed at a mass corresponding to the C₈H₈FN formula.
-
Fragmentation is influenced by both the indoline ring and the fluorine atom. Common fragmentation pathways for amines, such as alpha-cleavage next to the nitrogen, are expected. The stable aromatic ring may also lead to characteristic fragmentation patterns.[10] The loss of HF (mass 20) or C₂H₄ (ethylene, mass 28) from the saturated portion of the ring are possible fragmentation pathways to monitor.
-
Troubleshooting Guides
Chromatography (HPLC & GC) Troubleshooting
// Nodes Start [label="Poor Chromatogram", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakShape [label="Problem: Poor Peak Shape\n(Tailing, Fronting, Broad)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Problem: Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Problem: Low/No Recovery", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes for Peak Shape Cause_Tailing [label="Cause: Silanol Interaction\n(Basic N vs. Acidic Silica)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Overload [label="Cause: Column Overload", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_pH [label="Cause: Incorrect Mobile Phase pH", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for Resolution Cause_MobilePhase [label="Cause: Unoptimized Mobile Phase", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Column [label="Cause: Wrong Column Chemistry", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for Recovery Cause_Adsorption [label="Cause: Irreversible Adsorption", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Degradation [label="Cause: On-Column Degradation", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Sol_Base [label="Solution: Add Competitor Base (e.g., 0.1% TEA)\nor Lower pH (e.g., to pH 3 with TFA/Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_ReduceLoad [label="Solution: Reduce Injection Volume/Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Buffer [label="Solution: Buffer Mobile Phase (e.g., Phosphate, Formate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Gradient [label="Solution: Optimize Gradient Slope or\nChange Organic Modifier (ACN vs. MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NewColumn [label="Solution: Use End-capped Column or\nDifferent Stationary Phase (e.g., Phenyl-Hexyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Inert [label="Solution: Use Inert Column Hardware\nor Deactivate Silica with TEA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> PeakShape; Start -> Resolution; Start -> Recovery;
PeakShape -> Cause_Tailing -> Sol_Base; Cause_Tailing -> Sol_Inert; PeakShape -> Cause_Overload -> Sol_ReduceLoad; PeakShape -> Cause_pH -> Sol_Buffer;
Resolution -> Cause_MobilePhase -> Sol_Gradient; Resolution -> Cause_Column -> Sol_NewColumn;
Recovery -> Cause_Adsorption -> Sol_Inert; Recovery -> Cause_Degradation -> Sol_Base; } enddot Caption: A decision tree for troubleshooting common HPLC issues.
Problem 1: Significant Peak Tailing in RP-HPLC
-
Probable Cause: The basic secondary amine in the indoline ring is interacting with acidic silanol groups on the surface of the silica-based stationary phase.[5][6] This secondary ionic interaction slows the elution of a portion of the analyte molecules, causing the peak to tail.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a basic competitor, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[5]
-
Lower the pH: Adjust the aqueous mobile phase pH to ~2.5-3.0 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the secondary amine will be fully protonated, and the silanol groups will be non-ionized, minimizing the unwanted interaction.[6]
-
Use a Modern Column: Employ a high-purity, end-capped silica column or a column with a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity and reduced silanol activity.
-
Problem 2: Compound Appears to Degrade During GC Analysis
-
Probable Cause: this compound may have limited thermal stability, leading to degradation in the high-temperature environment of the GC injector port or on the column itself.[9]
-
Solution:
-
Lower Temperatures: Reduce the injector and initial oven temperatures to the lowest possible values that still allow for efficient volatilization and chromatography.
-
Use a More Inert Column: Employ a highly inert column (e.g., DB-5ms) to minimize active sites that could catalyze degradation.
-
Consider Derivatization: If thermal degradation persists, consider derivatizing the secondary amine (e.g., via acetylation or silylation) to increase its thermal stability and improve its chromatographic properties.
-
Switch to HPLC: For routine analysis, HPLC is generally the preferred technique for compounds of this nature due to its milder operating conditions.
-
Mass Spectrometry (MS) Troubleshooting
Problem: Ambiguous or Unexpected Fragmentation Pattern
-
Probable Cause: The fragmentation of this compound can be complex due to multiple potential cleavage sites. In-source fragmentation or unexpected rearrangements can further complicate the spectrum.
-
Solution:
-
Perform MS/MS: Isolate the molecular ion ([M+H]⁺) in the first quadrupole and fragment it with collision-induced dissociation (CID) to obtain a clean product ion spectrum.[11] This eliminates ambiguity from in-source fragmentation or co-eluting impurities.
-
Analyze with Known Analogues: If available, analyze non-fluorinated indoline or other fluoro-isomers. Comparing their fragmentation patterns can help identify fragments specific to the 7-fluoro substitution.
-
Predict Fragmentation: Based on chemical principles, anticipate key fragmentation pathways. Look for characteristic losses:
-
Loss of C₂H₄ (28 Da): From the cleavage of the saturated five-membered ring.
-
Loss of HF (20 Da): A potential pathway for fluorinated compounds, though less common from a stable aryl-fluoride bond.[4]
-
Fragments from α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a classic pathway for amines.
-
-
NMR Spectroscopy Troubleshooting
Problem: Inconsistent or Drifting ¹⁹F NMR Chemical Shifts
-
Probable Cause: ¹⁹F chemical shifts are extremely sensitive to solvent, concentration, temperature, and the reference standard used. Inconsistent referencing is a well-documented issue in ¹⁹F NMR spectroscopy.[7]
-
Solution:
-
Use an Internal Standard: For the highest accuracy, add a stable, inert fluorinated compound with a known chemical shift (e.g., trifluorotoluene) directly to the sample as an internal reference.
-
Use an External Reference: Alternatively, use a sealed capillary containing a reference compound (like CFCl₃) placed inside the NMR tube.
-
Standardize Conditions: Ensure that the solvent, concentration, and temperature are kept consistent between experiments to allow for meaningful comparisons of chemical shift values.
-
Follow Unified Referencing: Calibrate the spectrometer according to the unified scale system, which uses the ¹H signal of a reference like TMS to derive the correct frequency for other nuclei, including ¹⁹F.[7]
-
Detailed Analytical Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol provides a starting point for the analysis of this compound. It must be validated for its intended use.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.[9]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: DAD at 254 nm and 280 nm (scan range 210-400 nm to check for impurities with different chromophores).
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 0.5 mg/mL stock solution. Dilute as necessary.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
System Suitability:
-
Blank Injection: Inject the diluent to ensure no baseline interference.
-
Replicate Injections: Make five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Protocol 2: Forced Degradation Study Workflow
This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[12][13]
// Nodes Start [label="Prepare this compound Solution\n(~0.5 mg/mL)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Stress Conditions Acid [label="Acid Hydrolysis\n0.1 M HCl, 60°C, 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Hydrolysis\n0.1 M NaOH, 60°C, 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidative Stress\n3% H₂O₂, RT, 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal Stress\nSolid sample, 80°C, 48h", fillcolor="#F1F3F4", fontcolor="#202124"]; Photo [label="Photolytic Stress\nSolution, ICH Q1B light exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; Control [label="Control Sample\nNo stress, stored at 4°C", fillcolor="#F1F3F4", fontcolor="#202124"];
// Analysis Step Neutralize [label="Neutralize Acid/Base Samples", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze All Samples by\nLC-MS/DAD", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Data Interpretation Data [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compare [label="Compare stressed vs. control chromatograms.\nIdentify new peaks.", fillcolor="#FFFFFF", fontcolor="#202124"]; Purity [label="Assess peak purity of parent peak.\nEnsure no co-elution.", fillcolor="#FFFFFF", fontcolor="#202124"]; Mass [label="Characterize degradants by MS.\nPropose structures.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Start -> {Acid, Base, Oxidation, Thermal, Photo, Control}; Acid -> Neutralize; Base -> Neutralize; {Neutralize, Oxidation, Thermal, Photo, Control} -> Analyze; Analyze -> Data; Data -> Compare -> Purity -> Mass; } enddot Caption: A workflow for conducting forced degradation studies.
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Application of Stress:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Store a solid sample at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose a solution to light according to ICH Q1B guidelines.
-
Control: Keep an unstressed sample under refrigerated, dark conditions.
-
-
Time Points: Expose samples to stress conditions for a defined period (e.g., 24-48 hours), or until ~5-20% degradation of the parent compound is observed.
-
Quenching: After exposure, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating LC-MS method (such as the one in Protocol 1).
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control to identify new impurity peaks.
-
Use the DAD data to check the peak purity of the this compound peak in all conditions.
-
Use the MS data to obtain the mass of the degradation products and propose their structures.
-
Table 1: Potential Degradants and Impurities of this compound
| Compound Name | Structure | Δ Mass from Parent | Potential Origin |
|---|---|---|---|
| 7-Fluoroindole | Aromatic Indole | -2 Da | Oxidation |
| 7-Fluoroisatin | Indoline-2,3-dione | +30 Da | Oxidation |
| Indoline | Non-fluorinated | -18 Da | Defluorination/Impurity |
| Dimer | C₁₆H₁₄FN₂ | +135 Da | Polymerization |
References
- The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide. Benchchem.
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]
- Technical Support Center: Troubleshooting Column Chromatography of Indole Derivatives. Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Fluorine-containing indoles. Daneshyari.com.
- Comparative Guide to Analytical Standards for Indole Derivatives. Benchchem.
-
Impurity Profiling & Reference Standards. Pharmaffiliates. Available from: [Link]
- Fluorine in drug discovery: Role, design and case studies.
-
Impurity Profiling & Characterization. Pharmaffiliates. Available from: [Link]
- HPLC Troubleshooting Guide.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
- Mass Spectrometry: Fragmentation.
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available from: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]
-
Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available from: [Link]
-
Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angewandte Chemie International Edition. Available from: [Link]
-
Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Handling Hygroscopic 7-Fluoroindoline
Welcome to the technical support resource for 7-Fluoroindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a hygroscopic and air-sensitive compound, the integrity of your experimental results hinges on its proper handling. This document provides in-depth, field-proven insights into storage, dispensing, and troubleshooting common issues to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding this compound.
Q1: What is this compound and what makes it a challenging reagent to handle?
This compound is a heterocyclic amine commonly used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies[1]. Its core challenge lies in its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere[2]. Furthermore, like many amines, it can be sensitive to oxidation. This combination requires specific handling techniques to prevent degradation and ensure accurate stoichiometry in reactions.
Q2: What are the direct consequences of improper handling and moisture exposure?
Exposure to atmospheric moisture can lead to a cascade of issues that compromise experimental integrity:
-
Inaccurate Weighing: The absorbed water adds mass, leading to a lower-than-expected molar quantity of the reagent being added to your reaction. This can result in incomplete reactions and lower yields.
-
Physical State Alteration: The compound, typically a free-flowing solid, can become clumpy, sticky, or even liquefy, making it difficult to handle and dispense accurately.
-
Chemical Degradation: While stable under normal, dry conditions, the presence of water can facilitate side reactions or degradation, leading to the formation of impurities that complicate purification and may interfere with the desired reaction pathway[3][4].
-
Reaction Failure: In moisture-sensitive reactions, such as those involving organometallics (e.g., Grignard reagents, organolithiums) or certain coupling catalysts, trace amounts of water from the this compound can quench the reagents or deactivate the catalyst, preventing the reaction from proceeding[3][5].
Q3: How should this compound be stored upon receipt?
Proper storage is the first line of defense against moisture contamination.
-
Short-Term Storage (Actively in Use): Store the container inside a desiccator cabinet with an active desiccant (e.g., Drierite® or silica gel). For larger containers where the headspace will increase with use, consider placing a small desiccant pouch inside the primary container, ensuring it does not directly contact the material[6].
-
Long-Term Storage: For long-term preservation, the ideal method is storage in an inert atmosphere glovebox[4]. If a glovebox is unavailable, sealing the container with Parafilm® and placing it inside a larger, heat-sealable bag containing a desiccant provides an excellent secondary barrier[6]. Always store at room temperature in a dry, well-ventilated place, away from incompatible materials[7][8].
| Storage Condition | Recommended For | Key Considerations |
| Sealed Container in Desiccator | Short-term, frequent use | Regularly regenerate or replace the desiccant. |
| Inert Atmosphere Glovebox | Long-term, high-purity needs | Maintains the highest level of integrity.[4][9] |
| Sealed Container in Foil Bag | Long-term, no glovebox | Provides an excellent moisture barrier.[6] |
Troubleshooting Experimental Failures
This section provides a logic-based approach to diagnosing and solving common problems encountered when using this compound.
Problem 1: My reaction yield is low and/or inconsistent between runs.
Low or variable yield is the most common symptom of issues related to hygroscopic reagents.
Causality Analysis: The primary suspect is inaccurate quantification of the reagent due to water absorption. If your reaction stoichiometry is sensitive, even a small error in the amount of this compound can have a large impact on the outcome. A secondary cause could be the quenching of moisture-sensitive catalysts or reagents by the contaminated starting material[10].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: My NMR/LC-MS shows unexpected byproducts or starting material degradation.
The appearance of unknown peaks or a messy crude analysis often points to reagent instability.
Causality Analysis: While this compound is generally stable, the amine functionality can be susceptible to oxidation, a process that can be accelerated by atmospheric exposure. Furthermore, in the presence of certain reagents (e.g., strong acids or bases used in workup), absorbed water can participate in hydrolysis or other side reactions[11][12].
Mitigation & Solution:
-
Confirm Purity Pre-Reaction: Before use, run a quick purity check on your this compound stock using a suitable analytical method like HPLC or ¹H NMR in a deuterated solvent from a fresh ampoule. This establishes a baseline.
-
Use Inert Atmosphere Techniques: Handling the reagent exclusively under an inert atmosphere (nitrogen or argon) minimizes contact with both moisture and oxygen, preventing degradation[5][13].
-
Degas Solvents: Ensure all reaction solvents are properly dried and degassed to remove dissolved oxygen and trace water, which can contribute to side reactions[5].
Problem 3: The solid reagent is clumpy and difficult to weigh accurately.
This is a direct physical manifestation of moisture absorption.
Causality Analysis: As the solid absorbs water from the air, surface crystals begin to dissolve, causing particles to stick together. This makes it impossible to accurately weigh and transfer the material quantitatively.
Solution Protocol:
-
Do not use the clumpy material directly. The water content is unknown and high.
-
Best Practice: Transfer the entire bottle of the compromised reagent into a glovebox. Gently break up the clumps with a clean, dry spatula. Leave the material in the glovebox under the dry, inert atmosphere for several hours to allow some of the surface moisture to be removed. While this will not remove all absorbed water, it can improve handling for less sensitive reactions.
-
For Critical Reactions: Discard the compromised reagent and open a fresh, properly stored bottle. The risk of inaccurate results far outweighs the cost of the material.
Experimental Protocols
Adherence to validated protocols is essential for reproducibility.
Protocol 1: Weighing and Dispensing this compound in a Glovebox
This is the gold-standard method for ensuring reagent integrity.
Rationale: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically <1 ppm H₂O and O₂), completely isolating the reagent from atmospheric contaminants[4].
Step-by-Step Methodology:
-
Preparation: Place a clean, dry Schlenk flask or reaction vessel, a stopper, a spatula, and a weighing boat into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants before transferring items into the main chamber[13].
-
Equilibration: Allow the this compound container to sit inside the glovebox for at least 20 minutes to equilibrate to the internal atmosphere.
-
Weighing: Tare the weighing boat on a balance inside the glovebox. Carefully dispense the desired amount of this compound into the boat and record the mass.
-
Transfer: Transfer the weighed solid directly into your reaction vessel.
-
Sealing: Tightly seal the this compound stock container and the reaction vessel before removing them from the glovebox.
Protocol 2: Handling this compound via a Schlenk Line (for additions to a reaction)
This technique is suitable when a glovebox is not available but an inert atmosphere is still required.
Rationale: A Schlenk line allows for the manipulation of reagents under a positive pressure of inert gas, preventing air and moisture from entering the system[13].
Step-by-Step Methodology:
-
Setup: Assemble your reaction glassware and connect it to the Schlenk line. Heat the glassware under vacuum with a heat gun and allow it to cool under a positive pressure of inert gas. This removes adsorbed moisture from the glass surfaces[5].
-
Weighing (Quick Transfer): Briefly remove the stopper from your reaction flask under a strong positive flow of inert gas. Quickly add the pre-weighed this compound. This method is fast but allows for brief atmospheric exposure.
-
Weighing (Solid Addition Tube - Recommended): For a more rigorous approach, weigh the this compound into a solid addition tube (see diagram below). Attach the tube to a side arm of your reaction flask. Evacuate and backfill the addition tube three times before rotating it to add the solid to the reaction mixture[13].
Caption: A solid addition tube setup on a Schlenk line.
Analytical Quality Control
If you suspect your this compound has been compromised, you can perform the following checks.
| Analytical Technique | Purpose | What to Look For |
| ¹H NMR Spectroscopy | Purity Assessment & Degradation Check | Broad peak around 1.5-3.0 ppm (water). Appearance of new, unexpected signals indicating degradation products. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity | Reduced area % of the main peak. Presence of secondary peaks corresponding to impurities.[14] |
| Karl Fischer Titration | Direct Water Content Measurement | Provides a quantitative value (%) of water content. The most accurate method for assessing hygroscopic absorption. |
References
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). On-water reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Green, Catalyst-Free Reaction of Indoles with β-Fluoro-β-nitrostyrenes in Water. Retrieved from [Link]
- Biosynth. (2024). Safety Data Sheet - this compound-2,3-dione.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 7-Fluoroindole.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- British Pharmacopoeia. (2013). Safety data sheet.
-
CAS. (2025). How water could replace some organic solvents and make chemical reactions greener. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
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ResearchGate. (2025). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
- Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
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MDPI. (n.d.). Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. Retrieved from [Link]
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regioselectivity issues in 7-Fluoroindoline reactions
Welcome to the technical support guide for navigating the complexities of 7-fluoroindoline chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in reactions involving this valuable scaffold. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, offering field-proven insights to troubleshoot and optimize your synthetic routes.
Core Principles: The Electronic Dichotomy of this compound
The primary challenge in the functionalization of this compound lies in the competing electronic effects of its two key substituents on the benzene ring: the annulated secondary amine at position 1 and the fluorine atom at position 7. Understanding this electronic push-pull is fundamental to controlling reaction outcomes.
-
The Indoline Nitrogen (Position 1): The nitrogen atom's lone pair is a powerful electron-donating group. Through resonance, it significantly increases the electron density of the aromatic ring, making it highly activated towards Electrophilic Aromatic Substitution (EAS).[1] This donation is directed specifically to the ortho (C6) and para (C4) positions.
-
The Fluorine Atom (Position 7): Fluorine exhibits a dual electronic nature.[2] It is the most electronegative element, strongly withdrawing electron density through the sigma bond (inductive effect), which deactivates the entire ring towards electrophilic attack.[3] However, its lone pairs can participate in resonance, donating electron density and directing substitution to the ortho (C6) position.[2][3]
This creates a scenario where both the activating nitrogen and the deactivating fluorine direct incoming electrophiles to the same primary positions, C6 and C4. The final regiochemical outcome is therefore a delicate balance of these competing effects, which can be tipped by reaction conditions, the nature of the electrophile, and, most critically, the choice of a nitrogen protecting group.
Caption: Competing electronic influences on the this compound core.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of C4 and C6 substituted products in my electrophilic aromatic substitution reaction?
A: This is the classic regioselectivity issue with this scaffold. The indoline nitrogen is a strong ortho, para-director, activating both the C6 (ortho) and C4 (para) positions. The C7-fluorine is a deactivating but ortho-director, preferentially directing towards C6.[4] Your observed product ratio is a direct reflection of the reaction conditions' ability to favor one directing effect over the other. With an unprotected or weakly protected nitrogen, the powerful activating effect of the amine often leads to mixtures.
Q2: How does the N-protecting group influence regioselectivity?
A: The choice of the nitrogen protecting group is the most critical factor for controlling regioselectivity.[5][6] An electron-withdrawing protecting group (e.g., Acetyl, Tosyl, Boc) significantly reduces the electron-donating ability of the nitrogen lone pair.[6] This "dampens" the nitrogen's powerful activating and directing effect. As a result, the directing effect of the C7-fluorine atom, although weaker, becomes more influential, leading to a higher preference for substitution at the C6 position. Conversely, electron-donating or sterically minimal protecting groups will favor the formation of C4/C6 mixtures.
Q3: I am attempting a Friedel-Crafts acylation and observing very low yields. Why is this happening?
A: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic substrate.[7] The this compound ring, while activated by the nitrogen, is simultaneously deactivated by the strongly electronegative fluorine atom.[3] This deactivation can make the ring insufficiently nucleophilic to react with the acylium ion, especially under mild conditions.[8] Furthermore, if the indoline nitrogen is unprotected, it can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the system and preventing the reaction. Effective N-protection is mandatory.
Q4: Is there a reliable way to achieve exclusive C6-functionalization?
A: While optimizing electrophilic substitution can heavily favor C6, achieving complete exclusivity can be difficult. For unambiguous C6-functionalization, an alternative strategy like Directed ortho Metalation (DoM) is often superior. This involves using a Directed Metalation Group (DMG) on the indoline nitrogen (e.g., a carbamate like Boc). The DMG coordinates with a strong base (e.g., s-BuLi), directing deprotonation specifically at the C6 position. The resulting C6-lithiated species can then be quenched with a wide variety of electrophiles to give the C6-substituted product with excellent regioselectivity. This strategy has been effectively used for the regioselective functionalization of related heterocycles.[9]
Troubleshooting Guide
Problem 1: Poor or Mixed Regioselectivity (C4/C6 Isomers)
-
Probable Cause: The activating effect of the indoline nitrogen is overpowering the directing effect of the fluorine, leading to substitution at both the ortho (C6) and para (C4) positions. This is common with unprotected or N-alkylated 7-fluoroindolines.
-
Suggested Solutions:
-
Introduce an Electron-Withdrawing Protecting Group (EWG-PG): This is the most effective solution. An EWG-PG attenuates the nitrogen's electron donation, enhancing the relative influence of the C7-fluorine's directing effect towards C6.[6]
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state that leads to the thermodynamically more stable product, which is often the less sterically hindered C6 isomer.
-
Change the Lewis Acid/Catalyst: In reactions like Friedel-Crafts, switching to a bulkier Lewis acid can sterically disfavor attack at the C4 position, which is flanked by the C5-methylene group, potentially increasing the C6:C4 ratio.
-
| Protecting Group | Electronic Effect | Expected Outcome on Regioselectivity | Deprotection Conditions |
| None (N-H) | Strongly Activating | Poor selectivity (C4/C6 mixture) | N/A |
| Acetyl (Ac) | Strongly Withdrawing | High C6 selectivity | Basic/Acidic Hydrolysis |
| Tosyl (Ts) | Strongly Withdrawing | High C6 selectivity | Strong Acid, Reducing Agents[5] |
| Boc | Moderately Withdrawing | Good to High C6 selectivity | Acidic Conditions (e.g., TFA)[6] |
| Benzyl (Bn) | Weakly Donating | Poor selectivity (similar to N-H) | Hydrogenolysis |
Problem 2: Low Yield of Desired C6-Product in Vilsmeier-Haack or Friedel-Crafts Reactions
-
Probable Cause: The Vilsmeier reagent and acylium ions are relatively weak electrophiles.[10] The combined deactivating effect of the C7-fluorine and an N-protecting group may render the ring too electron-poor to react efficiently.
-
Suggested Solutions:
-
Increase Reaction Temperature/Time: Carefully increasing the thermal energy can help overcome the activation barrier. Monitor by TLC or LC-MS to avoid decomposition.
-
Use a Stronger Lewis Acid (for Friedel-Crafts): Switching from a weaker Lewis acid like ZnCl₂ to a stronger one like AlCl₃ can generate a higher concentration of the reactive acylium ion.[11]
-
Employ an Alternative Synthetic Route: If optimization fails, consider a different strategy. A C6-halogenated this compound can be synthesized and then subjected to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install the desired group. This multi-step approach often provides superior yields and purity.[12]
-
Caption: Troubleshooting workflow for regioselectivity issues.
Key Experimental Protocols
Disclaimer: These are representative protocols and should be optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective Vilsmeier-Haack Formylation (C6-selective)
This protocol assumes the starting material is N-acetyl-7-fluoroindoline.
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 5.0 equiv).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[13][14]
-
Substrate Addition: Dissolve N-acetyl-7-fluoroindoline (1.0 equiv) in a minimal amount of anhydrous DMF or 1,2-dichloroethane and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction to warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Workup: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by pouring it onto crushed ice containing sodium acetate (5.0 equiv). This will hydrolyze the intermediate iminium salt.[13]
-
Extraction: Stir the aqueous mixture vigorously for 1 hour. Extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude aldehyde by silica gel column chromatography. The C6-formylated product should be the major isomer.
Protocol 2: Regioselective Friedel-Crafts Acylation (C6-selective)
This protocol assumes the starting material is N-tosyl-7-fluoroindoline.
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C.
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.2 equiv) to the cold DCM.
-
Acylium Ion Formation: In a separate flask, dissolve the acylating agent (e.g., acetyl chloride, 1.1 equiv) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension at 0 °C and stir for 20 minutes.[8]
-
Substrate Addition: Dissolve N-tosyl-7-fluoroindoline (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until completion (typically 1-3 hours).
-
Workup: Cool the reaction back to 0 °C and quench by slowly adding cold water, followed by 1M HCl. Be cautious as the quench is exothermic.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude ketone by column chromatography or recrystallization to yield the C6-acylated product as the major isomer.
References
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Synlett. [Link]
-
A Review of the Indole Synthesis Reaction System. (2026). Oreate AI Blog. [Link]
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Indole synthesis: a review and proposed classification. (n.d.). National Institutes of Health (NIH). [Link]
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Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. (n.d.). National Institutes of Health (NIH). [Link]
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Directing Effects. (2022). Chemistry LibreTexts. [Link]
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Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
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7-FLUOROINDOLE-5-CARBOXYLIC-ACID - Optional[19F NMR]. (n.d.). CSEARCH. [Link]
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Protecting group. (n.d.). Wikipedia. [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (n.d.). National Institutes of Health (NIH). [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
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Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
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Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. (2025). Chemistry Stack Exchange. [Link]
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Catalytic, Dearomative 2,3-Difluorination of Indoles. (2023). ChemRxiv. [Link]
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). IUPAC. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). University of Calgary. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. (n.d.). Columbia University. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. [Link]
-
The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (n.d.). National Institutes of Health (NIH). [Link]
-
Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. [Link]
-
Electrophilic Aromatic Substitution. (n.d.). ChemTalk. [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (n.d.). Royal Society of Chemistry. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Regioselectivity of Electrophilic Aromatic Substitution. (2023). StudySmarter. [Link]
-
Activation, Deactivation and Regioselectivity in Electrophilic Aromatic Substitution. (n.d.). Rhodium.ws. [Link]
-
Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. (n.d.). National Institutes of Health (NIH). [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016). RSC Advances. [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). National Institutes of Health (NIH). [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Alkanoylation (Acylation). (2015). Chemistry LibreTexts. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2026). ResearchGate. [Link]
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- 9. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 12. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Catalyst Poisoning in 7-Fluoroindoline Hydrogenation
Welcome to the technical support center for troubleshooting catalyst poisoning during the hydrogenation of 7-fluoroindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered in this critical synthetic step. By understanding the underlying causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the robustness of your process.
Section 1: Frequently Asked Questions (FAQs) about Catalyst Performance
This section addresses common initial questions regarding catalyst activity and performance in this compound hydrogenation.
Q1: My this compound hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?
A1: A stalled or sluggish hydrogenation reaction can stem from several factors, but catalyst poisoning is a primary suspect. Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting.[1][2] Other potential causes include improper catalyst handling, insufficient hydrogen pressure, or suboptimal reaction temperature.
Q2: What are the most common catalyst poisons I should be aware of in this specific reaction?
A2: In the context of this compound hydrogenation, which is common in pharmaceutical synthesis, the most prevalent poisons originate from starting materials, reagents, or cross-contamination.[1][3] Key culprits to investigate include:
-
Sulfur Compounds: Often introduced from sulfur-containing reagents or residual impurities in starting materials. Sulfur is a notorious poison for palladium and other precious metal catalysts.[1][4]
-
Nitrogen-Containing Heterocycles: The product itself, an indoline derivative, and other nitrogenous compounds can act as inhibitors by strongly binding to the catalyst surface through their lone pair of electrons.[5][6][7]
-
Halides: While the fluorine atom on the substrate is the target for hydrogenation, other halide ions (Cl-, Br-, I-) in the reaction mixture can act as poisons.
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic from starting materials or equipment can irreversibly poison the catalyst.[1][8]
-
Carbon Monoxide (CO): If using hydrogen generated from sources that may contain CO impurities, this can be a potent poison.[1]
Q3: Can the fluorine atom in this compound or the released fluoride ions poison the catalyst?
A3: This is a critical consideration. While the C-F bond is generally stable, under harsh hydrogenation conditions, hydrodefluorination can occur, releasing fluoride ions (F-). These fluoride ions can react with the catalyst support or the metal itself, altering its properties. Furthermore, the formation of hydrogen fluoride (HF) can corrode equipment and negatively impact the catalyst's performance.[9][10] The use of a mild base or an HF scavenger like calcium oxide can mitigate these effects.[9]
Section 2: Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning
This section provides a systematic approach to identifying the source of catalyst poisoning and implementing corrective actions.
Workflow for Diagnosing Catalyst Poisoning
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
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- 7. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst Poisoning Testing [intertek.com]
- 9. Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01716G [pubs.rsc.org]
- 10. Hydrogen fluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for 7-Fluoroindoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-fluoroindoline. This guide provides in-depth technical advice and troubleshooting for the critical workup and purification stages of reactions involving this versatile building block. The presence of the fluorine atom at the 7-position introduces unique electronic properties that can influence reactivity, stability, and purification strategies. This resource is designed to help you navigate these challenges and achieve high-purity products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of this compound and its derivatives during reaction workups.
Q1: How does the fluorine substituent on the this compound ring affect its properties during workup?
The fluorine atom at the 7-position is a strongly electron-withdrawing group. This has several implications for workup procedures:
-
Acidity of the N-H bond: The N-H proton of this compound is more acidic than that of indoline itself. This can be a factor in reactions involving bases and during aqueous workups with different pH values.
-
Basicity of the nitrogen atom: Conversely, the lone pair on the nitrogen is less basic. This can affect its partitioning behavior during acid-base extractions.
-
Solubility: The fluorine atom can alter the polarity and solubility of the molecule in organic solvents and aqueous solutions. While specific data is limited, fluorinated compounds often exhibit different solubility profiles compared to their non-fluorinated analogs.[1][2]
-
Stability: The C-F bond is generally very stable under most standard workup conditions, including mild acidic and basic washes.[3]
Q2: What are the general considerations for choosing a workup solvent for this compound reactions?
The choice of solvent for extraction is critical for ensuring good recovery of your product. Key considerations include:
-
Solubility of the product: Your desired this compound derivative should be highly soluble in the extraction solvent. Common choices include dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether.
-
Immiscibility with the aqueous phase: The organic solvent should be immiscible with water to allow for clean phase separation.[4]
-
Boiling point: A lower boiling point facilitates easier removal of the solvent during concentration.
Q3: My this compound derivative seems to have some solubility in the aqueous layer. How can I minimize product loss?
Product loss to the aqueous phase can be a significant issue, especially with more polar derivatives.[5] To mitigate this:
-
Brine Washes: After initial aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, "salting out" the organic product and driving it into the organic phase.
-
Back-Extraction: After separating the initial organic layer, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Adjustment: For products with acidic or basic functionalities, adjusting the pH of the aqueous layer can significantly alter the product's solubility. For basic products (like many N-substituted indolines), ensure the aqueous layer is basic to keep the product in its neutral, more organic-soluble form.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues encountered during the workup of this compound reactions.
Issue 1: Emulsion Formation During Extraction
Q: I'm seeing a thick, cloudy layer between the organic and aqueous phases that won't separate. What should I do?
A: Emulsions are a common problem in extractions, often caused by fine particulate matter, surfactants, or high concentrations of dissolved substances.[6]
Likely Causes & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to stable emulsions. Instead, gently invert the funnel multiple times to mix the layers.
-
High Concentration: Dilute the reaction mixture with more of the organic solvent and water.
-
Particulate Matter: Filter the entire mixture through a pad of Celite® or glass wool to remove any solid particles.
-
"Salting Out": Add a significant amount of solid sodium chloride to the separatory funnel and shake gently. The increased ionic strength of the aqueous layer can help break the emulsion.[7]
-
Change in Solvent: If the emulsion persists, sometimes adding a small amount of a different organic solvent can help.
Issue 2: Low Recovery of Product After Column Chromatography
Q: My crude NMR looks promising, but I'm losing a lot of my this compound product during silica gel chromatography. Why is this happening and how can I fix it?
A: Low recovery from column chromatography can be due to several factors related to the properties of your compound and the chromatographic conditions.
Likely Causes & Solutions:
-
Product Streaking/Tailing on Silica: The slightly acidic nature of silica gel can cause basic compounds, like some N-substituted 7-fluoroindolines, to streak, leading to poor separation and recovery.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Irreversible Adsorption: Highly polar or functionalized this compound derivatives may bind very strongly to the silica gel.
-
Solution: Consider using a less polar stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography).[8]
-
-
Product Instability on Silica: Although less common, some sensitive compounds can decompose on silica gel.
-
Solution: Minimize the time your compound spends on the column by running the chromatography as quickly as possible (flash chromatography) and consider deactivating the silica gel by pre-treating it with your eluent system.
-
Issue 3: Persistent Impurities After Workup
Q: I've performed a standard aqueous workup, but I still see starting materials or reagent-related impurities in my crude product. What specific washes can I use?
A: A standard water or brine wash may not be sufficient to remove all types of impurities. Tailoring your washes to the specific reagents used is key.[4]
Targeted Aqueous Washes:
| Impurity Type | Recommended Aqueous Wash | Purpose |
| Acidic Reagents (e.g., HCl, TFA) | Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) | Neutralizes and removes excess acid. |
| Basic Reagents (e.g., Triethylamine, Pyridine) | Dilute Hydrochloric Acid (HCl, 1M) or saturated Ammonium Chloride (NH₄Cl) | Protonates and removes excess base. |
| Palladium Catalysts (from Buchwald-Hartwig) | Saturated Ammonium Chloride (NH₄Cl) | Can help complex with and remove some palladium species. |
| Phosphorus-based Reagents (e.g., Triphenylphosphine oxide) | Dilute HCl, followed by brine | Can help in some cases, though this impurity is often difficult to remove with washes alone.[7] |
Important Note: Always check the stability of your desired product to acidic or basic conditions before performing these washes. You can test this on a small scale by spotting a TLC plate before and after shaking a small sample with the acidic or basic solution.[5]
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for common workup procedures involving this compound reactions.
Protocol 1: General Aqueous Workup for a Neutral this compound Derivative
This protocol is a good starting point for many reactions, such as N-alkylations, where the final product is neutral.
Step-by-Step Methodology:
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. Add deionized water and gently invert the funnel several times to mix, venting frequently to release any pressure. Allow the layers to separate.
-
Extraction: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and swirl the flask. The drying agent should move freely when the solution is dry.
-
Filtration and Concentration: Filter the solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.[9]
Workflow for Troubleshooting this compound Reaction Workup
Below is a Graphviz diagram illustrating a logical workflow for troubleshooting common workup issues.
Caption: A decision-making workflow for troubleshooting common issues during the workup of this compound reactions.
Part 4: Application-Specific Workup Guides
Buchwald-Hartwig Amination with this compound
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] The workup for this palladium-catalyzed reaction requires removal of the catalyst and inorganic base.
Typical Workup Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of Celite® to remove the insoluble base (e.g., sodium tert-butoxide) and some of the palladium catalyst. Wash the Celite® pad with fresh solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution. This can help to remove residual palladium and other salts.
-
Wash with brine, dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by silica gel chromatography. The addition of a small amount of triethylamine to the eluent may be necessary if the product is basic.
Pictet-Spengler Reaction involving this compound Derivatives
The Pictet-Spengler reaction typically proceeds under acidic conditions to form a new heterocyclic ring.[11] The workup involves neutralizing the acid catalyst.
Typical Workup Procedure:
-
Once the reaction is complete, cool the mixture.
-
If the solvent is a volatile acid (like trifluoroacetic acid), it may be removed under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel. Vent frequently.
-
Wash with water and then brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
References
- Benchchem. An In-depth Technical Guide to 6-Chloro-7-fluoroindoline-2,3-dione Derivatives and Analogs.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Wikipedia. Pictet–Spengler reaction.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- ACS Publications. Discovery of Potent and Efficacious Influenza PB2 Inhibitors.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- LCGC. Aggregated Singletons for Automated Purification Workflow.
- Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.
- Organic Reaction Workup Formulas for Specific Reagents.
- PMC, PubMed Central, NIH. The Pictet-Spengler Reaction Updates Its Habits.
- NIH. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells.
- MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
- PMC, PubMed Central, NIH. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- Organic Chemistry Portal. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.
- BLD Pharm. 317-20-4|this compound-2,3-dione|BLD Pharm.
- Beilstein Journals. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- PMC, PubMed Central, NIH. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- PMC, PubMed Central, NIH. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
- Google Patents. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
- Benchchem. Stability of fluorocyclopropane moiety under acidic vs basic conditions.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Preprints.org. Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation.
- YouTube. Continuous purification from flow chemistry systems with in line flash chromatography.
- ChemicalBook. This compound synthesis.
- ResearchGate. (PDF) Solubility of Flavonoids in Organic Solvents.
- MDPI. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC.
- PMC, PubMed Central, NIH. N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output.
- BLD Pharm. 1820711-83-8|this compound hydrochloride|BLD Pharm.
- Aladdin Scientific. 7-Fluoroisatin - 98% prefix CAS No. 317-20-4.
- NIST X-Ray Photoelectron Spectroscopy Database. SOLUBILITY DATA SERIES.
- Ambeed.com. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors).
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7-Fluoroindoline Reactivity: Technical Support Center
Welcome to the technical support center for 7-fluoroindoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable, yet often unreactive, building block. Here, we will dissect the underlying chemical principles governing its reactivity and provide actionable, field-proven troubleshooting strategies and detailed protocols to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly less reactive than indoline in many standard reactions?
The reduced reactivity of this compound stems directly from the potent electronic effects of the fluorine atom at the C7 position. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect) on the entire molecule. This effect has two major consequences:
-
Deactivation of the Aromatic Ring: The inductive effect pulls electron density away from the benzene ring, making it "electron-deficient." This deactivation renders the ring less susceptible to attack by electrophiles, which is the key step in common reactions like Friedel-Crafts acylation or alkylation.
-
Reduced Nucleophilicity of the Nitrogen: The inductive effect also reduces the electron density on the nitrogen atom of the indoline core. This lowers its nucleophilicity, making it a poorer reactant in reactions that require the nitrogen to act as a nucleophile, such as in palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1]
Q2: I'm observing no reaction or very low yields in my electrophilic aromatic substitution attempts. What's the fundamental issue?
This is a classic problem. Beyond the general deactivation of the ring by the fluorine atom, in reactions involving strong Lewis acids (like AlCl₃ in Friedel-Crafts reactions), a secondary issue arises. The lone pair of electrons on the indoline nitrogen can coordinate with the Lewis acid.[2] This complexation places a formal positive charge on or near the nitrogen, which further deactivates the entire aromatic system, effectively shutting down any desired electrophilic substitution on the ring.
Q3: What are the general strategies to overcome the low reactivity of this compound?
Overcoming the inherent low reactivity requires moving beyond standard protocols. The three pillars of a successful strategy are:
-
Leverage Advanced Catalysis: For cross-coupling reactions, success hinges on using modern, highly active catalyst systems. This means selecting palladium precursors paired with sterically bulky, electron-rich phosphine ligands that can facilitate the challenging oxidative addition and reductive elimination steps with electron-deficient substrates.[3][4]
-
Employ Orthogonal Synthetic Strategies: When classical methods like Friedel-Crafts fail, alternative pathways must be used. A prime example is Directed ortho-Metalation (DoM) , which completely bypasses the need for an activated aromatic ring by using a directing group to achieve regioselective deprotonation and subsequent functionalization.[5][6][7]
-
Optimize Reaction Parameters: Careful optimization of the base, solvent, and temperature is critical. These factors can dramatically influence catalyst activity, substrate solubility, and the position of equilibrium, often turning a failed reaction into a successful one.
Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[3][8][9] However, coupling an electron-deficient amine like this compound with an aryl halide can be challenging. Below is a troubleshooting guide for when you encounter low yields or no reaction.
Q: My Buchwald-Hartwig reaction with this compound is not working. Where should I start troubleshooting?
Start by systematically evaluating your catalyst system, base, and reaction conditions. Low reactivity in this context is almost always a result of a suboptimal combination of these three factors.
Q: How do I choose the right Palladium catalyst and ligand? My standard Pd(PPh₃)₄ isn't effective.
Standard, less-active catalysts are often insufficient for coupling electron-deficient amines. The key is to use a catalyst system known for high activity.
Causality: The catalytic cycle for the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[8][10][11] With an electron-deficient amine like this compound, the amine coordination and subsequent reductive elimination steps can be slow. Highly active ligands accelerate these key steps.
Solution:
-
Switch to Bulky, Electron-Rich Ligands: These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.[3][4] Generations of catalysts have been developed to handle challenging substrates.[3]
-
Use Pre-formed Catalysts: Palladacycle pre-catalysts can provide a more reliable and rapid initiation of the catalytic cycle by avoiding the need for an in-situ reduction of a Pd(II) source.[12]
Recommended Catalyst Systems for this compound
| Catalyst/Pre-catalyst | Ligand | Key Advantages |
| Pd₂(dba)₃ | XPhos | Highly active for electron-deficient amines and aryl chlorides.[4][13] |
| Pd(OAc)₂ | RuPhos | Excellent for a broad range of substrates, including challenging ones. |
| G3/G4 Palladacycles | (Built-in) | Air-stable, reliable initiation, high activity. |
Q: Can my choice of base be inhibiting the reaction? I'm using potassium carbonate.
Yes, the choice of base is critical and can be counterintuitive. While a base is necessary to deprotonate the amine in the catalytic cycle, its identity and concentration can also inhibit the reaction.[14][15][16]
Causality: Weak inorganic bases like K₂CO₃ are often not strong enough to efficiently deprotonate the palladium-amine complex, stalling the catalytic cycle. Conversely, some soluble organic bases can coordinate to the palladium center and inhibit the reaction by competing with the amine substrate.[14][15] The ideal base is strong enough to facilitate deprotonation but does not interfere with the catalyst.
Solution:
-
Use a Strong, Non-Coordinating Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this reaction.[17] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.
-
Consider Base Solubility: Heterogeneous inorganic bases can sometimes lead to reproducibility issues. Soluble bases like LHMDS or certain organic bases can provide more consistent results, but their potential to inhibit the catalyst must be considered.[14][15]
Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation of this compound
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl Bromide
-
Pd₂(dba)₃ (Palladium source)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene (Solvent)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive pressure of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), NaOt-Bu (1.4 mmol, 1.4 equiv), XPhos (0.03 mmol, 3 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol%) to a Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) to the tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: C5-Acylation (Friedel-Crafts Reaction)
Direct Friedel-Crafts acylation of this compound at the desired C5 position is notoriously difficult and often fails due to the electronic deactivation of the ring and Lewis acid complexation.
Q: My Friedel-Crafts acylation on this compound with AlCl₃ and an acyl chloride is failing. What is a more effective strategy?
The direct approach is fundamentally flawed. A more robust strategy is Directed ortho-Metalation (DoM) , which offers high regioselectivity and is tolerant of the deactivating fluorine group.[5][6][7]
Causality: DoM utilizes a Directing Metalation Group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position.[5] In the case of this compound, the nitrogen atom (after suitable protection) can act as a DMG, directing lithiation to the C6 position. However, for C5 functionalization, a different strategy is needed. A common approach involves protecting the indoline nitrogen with a group that can itself direct metalation, such as a pivaloyl or carbamoyl group.
Workflow: Comparison of Friedel-Crafts vs. Directed ortho-Metalation
Caption: Failed Friedel-Crafts vs. successful Directed Metalation.
Experimental Protocol: C5-Acylation via Directed ortho-Metalation
This protocol outlines the N-protection and subsequent directed lithiation/acylation.
Materials:
-
This compound
-
Pivaloyl chloride (Piv-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Acyl Chloride (e.g., Acetyl Chloride)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Part A: N-Protection
-
Dissolve this compound (1.0 equiv) in DCM. Cool to 0 °C.
-
Add triethylamine (1.2 equiv).
-
Slowly add pivaloyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-pivaloyl-7-fluoroindoline.
Part B: Directed Metalation and Acylation
-
Setup: Under an argon atmosphere, dissolve N-pivaloyl-7-fluoroindoline (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF in a flame-dried flask.
-
Lithiation: Cool the solution to -78 °C. Slowly add s-BuLi (1.1 equiv) dropwise. Stir at -78 °C for 1-2 hours. The pivaloyl group directs the lithiation to the C6 position. Note: Directing to C5 may require a different directing group strategy.
-
Acylation: Slowly add the desired acyl chloride (1.2 equiv) to the solution at -78 °C.
-
Quenching: Stir for 1 hour at -78 °C, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Workup & Deprotection: Extract the product with ethyl acetate. The pivaloyl group can then be removed under standard acidic or basic conditions to yield the C6-acylated this compound. Achieving C5 functionalization directly may require exploring alternative directing groups known to favor that position.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the essential steps in the palladium-catalyzed amination cycle.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). National Institutes of Health. [Link]
-
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (2023). ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020). YouTube. [Link]
-
Buchwald-Hartwig Coupling. (2021). YouTube. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2024). [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2014). ResearchGate. [Link]
-
Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. (2015). PubMed. [Link]
-
Directed (ortho) Metallation. University of Liverpool. [Link]
-
Enantioselective Friedel–Crafts Alkylation Reactions of 3-Substituted Indoles with Electron-Deficient Alkenes. (2016). Sci-Hub. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Rh(iii)-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation. (2016). National Institutes of Health. [Link]
-
Directed Ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. (2011). RJPT. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). Theranostics. [Link]
-
Friedel-Crafts acylation. Khan Academy. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. [Link]
-
Discovery of Potent and Efficacious Influenza PB2 Inhibitors. (2024). ACS Publications. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 7-Fluoroindoline and 7-Chloroindoline for Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the indoline core is a recurring motif. Its functionalization, particularly at the 7-position, offers a vector for modulating physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of two key halogenated indoline derivatives: 7-fluoroindoline and 7-chloroindoline. By examining their reactivity through the lens of fundamental electronic effects and presenting available experimental insights, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Foundational Principles: The Electronic Influence of Fluorine vs. Chlorine
The reactivity of this compound and 7-chloroindoline is fundamentally dictated by the distinct electronic properties of the halogen substituent on the aromatic ring. Both fluorine and chlorine exert two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): This is the through-bond withdrawal of electron density from the aromatic ring due to the high electronegativity of the halogen. Fluorine is the most electronegative element, and thus its inductive effect is significantly stronger than that of chlorine.[1]
-
Resonance Effect (+M): This involves the donation of a lone pair of electrons from the halogen into the π-system of the aromatic ring. For this effect to be significant, effective overlap between the p-orbitals of the halogen and the carbon of the aromatic ring is crucial. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p orbital of chlorine.[2]
A critical distinction arises in the balance of these two effects. For chlorine, the -I effect generally outweighs the +M effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution compared to benzene.[2] In the case of fluorine, the stronger +M effect due to better orbital overlap can more effectively counteract its very strong -I effect.[3] This nuanced interplay governs the reactivity of the C-X bond and the indoline scaffold in various transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The reactivity of aryl halides in these transformations is largely dependent on the ease of the oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl > F.[4][5] This trend is primarily attributed to the decreasing strength of the carbon-halogen bond down the group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct comparative studies on this compound and 7-chloroindoline are not extensively documented, the established principles of aryl halide reactivity provide a strong basis for prediction.
Key Insights:
-
7-Chloroindoline: Aryl chlorides are known to be suitable substrates for Suzuki-Miyaura coupling, especially with the advent of advanced catalyst systems employing electron-rich, bulky phosphine ligands like XPhos.[6] High yields (91-99%) have been reported for the coupling of various chloroindoles at moderate temperatures (60 °C), albeit sometimes requiring higher catalyst loadings and longer reaction times compared to their bromo- or iodo-counterparts.[6]
-
This compound: The C-F bond is the strongest carbon-halogen bond, making oxidative addition to palladium(0) significantly more challenging. Consequently, aryl fluorides are generally the least reactive partners in Suzuki-Miyaura couplings and often require specialized catalysts and harsher reaction conditions.
Data Summary: Inferred Reactivity in Suzuki-Miyaura Coupling
| Feature | 7-Chloroindoline | This compound |
| Relative Reactivity | Moderate | Low |
| Typical Catalyst | Pd(OAc)₂/Bulky Phosphine Ligand (e.g., XPhos) | Specialized Ni or Pd catalysts |
| Reaction Conditions | Milder (e.g., 60-100 °C) | Generally harsher |
| Expected Yield | Good to excellent with optimized catalysts | Lower, requires specific activation |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloroindole
This protocol is based on established methods for the Suzuki-Miyaura coupling of chloroindoles and serves as a starting point for the optimization of reactions with 7-chloroindoline.[6]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Fluoroindoline: Methods, Mechanisms, and Practical Considerations
Introduction
7-Fluoroindoline is a critical heterocyclic scaffold in modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1] This makes this compound and its derivatives valuable building blocks for developing novel therapeutic agents, with applications in oncology and neurology.[2][3]
The efficient synthesis of this scaffold is paramount for researchers in both academic and industrial settings. The choice of synthetic route can profoundly impact yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth comparison of the most common and effective methods for synthesizing this compound, grounded in mechanistic principles and supported by experimental data. We will explore direct reduction pathways from 7-fluoroindole, multi-step sequences from 7-fluoroisatin, and touch upon advanced catalytic strategies, offering field-proven insights to guide your synthetic decisions.
Method 1: Direct Reduction of 7-Fluoroindole
The most direct approach to this compound is the reduction of the C2-C3 double bond of the readily available precursor, 7-fluoroindole. This transformation can be accomplished through two primary strategies: catalytic hydrogenation and chemical reduction.
A. Catalytic Hydrogenation
Catalytic hydrogenation represents the most environmentally benign method for this conversion, utilizing hydrogen gas as the reductant and generating minimal waste.[4] The reaction is typically performed using a heterogeneous catalyst, such as platinum or palladium on carbon.
Mechanism & Rationale: The indole ring, while aromatic, can be selectively hydrogenated under specific conditions. The process involves the adsorption of both the indole and hydrogen onto the metal catalyst surface, followed by the stepwise addition of hydrogen atoms across the pyrrole ring's double bond. An acidic activator is often employed to protonate the indole at the C3 position, disrupting the aromaticity and forming a more easily reducible iminium ion intermediate.[4]
Advantages:
-
High Yields & Cleanliness: Often provides near-quantitative conversion with simple filtration to remove the catalyst.
-
Green Chemistry: Utilizes H₂ as the reductant, with water often being the only byproduct.
-
Scalability: Well-established for large-scale industrial synthesis.[5]
Challenges:
-
Catalyst Poisoning: The product, an indoline, is a secondary amine that can poison the metal catalyst, hindering the reaction's progress.[4]
-
Over-reduction: Harsh conditions can lead to the further reduction of the benzene ring, yielding octahydroindole byproducts.[4]
-
Specialized Equipment: Requires a hydrogenation reactor capable of handling pressurized hydrogen gas safely.
Caption: Workflow for Catalytic Hydrogenation of 7-Fluoroindole.
B. Chemical Reduction with Hydride Reagents
For laboratories not equipped for catalytic hydrogenation, chemical reduction offers a robust and highly effective alternative. The use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a well-documented and high-yielding method.[6]
Mechanism & Rationale: In the presence of an acid like acetic acid, the 7-fluoroindole is protonated to form an electrophilic iminium ion. Sodium cyanoborohydride is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing iminium ions in the presence of other functional groups. This selectivity is crucial and prevents unwanted side reactions. The use of a stoichiometric reagent, however, generates significant chemical waste, a key drawback compared to hydrogenation.[4]
Experimental Protocol: Reduction of 7-Fluoroindole [6]
-
Dissolve 7-fluoroindole (1.0 eq, 148 mmol) in acetic acid (60 mL).
-
To this solution, add sodium cyanoborohydride (2.0 eq, 298 mmol) in small portions, maintaining the temperature at 20°C.
-
Stir the mixture at room temperature for 2 hours.
-
Carefully quench the reaction by adding the mixture to a 2M aqueous sodium hydroxide solution (1500 mL).
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
Method 2: Synthesis from 7-Fluoroisatin
An alternative, multi-step approach begins with 7-fluoroisatin. This route is particularly valuable if 7-fluoroisatin is a more accessible or cost-effective starting material. The core strategy involves the complete reduction of the isatin moiety.
Overall Pathway: 7-Fluoroisatin → 7-Fluoroindole → this compound
Step 1: Synthesis of 7-Fluoroisatin. 7-Fluoroisatin can be reliably prepared in high yield (90-99%) via the acid-catalyzed cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid.[7]
Step 2: Reduction of 7-Fluoroisatin to 7-Fluoroindole. A powerful method for reducing isatins to indoles involves a combination of sodium borohydride (NaBH₄) and a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂).[8]
Mechanism & Rationale: Sodium borohydride alone is generally insufficient to fully reduce both carbonyl groups of the isatin. The BF₃·OEt₂ acts as a Lewis acid, coordinating to the carbonyl oxygens. This coordination activates the carbonyl groups, making them significantly more electrophilic and thus susceptible to reduction by the mild hydride donor, NaBH₄. This synergistic action allows for an efficient conversion to the indole.
Experimental Protocol: Isatin to Indole Reduction [8]
-
In a dry, nitrogen-purged flask, suspend 7-fluoroisatin (1.0 eq, 0.024 mol) and sodium borohydride (3.9 eq, 0.093 mol) in anhydrous tetrahydrofuran (40 mL).
-
Cool the mixture to below -10°C.
-
Slowly add boron trifluoride etherate (2.25 eq, 0.054 mol) dropwise, ensuring the internal temperature does not exceed -5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow dropwise addition of an aqueous sodium bisulfate solution.
-
Isolate the 7-fluoroindole product via steam distillation and subsequent extraction with ethyl acetate.
Step 3: Reduction of 7-Fluoroindole to this compound. The 7-fluoroindole produced in the previous step can then be converted to the final product using one of the methods described in Method 1 .
Caption: Synthesis of this compound via the 7-Fluoroisatin route.
Method 3: Advanced Strategy via Buchwald-Hartwig Amination
For constructing the indoline core with high functional group tolerance and potential for analogue synthesis, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful, albeit more complex, alternative.[9][10] This reaction creates C-N bonds by coupling an aryl halide with an amine.[9]
Conceptual Approach: An intramolecular Buchwald-Hartwig reaction could be envisioned starting from a precursor like 2-(2-aminoethyl)-1-bromo-3-fluorobenzene. A palladium catalyst with a suitable phosphine ligand (e.g., XantPhos, BINAP) and a base would facilitate the intramolecular C-N bond formation to directly yield the this compound ring system.
Mechanism & Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the pendant amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]
Advantages:
-
High Functional Group Tolerance: Tolerates a wide variety of functional groups on the aromatic ring.
-
Versatility: Excellent for creating libraries of substituted indolines by varying the starting materials.
-
Convergent Synthesis: Allows for the late-stage formation of the heterocyclic core.
Challenges:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive.[10]
-
Optimization: Reaction conditions (catalyst, ligand, base, solvent) often require careful optimization.
-
Precursor Synthesis: The synthesis of the required linear precursor can be non-trivial.
Comparative Analysis
| Feature | Method 1A: Catalytic Hydrogenation | Method 1B: Chemical Reduction (NaBH₃CN) | Method 2: From 7-Fluoroisatin | Method 3: Buchwald-Hartwig |
| Starting Material | 7-Fluoroindole | 7-Fluoroindole | 7-Fluoroisatin | Substituted Halobenzene |
| Number of Steps | 1 | 1 | 2-3 | 1 (for cyclization) |
| Reported Yield | Excellent (often >95%)[4] | Excellent (99%)[6] | Good (Overall ~70-78%)[8] | Substrate Dependent |
| Reagents/Safety | H₂ gas (flammable, requires special equipment) | NaBH₃CN (toxic, generates cyanide waste)[4] | NaBH₄, BF₃·OEt₂ (corrosive, moisture sensitive) | Pd catalyst, phosphine ligands (expensive, air-sensitive) |
| Scalability | Excellent | Good, but waste management is a concern | Moderate | Good, but cost can be prohibitive |
| Key Advantage | Green, high atom economy | Operational simplicity, high yield | Uses alternative starting material | High versatility and functional group tolerance |
Conclusion
The optimal synthetic route to this compound is dictated by the specific needs and resources of the research environment.
-
For large-scale, environmentally conscious synthesis , Catalytic Hydrogenation (Method 1A) is the superior choice, provided the necessary equipment is available. Its high atom economy and clean reaction profile are unmatched.
-
For routine laboratory-scale synthesis where operational simplicity and high yield are paramount, Chemical Reduction with NaBH₃CN (Method 1B) is highly reliable and effective.[6] The main consideration is the proper handling and disposal of cyanide-containing waste.
-
When 7-fluoroindole is unavailable or expensive , the multi-step synthesis from 7-Fluoroisatin (Method 2) provides a robust and viable alternative pathway, starting from a different set of precursors.[7][8]
-
For medicinal chemistry programs focused on analogue development , exploring an intramolecular Buchwald-Hartwig Amination (Method 3) strategy is a powerful approach that allows for rapid diversification and construction of complex, substituted indolines.[9][10]
By understanding the mechanistic underpinnings, practical requirements, and relative trade-offs of each method, researchers can confidently select the most appropriate synthetic strategy to access the valuable this compound scaffold for their drug discovery and development endeavors.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indolines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indolines, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
The indoline nucleus is a fundamental component of a vast array of biologically active compounds. The introduction of fluorine atoms into the indoline ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[4][5] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1][2][4] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.
The Strategic Role of Fluorine in Drug Design
The unique properties of the fluorine atom make it a powerful tool for medicinal chemists.[1][2] Its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond can be leveraged to fine-tune the properties of a drug candidate.[2][6]
Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[6][7] Placing fluorine at a known site of metabolic oxidation can "block" this pathway, increasing the drug's half-life and bioavailability.[6][7][8]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule.[2] This can lower the pKa of nearby basic groups, which can improve membrane permeability and oral absorption by increasing the proportion of the neutral species at physiological pH.[2][9]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug.[10]
Comparative Biological Activity Data
The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated indoline analogs across various parameters.
Table 1: Metabolic Stability of Indoline Derivatives in Human Liver Microsomes (HLM)
| Compound/Analog | Description | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Unsubstituted Indole | Non-fluorinated parent | 12.35 | High | [8] |
| 3-Fluoro-2-methyl-1H-indole | Fluorinated analog | > 21.77 (Predicted to be high) | Low | [8] |
This data illustrates the common strategy of using fluorine to block metabolic "soft spots." The 3-position of the indole ring is susceptible to oxidation, and the introduction of a fluorine atom is expected to significantly enhance metabolic stability.[8]
Table 2: Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Indole-based Ligands
| Compound Series | Key Structural Feature | pKa | Oral Absorption | Reference |
| Piperidinyl-propyl-indoles | Non-fluorinated piperidine | Higher | Lower | [9] |
| Fluoropiperidinyl-propyl-indoles | Fluorinated piperidine | Significantly Reduced | Dramatically Improved | [9] |
This study demonstrates that fluorination can significantly reduce the basicity (pKa) of the piperidine nitrogen, leading to improved oral absorption of these 5-HT1D receptor ligands.[9]
Key Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols are essential. Below are step-by-step methodologies for two key assays used to evaluate the properties of fluorinated and non-fluorinated indolines.
In Vitro Metabolic Stability Assay
This protocol describes a standard liver microsomal stability assay to determine the in vitro half-life and intrinsic clearance of a test compound.[7][8]
1. Materials and Reagents:
-
Test compound (e.g., fluorinated or non-fluorinated indoline)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile)
-
Control compounds (known high and low clearance compounds)
2. Reaction Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control.[7]
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent.[7] The 0-minute time point serves as the initial concentration reference.
4. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive diffusion of a compound across a biological membrane, such as the gastrointestinal tract or the blood-brain barrier.[11][12]
1. Materials and Reagents:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)[13]
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound and control compounds (high and low permeability)
2. Assay Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[12]
-
Fill the acceptor plate wells with buffer (e.g., PBS with a small percentage of DMSO).[12]
-
Prepare the test compound solutions in the donor plate buffer.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified time (e.g., 5-18 hours).[11][12]
3. Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[11][12]
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizing the Impact of Fluorination
Diagrams can help to clarify complex biological processes and experimental workflows.
Caption: A generalized workflow for an in vitro microsomal stability assay.[7]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.[6]
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a well-established and highly effective method for enhancing the biological activity and pharmacokinetic properties of indoline-based drug candidates. As demonstrated by the comparative data, fluorination can significantly improve metabolic stability and oral absorption, key parameters for the successful development of new therapeutics.[2][8][9]
While the benefits are clear, it is important to note that the effects of fluorination can be context-dependent, and not all fluorinated compounds will exhibit improved properties.[14] Therefore, a thorough understanding of the structure-activity relationships and the application of robust experimental assays, such as those detailed in this guide, are essential for rational drug design.
Future research will likely focus on the development of novel fluorination methods and a deeper understanding of the complex interplay between fluorination, protein-ligand interactions, and metabolic pathways. The continued exploration of fluorinated indolines and other heterocyclic scaffolds will undoubtedly lead to the discovery of new and improved medicines.
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Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. Available from: [Link]
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A Comparative Spectroscopic Guide to the Structural Confirmation of 7-Fluoroindoline
In the landscape of modern drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating metabolic stability, binding affinity, and lipophilicity. 7-Fluoroindoline, a key heterocyclic building block, is no exception. Its precise structural confirmation is paramount to ensure the integrity of downstream applications. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required for the unambiguous structural elucidation of this compound, contrasting its spectral features with its parent compound, Indoline.
The narrative that follows is built on the principle of orthogonal validation—the practice of using multiple, independent analytical techniques to corroborate a molecular structure. We will explore not just the "what" but the "why" of the spectral data, offering insights grounded in the fundamental principles of spectroscopy and the unique electronic influence of the fluorine atom.
Core Principles: A Multi-Modal Approach
Relying on a single analytical technique for structural confirmation is fraught with risk. Ambiguities in one method can be resolved by another. For fluorinated compounds like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for confirmation.
-
NMR Spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework and directly observing the fluorine atom.
-
IR Spectroscopy provides critical information about the functional groups present, particularly the C-F and N-H bonds.
-
Mass Spectrometry confirms the molecular weight and elemental formula, offering the ultimate verification of the compound's composition.
The following workflow diagram illustrates the logical process for comprehensive structural analysis.
Caption: Workflow for the Spectroscopic Confirmation of this compound.
Comparative Spectroscopic Analysis: this compound vs. Indoline
The introduction of a fluorine atom at the C-7 position of the indoline ring induces significant and predictable changes in the molecule's spectroscopic signature. Understanding these differences is key to confirming the correct isomeric structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.
Causality Behind Spectral Shifts: The fluorine atom is highly electronegative and exerts a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. This effect, combined with through-space coupling, alters the chemical environment of nearby nuclei, leading to characteristic shifts and splitting patterns compared to unsubstituted indoline.
¹H NMR Analysis: In the ¹H NMR spectrum, the protons on the aromatic ring of this compound show the most telling differences. The fluorine atom at C-7 will couple with adjacent protons (H-6) and through multiple bonds with other protons (H-4, H-5), resulting in complex splitting patterns. In contrast, the spectrum of indoline is simpler, showing a more straightforward aromatic pattern.
¹³C NMR Analysis: The ¹³C NMR spectrum is profoundly affected by the C-F bond. The carbon atom directly bonded to fluorine (C-7) will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF), which is a definitive marker for the presence and location of the fluorine atom. Other carbons in the aromatic ring will also show smaller couplings (nJCF).
¹⁹F NMR: The Definitive Experiment: The ¹⁹F NMR spectrum provides direct evidence of the fluorine atom.[1][2][3] For this compound, this spectrum will show a single primary resonance, which will be split by couplings to adjacent protons (H-6). The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment, and the absence of background signals in most biological or organic systems simplifies spectral analysis.[1][4]
The molecular diagram below illustrates the key NMR coupling interactions that are critical for structural assignment.
Caption: Key NMR J-coupling relationships in the this compound molecule.
Summary of Comparative NMR Data:
| Nucleus | This compound (Predicted δ, ppm) | Indoline (Experimental δ, ppm)[5] | Key Observations for this compound |
| ¹H NMR | |||
| H-4 | ~6.8 (t) | 7.03 (d) | Upfield shift due to F; shows coupling to F and H-5. |
| H-5 | ~7.0 (m) | 6.66 (t) | Complex multiplet due to coupling with H-4, H-6, and F. |
| H-6 | ~6.7 (m) | 6.84 (t) | Upfield shift and complex splitting due to strong ortho-coupling with F. |
| CH₂-2 | ~3.6 (t) | 3.59 (t) | Minor shift. |
| CH₂-3 | ~3.0 (t) | 3.03 (t) | Minor shift. |
| NH | ~3.8 (br s) | 3.73 (s) | Minor shift, often broad. |
| ¹³C NMR | |||
| C-2 | ~47 | 47.3 | Minimal change. |
| C-3 | ~30 | 30.5 | Minimal change. |
| C-3a | ~125 (d) | 127.3 | Shows small C-F coupling. |
| C-4 | ~115 (d) | 124.6 | Upfield shift; shows C-F coupling. |
| C-5 | ~128 (d) | 118.4 | Downfield shift; shows C-F coupling. |
| C-6 | ~114 (d) | 127.3 | Upfield shift; shows strong C-F coupling. |
| C-7 | ~150 (d, ¹JCF ≈ 240 Hz) | 109.6 | Strong downfield shift and large one-bond coupling to F. |
| C-7a | ~140 (d) | 151.7 | Upfield shift; shows C-F coupling. |
| ¹⁹F NMR | ~ -120 to -140 | N/A | Single resonance, coupled to aromatic protons. |
Note: Predicted values for this compound are based on established substituent effects. Experimental values may vary slightly based on solvent and concentration.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of functional groups. The comparison between this compound and Indoline reveals a key diagnostic band.
Causality Behind Vibrational Changes: The C-F bond is strong and polar, giving rise to an intense stretching absorption in a region of the IR spectrum that is often free from other interfering bands.[8]
-
C-F Stretch: this compound will exhibit a strong, characteristic absorption band in the 1350-1100 cm⁻¹ region, which is absent in the spectrum of Indoline.[9] This band is definitive proof of fluorination.
-
N-H Stretch: The N-H stretching vibration, typically found around 3400-3300 cm⁻¹, will be present in both molecules.
-
Aromatic C-H Bending: The pattern of the C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region can indicate the substitution pattern on the aromatic ring.[10] The 1,2,3-trisubstituted pattern of this compound will differ from the 1,2-disubstituted (ortho) pattern of Indoline.
Summary of Comparative IR Data:
| Vibrational Mode | This compound (Expected Range, cm⁻¹) | Indoline (Expected Range, cm⁻¹) | Key Diagnostic Feature |
| N-H Stretch | 3400 - 3300 | 3400 - 3300 | Present in both; confirms indoline core. |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Present in both. |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Present in both. |
| C=C Aromatic Stretch | 1600 - 1450 | 1600 - 1450 | Present in both; pattern may differ slightly. |
| C-F Stretch | 1350 - 1100 (Strong) | Absent | Unambiguous confirmation of fluorination. |
| Aromatic C-H Bend | ~850 - 750 (Pattern for 1,2,3-trisubstitution) | ~770 - 735 (Pattern for ortho-disubstitution) | Confirms substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the exact elemental composition.
Causality Behind Mass Spectra: MS measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound. While electron ionization (EI) can sometimes lead to the absence of a molecular ion for fluorine compounds, softer ionization techniques like field ionization (FI) or electrospray ionization (ESI) are effective.[11]
-
Molecular Ion Peak: this compound has a nominal mass of 137 Da, whereas Indoline has a mass of 119 Da. This 18-unit difference (F - H = 19 - 1) is a clear indicator.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the calculation of the elemental formula. This can distinguish this compound from any other potential isomer or impurity with the same nominal mass.
-
Fragmentation Pattern: The fragmentation patterns of fluorinated aromatic compounds can be complex but often involve the loss of HF or F• radicals.[12][13][14] This pattern will be distinctly different from the fragmentation of Indoline.
Summary of Comparative MS Data:
| Parameter | This compound | Indoline | Key Diagnostic Feature |
| Molecular Formula | C₈H₈FN | C₈H₉N | Confirmed by HRMS. |
| Nominal Mass | 137 | 119 | Clear 18 Da difference. |
| Exact Mass (HRMS) | 137.0641 | 119.0735 | Unambiguous formula confirmation. |
| Key Fragments (EI) | [M-H]⁺, [M-HF]⁺, [M-F]⁺ | [M-H]⁺, [M-HCN]⁺ | Different fragmentation pathways. |
Experimental Protocols
Scientific integrity requires reproducible methodologies. The following are standardized protocols for acquiring the data discussed.
Protocol 1: NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the analyte for ¹H/¹⁹F NMR or 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15][16] DMSO-d₆ is a universal solvent suitable for many heterocyclic compounds.[17]
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
-
Shimming: Homogenize the magnetic field by automated or manual shimming procedures to achieve optimal resolution.[18]
-
¹H Acquisition: Acquire a standard single-pulse proton spectrum. A typical spectral width is -2 to 12 ppm with a relaxation delay of 1-2 seconds.[15]
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A typical spectral width is 0 to 220 ppm. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[15]
-
¹⁹F Acquisition: Acquire a proton-coupled or decoupled ¹⁹F spectrum. Use an appropriate spectral width based on the expected chemical shift of fluoroaromatic compounds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).
Protocol 2: FT-IR Data Acquisition
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the neat sample directly on the crystal.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., ESI-TOF, Orbitrap) using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ion source via direct infusion or through an LC system. Use a soft ionization technique like Electrospray Ionization (ESI) to maximize the abundance of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range is set to include the expected m/z of the protonated molecule [M+H]⁺ (138.0719 for this compound).
-
Data Analysis: Determine the accurate m/z of the molecular ion peak and use the instrument's software to calculate the elemental composition, comparing it to the theoretical formula.
Conclusion
The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The comparison with its non-fluorinated analog, Indoline, provides a stark illustration of the influence of a single fluorine atom. The key diagnostic markers—the large ¹JCF coupling in ¹³C NMR, the dedicated resonance in ¹⁹F NMR, the strong C-F stretching band in the IR spectrum, and the correct molecular weight by HRMS—together form an irrefutable body of evidence. By following the principles and protocols outlined in this guide, researchers can confidently verify the structure of this valuable synthetic building block, ensuring the quality and reliability of their scientific endeavors.
References
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Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link][1]
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Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link][2]
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Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. ResearchGate. Available at: [Link][19]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link][3]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available at: [Link][4]
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Principles and Topical Applications of 19F NMR Spectrometry. Semantic Scholar. Available at: [Link][20]
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Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3... ResearchGate. Available at: [Link][21]
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Anion photoelectron spectroscopy of deprotonated indole and indoline. AIP Publishing. Available at: [Link][22]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health (NIH). Available at: [Link][23]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health (NIH). Available at: [Link][24]
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and spectral characterization of indoline and its major metabolites. ResearchGate. Available at: [Link][25]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of California, Santa Cruz. Available at: [Link][26]
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Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. Available at: [Link][17]
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link][10]
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Mass spectra of fluorocarbons. NIST. Available at: [Link][12]
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MASS SPECTRA OF FLUOROCARBONS. Semantic Scholar. Available at: [Link][13]
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Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. International Union of Crystallography. Available at: [Link][27]
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Mass Spectra of Fluorocarbons. NIST. Available at: [Link][14]
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Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. Available at: [Link][9]
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Stepbystep procedure for NMR data acquisition. UT Health San Antonio. Available at: [Link][18]
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Infrared Spectrometry. Michigan State University. Available at: [Link][8]
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Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Semantic Scholar. Available at: [Link][28]
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Small molecule NMR sample preparation. Georgia Institute of Technology. Available at: [Link][16]
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NMRHANDS-ON PROTOCOLS –ACQUISITION. Instruct-ERIC. Available at: [Link][29]
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Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available at: [Link][11]
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1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. Available at: [Link][30]
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1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link][31]
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NMR sample preparation guidelines. CRIM. Available at: [Link][32]
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Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society. Available at: [Link][6]
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Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link][33]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link][34]
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Method for industrially preparing 7-fluoroindole. Google Patents. Available at: [35]
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NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link][7]
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The Versatile Pharmacology of the 7-Fluoroindoline Scaffold
An In-Depth Comparative Guide to the Efficacy of 7-Fluoroindoline Derivatives
For researchers and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The this compound core, a fluorinated heterocyclic motif, has emerged as a privileged structure in the design of novel therapeutics. The introduction of a fluorine atom at the 7-position of the indoline ring can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the efficacy of this compound derivatives, focusing on their applications as central nervous system (CNS) agents and as novel anti-cancer compounds, supported by experimental data and detailed protocols.
The this compound scaffold has demonstrated significant therapeutic potential across different disease areas, primarily by serving as a potent modulator of key biological targets. This guide will focus on two of the most promising and well-documented areas of its application:
-
CNS Disorders: As antagonists of the dopamine D2 receptor, implicated in the pathophysiology of schizophrenia and other psychotic disorders.[3][4]
-
Oncology: As derivatives of the novel anti-cancer agent FL118, acting as "molecular glue degraders" to induce the destruction of oncogenic proteins.[1]
The strategic placement of the fluorine atom at the 7-position often enhances the lipophilicity and target engagement of these molecules, facilitating their passage across the blood-brain barrier for CNS applications and improving cellular uptake in cancer models.[2]
Mechanism of Action: A Tale of Two Targets
Dopamine D2 Receptor Antagonism in CNS Disorders
A primary therapeutic application of indoline derivatives has been the development of antagonists for the D2-like dopamine receptors (D2, D3, and D4).[5] These receptors are critical targets for antipsychotic medications used to treat schizophrenia.[6][7] this compound derivatives, as analogues of potent D2 antagonists, are designed to modulate dopaminergic signaling.
Antagonism of the D2 receptor, a G-protein coupled receptor (GPCR), typically involves blocking the downstream signaling cascade initiated by dopamine. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] By blocking this pathway, these antagonists can ameliorate the positive symptoms of schizophrenia.[3]
Caption: Dopamine D2 receptor signaling pathway and point of antagonist intervention.
Molecular Glue Degradation in Oncology
Recent research has identified derivatives of the camptothecin-related molecule FL118 as potent anti-cancer agents.[1] Specifically, 7-fluoroaryl-substituted FL118 derivatives have shown enhanced efficacy. The mechanism of action for these compounds involves acting as a "molecular glue degrader." They directly bind to the oncogenic DEAD-box RNA helicase DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[1] This novel mechanism highlights the potential of the this compound scaffold in developing targeted protein degraders for cancer therapy.
Comparative Efficacy of this compound and Related Derivatives
The efficacy of these compounds is best understood through a direct comparison of their performance in standardized assays.
Dopamine D2/D3 Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of various indole and 7-azaindole derivatives for the human D2 and D3 dopamine receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio (D3 Ki / D2 Ki) is also presented, with values greater than 1 indicating selectivity for the D2 receptor.
| Compound | Core Structure | R Group | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D3/D2) | Reference |
| 6 | 4-Methoxy-1H-indole | 4-Iodophenyl | 1.1 | 24 | 21.8 | [3] |
| 7 | 5-Methoxy-1H-indole | 4-Iodophenyl | 1.2 | 26 | 21.7 | [3] |
| 13 | 7-Azaindole | 4-Chlorophenyl | 28 | 390 | 13.9 | [3] |
| 14 | 7-Azaindole | 4-Bromophenyl | 25 | 650 | 26.0 | [3] |
| 15 | 7-Azaindole | 4-Iodophenyl | 13 | 290 | 22.3 | [3] |
| L-741,626 | Indole Analog | - | 11.2 | 168 | 15.0 | [5] |
Data synthesized from multiple sources for comparative analysis.[3][5]
Analysis: The data indicates that methoxy-substituted indole derivatives (6 and 7 ) exhibit high affinity and selectivity for the D2 receptor.[3] The 7-azaindole analogs, which are structurally related to this compound derivatives, also show significant selectivity for the D2 over the D3 receptor, although their overall affinity is lower than the indole counterparts.[3] This suggests that while the core scaffold is crucial for binding, substitutions on the phenyl ring and modifications to the indole ring itself significantly modulate affinity and selectivity.
In Vitro Anti-Cancer Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50, µM) for a series of 7-fluoroaryl-substituted FL118 derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Fluoroaryl Group at Position 7 | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) | HCT116 (Colorectal) | Reference |
| FL118 | Hydrogen (Parent Compound) | 0.015 | 0.031 | 0.024 | 0.011 | [1] |
| 7c | 2,4-difluorophenyl | 0.007 | 0.011 | 0.008 | 0.005 | [1] |
| 7h | 4-(trifluoromethyl)phenyl | 0.006 | 0.010 | 0.007 | 0.004 | [1] |
| 7l | 3-(trifluoromethoxy)phenyl | 0.009 | 0.014 | 0.011 | 0.007 | [1] |
| 7n | 3,5-difluorophenyl | 0.008 | 0.012 | 0.009 | 0.006 | [1] |
Data extracted from Feng et al., 2024.[1]
Analysis: The addition of various fluoroaryl groups at the 7-position of the FL118 scaffold consistently improved cytotoxic efficacy across all tested cancer cell lines compared to the parent compound.[1] Notably, compound 7h , featuring a 4-(trifluoromethyl)phenyl group, demonstrated the most potent activity, particularly against colorectal cancer cells (HCT116).[1] This underscores the significant impact of fluorine substitution in enhancing the anti-tumor properties of this class of molecules.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail common methodologies for assessing the efficacy of this compound derivatives.
Protocol: Dopamine D2 Receptor Binding Assay (Competitive Radioligand)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for the dopamine D2 receptor.
Objective: To calculate the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human dopamine D2 receptors.[5]
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.[5]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Non-specific binding control: Haloperidol (10 µM).
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Thaw the D2 receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
-
Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.2 nM) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly harvest the contents of each well onto the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol: MTT Assay for Cancer Cell Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Objective: To determine the IC50 value of a this compound derivative on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for drug discovery. As demonstrated, strategic fluorination and further derivatization can yield compounds with high efficacy and selectivity for diverse biological targets, including GPCRs like the dopamine D2 receptor and novel oncology targets like DDX5.
-
For CNS applications , the data suggest that 7-azaindole analogs are viable candidates for D2-selective antagonists, though further optimization is needed to match the high affinity of their indole counterparts.[3] Future work should focus on exploring a wider range of substitutions on the this compound core to fine-tune selectivity and pharmacokinetic properties.
-
In oncology , the success of 7-fluoroaryl-substituted FL118 derivatives in enhancing cytotoxicity is remarkable.[1] This opens a new avenue for developing targeted protein degraders. Further investigation into the specific structure-activity relationships governing the interaction with DDX5 and the subsequent degradation process is warranted.
References
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Mailman, R. B., et al. (2001). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry, 44(13), 2374-2383. Available from: [Link]
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Feng, L., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Bioorganic & Medicinal Chemistry, 101, 117621. Available from: [Link]
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Wysokiński, A., & Kłoszewska, I. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(2), 594. Available from: [Link]
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Schetz, J. A., et al. (2002). Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. Bioorganic & Medicinal Chemistry, 10(10), 3279-3287. Available from: [Link]
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Rode, M. N., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1386. Available from: [Link]
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Meltzer, H. Y., et al. (2001). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. PubMed. Available from: [Link]
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Wysokiński, A., & Kłoszewska, I. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PMC. Available from: [Link]
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Domagala, J. M., et al. (1990). Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials. Journal of Medicinal Chemistry, 33(1), 142-146. Available from: [Link]
-
Sharma, P., & Kumar, P. (2012). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 109-114. Available from: [Link]
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Begum, J., et al. (2023). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available from: [Link]
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Fernandes, P. B. (1988). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 32(1), 1-6. Available from: [Link]
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Oshiro, Y., et al. (1993). Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 36(14), 2014-2021. Available from: [Link]
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7-Fluoroindoline: A Strategic Bioisostere for Indoline in Modern Drug Discovery
A Senior Application Scientist's Guide to Physicochemical and Metabolic Enhancement
In the landscape of medicinal chemistry, the indoline scaffold stands as a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, bicyclic framework provides a valuable template for interacting with a diverse range of biological targets. However, like any molecular scaffold, indoline is not without its liabilities, often related to metabolic instability and suboptimal physicochemical properties. The strategic introduction of fluorine has emerged as a powerful tool to address these challenges, and 7-fluoroindoline is a prime example of a bioisostere that can offer significant advantages over its non-fluorinated counterpart.
This guide provides an in-depth comparison of this compound and indoline, offering experimental insights and practical protocols for researchers engaged in drug discovery and development.
The Rationale for Fluorination: Enhancing "Drug-Likeness"
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a cornerstone of modern drug design. The replacement of a hydrogen atom with fluorine is a classic bioisostere strategy that can profoundly influence a molecule's properties.[4][5] In the context of the indoline scaffold, the introduction of a fluorine atom at the 7-position is particularly strategic. It can modulate the electronic environment of the aromatic ring and the adjacent nitrogen atom, leading to improvements in:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can block metabolic "soft spots," leading to a longer half-life and improved pharmacokinetic profile.
-
Lipophilicity: Fluorine is the most electronegative element, and its introduction can alter a molecule's lipophilicity (logP), which in turn affects its solubility, permeability, and plasma protein binding. While the effect can be context-dependent, it provides a valuable handle for fine-tuning this critical property.
-
Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of nitrogen atoms.[4] This can influence a compound's ionization state at physiological pH, impacting its interactions with targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Properties: A Head-to-Head Comparison
While direct experimental data for this compound is not extensively published, we can draw informed comparisons based on the known properties of indoline and the well-established effects of aromatic fluorination.
| Property | Indoline | This compound (Predicted/Inferred) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 119.16[1] | 137.15 | Addition of a fluorine atom. |
| logP (Octanol/Water) | ~1.73[6] | ~1.9 - 2.2 | The addition of fluorine generally increases lipophilicity.[7] |
| pKa (Strongest Basic) | ~4.61 - 5.20[2][6] | ~3.5 - 4.5 | The electron-withdrawing fluorine atom reduces the basicity of the indoline nitrogen.[4] |
| Water Solubility | 5 g/L (20 °C)[8] | Lower than indoline | Increased lipophilicity typically leads to decreased aqueous solubility. |
Synthesis of Indoline and this compound: A Comparative Workflow
The accessibility of a scaffold is a critical consideration in drug discovery. Both indoline and this compound can be synthesized through robust and scalable routes.
Experimental Protocol: Synthesis of Indoline by Reduction of Indole
This protocol describes a classic method for the reduction of indole to indoline using a metal-acid combination.[9]
Materials:
-
Indole
-
Zinc dust
-
85% Phosphoric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 85% phosphoric acid in a round-bottom flask, add indole.
-
Gradually add zinc dust to the mixture. The reaction is exothermic.
-
Heat the reaction mixture to 90-100 °C and stir for 3 hours.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield indoline.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound typically proceeds in two steps: the synthesis of 7-fluoroindole followed by its reduction.
Part A: Synthesis of 7-Fluoroindole from 7-Fluoroisatin [8]
Materials:
-
7-Fluoroisatin
-
Sodium borohydride
-
Boron trifluoride etherate
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bisulfate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Dry, nitrogen-purged reaction vessel with dropping funnel
Procedure:
-
In a dry, nitrogen-purged four-necked flask, suspend 7-fluoroisatin and sodium borohydride in anhydrous THF.
-
Cool the mixture to below -10 °C in an ice-salt bath.
-
Slowly add boron trifluoride etherate dropwise, maintaining the temperature below -5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture again and slowly add a solution of sodium bisulfate in water.
-
Perform steam distillation on the mixture.
-
Extract the distillate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-fluoroindole.
Part B: Reduction of 7-Fluoroindole to this compound
This reduction can be achieved using similar methods as for indole, such as catalytic hydrogenation or with reducing agents like sodium cyanoborohydride in the presence of an acid.[10]
Workflow for the in vitro microsomal metabolic stability assay.
Application in a Biological Context: α1A-Adrenoceptor Antagonism
Indoline derivatives have been successfully developed as potent and selective α1A-adrenoceptor antagonists for the treatment of conditions like benign prostatic hyperplasia. [11][12]The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (e.g., norepinephrine), initiates a signaling cascade through the Gq protein. [3] This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction. [3]An indoline-based antagonist would block the binding of norepinephrine, thereby inhibiting this signaling cascade. The introduction of a 7-fluoro substituent could enhance the binding affinity or improve the pharmacokinetic properties of such an antagonist, leading to a more effective therapeutic agent.
Simplified α1A-adrenergic receptor signaling pathway.
Conclusion
The bioisosteric replacement of indoline with this compound represents a rational and often highly effective strategy in drug design. By leveraging the unique properties of fluorine, researchers can address common liabilities associated with the parent scaffold, such as metabolic instability and suboptimal physicochemical properties. The comparative data and experimental protocols provided in this guide serve as a practical resource for scientists aiming to harness the power of fluorination to develop safer and more effective medicines. As with any bioisosteric replacement, the effects of fluorination must be evaluated on a case-by-case basis, but the potential benefits make this compound a compelling building block in the medicinal chemist's toolbox.
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A Comparative Guide to the Synthesis of 7-Fluoroindoline: A Cost-Benefit Analysis for Researchers
For chemists engaged in drug discovery and development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 7-Fluoroindoline, a valuable building block in medicinal chemistry, is no exception. Its strategic incorporation into molecules can significantly modulate their pharmacological properties. This guide provides a comprehensive cost-benefit analysis of the most common and emerging synthetic routes to this compound, offering practical insights and detailed protocols to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to this compound
This compound is a fluorinated derivative of indoline, a bicyclic aromatic amine. The presence of the fluorine atom at the 7-position can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this scaffold is frequently employed in the design of novel therapeutics. The choice of synthetic route to this important intermediate can have a significant impact on the overall efficiency, cost, and scalability of a drug development program.
Route 1: Catalytic Hydrogenation of 7-Fluoroindole
The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of 7-fluoroindole. This approach is attractive due to its typically high yields and clean reaction profiles.
Scientific Rationale and Mechanistic Insights
The catalytic hydrogenation of an indole to an indoline involves the reduction of the C2=C3 double bond within the pyrrole ring. This is typically achieved using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the adsorption of the indole onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The choice of catalyst, solvent, pressure, and temperature are critical parameters that can influence the reaction rate and selectivity. For instance, over-reduction to the corresponding saturated carbocycle can occur under harsh conditions.
Experimental Protocol:
Materials:
-
7-Fluoroindole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 7-fluoroindole (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas.
-
Introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford this compound.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | The primary cost driver for this route is the starting material, 7-fluoroindole. The cost of Pd/C can also be a consideration, especially on a large scale. However, the catalyst can often be recovered and reused. |
| Yield & Purity | This method typically provides high yields (>90%) of pure this compound, often requiring minimal purification. |
| Scalability | The catalytic hydrogenation is highly scalable, making it suitable for both laboratory and industrial production. |
| Safety & Environmental | The use of hydrogen gas requires appropriate safety precautions, including specialized equipment. The use of a flammable solvent like ethanol also poses a fire risk. Palladium is a heavy metal, and its disposal needs to be managed responsibly. |
Synthesis of the Precursor: 7-Fluoroindole
The economic viability of the catalytic hydrogenation route is intrinsically linked to the cost and availability of 7-fluoroindole. Two common methods for its synthesis are detailed below.
Method A: From 7-Fluoroisatin
A laboratory-scale synthesis of 7-fluoroindole involves the reduction of 7-fluoroisatin.
-
Reaction: 7-Fluoroisatin is reduced using a combination of sodium borohydride and boron trifluoride etherate.
-
Yield: This method can provide good yields, reportedly around 78.8%.[1]
-
Cost: 7-Fluoroisatin is a commercially available but relatively expensive starting material. The reagents, while common, add to the overall cost.
Method B: Industrial Preparation from 2-Fluorobenzene Amide
For larger-scale production, an industrial method starting from more basic materials has been developed.[2]
-
Reaction: This multi-step process involves the cyclization of 2-fluorobenzene amide with tert-butyl acrylate and methylthio ethyl acetate, followed by hydrogenation reduction with hydrazine hydrate and Raney nickel.[2]
-
Yield: The overall yield is reported to be high.[2]
-
Cost: The starting materials are described as inexpensive, making this a cost-effective route for industrial-scale synthesis.[2]
Alternative Synthetic Strategies
While the catalytic hydrogenation of 7-fluoroindole is the most direct approach, other synthetic strategies can be considered, particularly for the synthesis of substituted 7-fluoroindolines or when exploring novel chemical space.
Route 2: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of amines.[3][4][5] In the context of this compound synthesis, a hypothetical retrosynthetic analysis would involve a suitable ortho-fluorinated phenylacetaldehyde derivative and an amine precursor. While a direct application to this compound is not widely reported, this strategy offers a high degree of flexibility for accessing analogues.
Route 3: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[6][7][8][9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6][9] A modification of this reaction could potentially be employed to construct the this compound core, although this would represent a non-traditional application and likely require significant methods development.
Comparative Summary of Synthesis Routes
| Route | Starting Materials | Key Reagents | Pros | Cons |
| 1. Catalytic Hydrogenation | 7-Fluoroindole | Pd/C, H₂ | High yield, high purity, scalable | Requires specialized hydrogenation equipment, safety concerns with H₂, cost of 7-fluoroindole |
| 2. Reductive Amination (Hypothetical) | Ortho-fluorinated phenylacetaldehyde derivative, Amine precursor | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | High flexibility for analogue synthesis | Not a direct route, may require multi-step synthesis of precursors |
| 3. Pictet-Spengler Reaction (Hypothetical) | β-(ortho-Fluorophenyl)ethylamine derivative, Aldehyde/Ketone | Acid catalyst | Powerful for constructing related heterocycles | Non-traditional application, likely requires significant optimization |
Visualization of Synthetic Workflows
Caption: Synthetic pathways to this compound and its key precursor, 7-fluoroindole.
Conclusion and Recommendations
For the straightforward and scalable synthesis of this compound, the catalytic hydrogenation of 7-fluoroindole stands out as the most efficient and reliable method. The choice of the synthetic route for the 7-fluoroindole precursor will largely depend on the desired scale of production. For laboratory-scale synthesis, the reduction of commercially available 7-fluoroisatin is a viable option. For industrial applications, the multi-step synthesis from 2-fluorobenzene amide offers a more cost-effective solution.
While alternative routes such as reductive amination and the Pictet-Spengler reaction are not yet established for the direct synthesis of this compound, they represent valuable tools for the construction of related structures and could be explored for the synthesis of novel analogues. Researchers should carefully consider the cost of starting materials, scalability, and safety implications when selecting the most appropriate synthetic strategy for their specific research and development goals.
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The Ascendant Role of Fluorinated Indole Derivatives in Modern Cancer Research: A Comparative Guide
The indole scaffold, a privileged structure in medicinal chemistry, has long been a focal point in the quest for novel anticancer agents. Its inherent ability to mimic the structure of endogenous molecules allows it to interact with a wide array of biological targets. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of fluorinated indole derivatives in cancer research, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
I. Fluorinated Indole Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a validated target for anticancer therapeutics.[1] Fluorinated indole derivatives that interfere with tubulin polymerization have shown significant promise in preclinical studies.
A. Mechanism of Action: Disrupting the Mitotic Spindle
These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. The binding interaction is often stabilized by the unique electronic properties of the fluorine atom.
Diagram 1: General Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by fluorinated indole derivatives leads to cell cycle arrest and apoptosis.
B. Comparative Efficacy of Fluorinated Indole-Based Tubulin Inhibitors
The position and number of fluorine substitutions on the indole ring, as well as the nature of other substituents, significantly influence the anti-proliferative activity.
| Compound ID | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Reference |
| FC116 | 6-Fluoro on indole | Oxaliplatin-resistant mCRC (HCT-116/L) | 0.006 | [2] |
| Compound 14 | 5-Fluoro on indole | Oxaliplatin-resistant mCRC (HCT-116/L) | 0.007 | [2] |
| Compound 16 | 5-Chloro on indole | Oxaliplatin-resistant mCRC (HCT-116/L) | 0.017 | [2] |
| Indole-furanone 36 | Trimethoxyphenyl & N-indole substitution | HL-60 | Submicromolar | [1] |
Note: A lower IC50 value indicates higher potency.
The data clearly indicates that fluorination at the 5 or 6-position of the indole ring leads to potent cytotoxicity against metastatic colorectal cancer cells, even those resistant to standard chemotherapy like oxaliplatin.[2] The indole-chalcone compound FC116, with a 6-fluoro substitution, demonstrated superior activity.[2]
II. Fluorinated Indole Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Fluorinated indole derivatives have been extensively explored as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[3][4]
A. Mechanism of Action: Targeting Aberrant Signaling
These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways can inhibit cell proliferation, survival, and angiogenesis. The high electronegativity of fluorine can enhance binding affinity and selectivity for the target kinase.
Diagram 2: Kinase Inhibition by Fluorinated Indole Derivatives
Caption: Fluorinated indole derivatives act as kinase inhibitors, blocking downstream signaling and inhibiting cancer cell proliferation.
B. Comparative Efficacy of Fluorinated Indole-Based Kinase Inhibitors
The approved drug Sunitinib is a prime example of a successful fluorinated indole derivative targeting multiple receptor tyrosine kinases.[5]
| Compound/Drug | Target Kinases | Approved Indications | Reference |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal cell carcinoma, GIST | [5] |
| Compound 16 | EGFR, SRC | (Preclinical) Lung, breast, prostate cancer | [6] |
Compound 16, a novel indole derivative, has shown potent dual inhibitory activity against EGFR and SRC kinases with an IC50 of 1.026 µM for EGFR and 0.002 µM for SRC.[6] This dual-targeting approach can be beneficial in overcoming resistance mechanisms.
III. Fluorinated Indole Derivatives as Selective Estrogen Receptor Modulators (SERMs)
For hormone-receptor-positive breast cancers, targeting the estrogen receptor (ER) is a key therapeutic strategy.[7] SERMs are compounds that can exhibit either estrogenic or anti-estrogenic effects in a tissue-specific manner.[7] Fluorinated indoles have been investigated as a scaffold for novel SERMs.
A. Mechanism of Action: Modulating Estrogen Receptor Activity
Fluorinated indole-based SERMs bind to the estrogen receptor and can induce a conformational change that either blocks or mimics the binding of estradiol. In breast cancer cells, the desired effect is antagonistic, leading to the downregulation of estrogen-responsive genes and inhibition of cell growth.
Diagram 3: SERM Activity of Fluorinated Indole Derivatives
Caption: Fluorinated indole-based SERMs block estrogen receptor signaling, inhibiting the growth of hormone-dependent breast cancer cells.
B. Comparative Efficacy of Fluorinated Indole-Based SERMs
Research in this area is ongoing, with a focus on developing orally bioavailable SERDs (Selective Estrogen Receptor Degraders) based on the indole scaffold.[8] A novel series of indole derivatives has demonstrated nanomolar ER degradation potencies and has shown to suppress tumor growth in vivo in an ER+ breast cancer model.[8]
IV. Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized and well-validated experimental protocols are paramount.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indole derivatives for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
B. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.[5]
C. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[9]
Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and the fluorinated indole derivative at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody or a luminescence-based ATP detection reagent.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.[10]
V. Conclusion and Future Perspectives
Fluorinated indole derivatives represent a highly versatile and promising class of compounds in cancer research. Their ability to be tailored to target various key oncogenic pathways, including microtubule dynamics, kinase signaling, and hormone receptor function, underscores their therapeutic potential. The strategic incorporation of fluorine has consistently demonstrated the ability to enhance the potency and drug-like properties of these molecules.
Future research should focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles to minimize off-target effects and overcome drug resistance. The exploration of novel fluorinated indole scaffolds and the combination of these agents with other cancer therapies hold significant promise for advancing the field of oncology and improving patient outcomes.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 7-Fluoroindoline Containing Compounds
In the landscape of modern drug discovery, the indoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. However, its inherent susceptibility to metabolic oxidation presents a significant challenge for drug development professionals. A primary metabolic liability is the dehydrogenation of the indoline ring to form an indole, a transformation often catalyzed by cytochrome P450 (CYP450) enzymes.[1][2][3][4] This aromatization can alter the compound's pharmacological profile, create new sites for further metabolism, or lead to the formation of reactive metabolites.
A proven strategy in medicinal chemistry to mitigate such metabolic risks is the site-selective introduction of fluorine.[5][6] This guide provides an in-depth comparison of the metabolic stability of 7-fluoroindoline compounds versus their non-fluorinated counterparts, grounded in experimental data and established protocols. We will explore the mechanistic basis for fluorine's stabilizing effect and detail the self-validating experimental systems used to quantify this critical drug-like property.
The Mechanistic Rationale: Why Fluorine Confers Stability
The strategic incorporation of fluorine is a cornerstone of modern drug design for enhancing metabolic stability.[7][8] This is primarily due to the strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy significantly higher than that of a typical carbon-hydrogen (C-H) bond.[9][10] Consequently, a C-F bond is far more resistant to the oxidative processes mediated by CYP450 enzymes, which are major drivers of drug metabolism in the liver.[11][12]
By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively "shield" the molecule from enzymatic attack.[5][13] In the context of the indoline scaffold, the aromatic ring is a potential site for hydroxylation, and the dihydro-pyrrole ring is susceptible to dehydrogenation. Placing a fluorine atom at the 7-position can sterically and electronically disfavor the oxidative metabolism at or near that site, thereby slowing the compound's clearance and extending its biological half-life. A notable example in drug discovery involved substituting a 7-azaindole core with a 7-fluoroindole, a strategic bioisosteric replacement that successfully mitigated metabolism by both CYP3A and aldehyde oxidase (AO).[14]
Caption: Metabolic fate of indoline vs. This compound.
Experimental Assessment: In Vitro Stability Assays
To quantify the impact of fluorination, standardized in vitro assays are employed early in the drug discovery process.[15] These assays provide critical data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[11][16] The two most informative and widely used systems are liver microsomes and primary hepatocytes.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
This assay is the workhorse for assessing stability against CYP450-mediated (Phase I) metabolism.[17] Liver microsomes are subcellular fractions isolated from liver tissue that are rich in CYP450 enzymes.[11][18] The assay measures the rate at which the parent compound disappears over time when incubated with these enzymes and a necessary cofactor, NADPH.[15]
Caption: Workflow for a liver microsomal stability assay.
This protocol provides a self-validating system by including controls that account for non-enzymatic degradation and confirm the activity of the microsomal batch.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[19]
-
Materials:
-
Test Compounds: this compound analog and non-fluorinated parent compound.
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.
-
Pooled Human Liver Microsomes (HLM).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System: Essential cofactor for CYP450 activity.[15]
-
Termination Solution: Acetonitrile with an internal standard.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Preparation: Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO). Dilute to a working concentration in buffer. Thaw microsomes on ice.
-
Incubation Setup: In a 96-well plate, combine phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL). Add the test compound (final concentration typically 1 µM).
-
Negative Control: Prepare a parallel set of incubations without the NADPH regenerating system. This measures any compound loss due to chemical instability or non-specific binding, not enzymatic metabolism.
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The T=0 sample is taken immediately by adding an aliquot of the reaction mixture to the termination solution.
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench the reaction by adding them to the termination solution.[19]
-
Sample Processing: Centrifuge the quenched samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[20]
-
Hepatocyte Stability Assay: The "Gold Standard"
While microsomes are excellent for assessing Phase I metabolism, intact hepatocytes provide a more physiologically complete model.[11] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and functional transporters, offering a more comprehensive picture of a compound's overall metabolic fate in the liver.[18][21] The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes.
Data Analysis and Comparative Interpretation
The goal of the analysis is to determine how quickly the test compound is eliminated.
-
Quantification: The LC-MS/MS data provides the concentration of the parent compound at each time point.
-
Rate of Elimination: Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of this line gives the elimination rate constant (k).[22]
-
Half-Life (t½): This is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant:
-
t½ = 0.693 / k[22]
-
-
Intrinsic Clearance (CLint): This value represents the volume of liver plasma cleared of the drug per unit time per unit of microsomal protein. It is calculated as:
-
CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / mg of Microsomal Protein)[22]
-
Comparative Data Summary
The following table provides illustrative data based on the established principle that fluorination at a metabolic soft spot enhances stability.
| Compound ID | Description | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| CMPD-01 | Indoline with Phenyl at C7 | 15 | 92.4 |
| CMPD-02 | 7-(4-Fluoro phenyl)indoline | 75 | 18.5 |
| Verapamil | High-Clearance Control | < 10 | > 138.6 |
| Warfarin | Low-Clearance Control | > 120 | < 11.6 |
Analysis of Illustrative Data:
-
The non-fluorinated CMPD-01 shows a short half-life and high intrinsic clearance, suggesting it is rapidly metabolized. This is likely due to oxidation on the C7-phenyl ring or dehydrogenation of the indoline core.
-
The introduction of a single fluorine atom in CMPD-02 results in a 5-fold increase in half-life and a corresponding 5-fold decrease in intrinsic clearance. This significant improvement is a direct consequence of the fluorine atom blocking a key site of metabolic attack.
-
The data for the control compounds confirms that the assay is performing as expected, validating the results for the test compounds.
Conclusion and Forward Outlook
The assessment of metabolic stability is a pivotal step in the journey from a chemical hit to a clinical candidate. For scaffolds like indoline that are prone to oxidative metabolism, strategic fluorination is a powerful and well-established tactic to enhance stability. As demonstrated, the introduction of a fluorine atom at the 7-position can effectively block common metabolic pathways, such as aromatization and hydroxylation.
By employing robust and self-validating in vitro systems like liver microsomal and hepatocyte stability assays, researchers can obtain quantitative data to guide structure-activity and structure-property relationships. The comparative analysis of fluorinated and non-fluorinated analogs allows for clear, data-driven decisions, prioritizing compounds with more favorable pharmacokinetic profiles for further development. This approach not only de-risks downstream studies but also accelerates the optimization of potent and durable therapeutic agents.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-Fluoroindoline Quantification
This guide provides an in-depth technical comparison and validation protocol for the accurate quantification of 7-Fluoroindoline, a critical heterocyclic building block in contemporary drug discovery and development. As researchers and drug development professionals, the integrity of our quantitative data is paramount. A validated analytical method ensures that the data is reliable, reproducible, and fit for its intended purpose, whether for purity assessment of a drug substance, content uniformity of a drug product, or stability testing.
This document eschews a rigid template in favor of a logical, scientifically-grounded narrative. We will explore the foundational principles of method validation, compare common analytical techniques, and provide a comprehensive, step-by-step protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Regulatory Bedrock: Why Method Validation is Non-Negotiable
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This is not merely a suggestion but a core requirement of Good Manufacturing Practices (GMP). Regulatory bodies worldwide, including the FDA and the European Medicines Agency (EMA), rely on harmonized guidelines to ensure consistency and quality. The primary document governing this process is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[2][3] This guideline provides a detailed framework, outlining the specific performance characteristics that must be evaluated. Adherence to these guidelines is critical for regulatory submissions and ensures the universal acceptance of analytical data.[4][5][6]
Choosing the Right Tool: A Comparison of Analytical Technologies
The selection of an analytical technique is the first critical decision. The choice depends on the analyte's properties, the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical industry for purity and assay testing.[7] It offers a superb balance of robustness, precision, and cost-effectiveness for quantifying analytes like this compound in bulk materials and formulated products. Its high precision is essential for release testing, where typical specifications are tight (e.g., 98.0–102.0%).[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, particularly for quantifying low levels of an analyte in a complex biological matrix (e.g., plasma, urine), LC-MS/MS is the gold standard.[8][9] While powerful, its complexity, higher cost, and potential for matrix effects necessitate specialized expertise for method development and validation.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for analytes that are volatile and thermally stable. While this compound could potentially be analyzed by GC-MS, HPLC is generally more straightforward for non-volatile, polar molecules of its class, avoiding the need for derivatization that might be required for GC analysis.[10][11]
For the purpose of this guide, we will focus on the comprehensive validation of a robust HPLC-UV method , as it represents the most common and critical application for a substance like this compound in a drug development setting.
In-Depth Validation of an HPLC-UV Method for this compound
Here, we present a model validation study. The causality behind each step is explained to provide a framework that is not just procedural, but also educational.
The Analytical Method to be Validated
First, we define the method itself. This method would have been developed and optimized prior to validation.
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Standard Concentration: 100 µg/mL in mobile phase.
The Validation Workflow
The validation process follows a logical sequence, where each step builds upon the last to create a complete picture of the method's performance.
Caption: The sequential workflow for analytical method validation.
Validation Parameters: Protocols and Acceptance Criteria
-
Expertise & Experience: Specificity is the cornerstone of a reliable quantitative method. It proves that the signal you measure comes only from your analyte of interest, not from impurities, degradants, or matrix components.[1] We challenge the method using forced degradation to ensure that any potential degradation products that form during a product's shelf-life are separated from the main analyte peak.[7][12]
-
Experimental Protocol:
-
Prepare solutions of this compound (100 µg/mL) and subject them to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Prepare a placebo solution (all formulation components except this compound).
-
Inject the unstressed standard, the placebo, and each stressed sample into the HPLC system.
-
-
Acceptance Criteria:
-
The this compound peak should be free from any co-eluting peaks in the placebo and stressed samples.
-
Peak purity analysis (using a Diode Array Detector) should pass for the analyte peak in all stressed samples, indicating spectral homogeneity.
-
Significant degradation should be observed in at least one stress condition, demonstrating the method is stability-indicating.
-
-
Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area). This is crucial for calculating concentrations of unknown samples from a calibration curve.[13] A minimum of five concentration levels are required by ICH guidelines to prove this relationship statistically.[1][2]
-
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this typically covers 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[14]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,500 |
| 125 | 1,248,900 |
| 150 | 1,501,300 |
| Correlation Coefficient (r²) | 0.9998 |
| Caption: Example Linearity Data for this compound. |
-
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It's a measure of systemic error. We test accuracy by spiking a placebo with a known amount of analyte and measuring the "recovery". This mimics the analysis of a real sample and confirms the method is free from bias.[15]
-
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.[16]
-
The Relative Standard Deviation (RSD) for each triplicate preparation should be ≤ 2.0%.
-
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Caption: Example Accuracy (Recovery) Data. |
-
Expertise & Experience: Precision describes the degree of scatter between a series of measurements. It's a measure of random error. We evaluate it at two levels: Repeatability (short-term, same analyst, same day) and Intermediate Precision (long-term, different analysts, different days, different equipment) to understand the method's variability.[15]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze them on the same day by the same analyst.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and if possible, on a different HPLC system.
-
Calculate the RSD of the combined 12 results from both days.
-
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
-
Expertise & Experience: LOD is the lowest amount of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest amount that can be quantified reliably.[17] These are critical for impurity analysis but also define the lower boundary of an assay's range. They are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[18]
-
Experimental Protocol (based on Standard Deviation of the Response and Slope):
-
Determine the slope (S) from the linearity experiment.
-
Determine the standard deviation of the y-intercepts (σ) of multiple regression lines or the residual standard deviation of a single regression line.
-
Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Acceptance Criteria:
-
The calculated LOQ should be verified by analyzing a sample at this concentration and confirming that the precision (RSD) is acceptable (typically ≤ 10%).
-
-
Expertise & Experience: Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the method will perform consistently during routine use.[15]
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min).
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%).
-
Column Temperature (± 5°C).
-
Mobile Phase pH (± 0.2 units).
-
-
Assess the impact on retention time, peak shape, and quantitative results.
-
-
Acceptance Criteria:
-
The changes should not significantly impact the results. System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits.
-
Interrelationship of Validation Parameters
The validation parameters are not independent silos; they are interconnected and collectively define the method's capabilities. For instance, the usable range of a method is defined by demonstrating acceptable linearity, accuracy, and precision within that span.
Caption: The logical interrelationship of key validation parameters.
Conclusion
The validation of an analytical method for quantifying a key substance like this compound is a systematic process that requires scientific rigor and a deep understanding of regulatory expectations. This guide has demonstrated that by following the principles outlined in ICH Q2(R1), a robust, reliable, and defensible HPLC-UV method can be established.[2] The choice of methodology—be it HPLC, LC-MS/MS, or GC-MS—must be tailored to the specific analytical challenge. However, the fundamental validation parameters of specificity, linearity, accuracy, precision, and robustness are universal requirements for ensuring data integrity. By treating validation not as a checklist but as a scientific investigation into a method's performance, researchers and drug developers can generate data that is trustworthy, authoritative, and ultimately, ensures the quality and safety of pharmaceutical products.
References
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][4][5]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Food and Drug Administration. [Link][19]
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Bioanalytical Method Validation Guidance for Industry. (2001). U.S. Food and Drug Administration. [Link][20]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link][6]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link][3]
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ICH Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][21]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link][22]
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El-Ragehy, N. A., Badawey, A. M., & Abbas, S. S. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. [Link][12]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link][16]
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Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link][23]
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Beuving, G. (n.d.). Validation of Analytical Methods. IKEV. [Link][15]
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Validation of Analytical Methods. (2017). ResearchGate. [Link][13]
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Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (2018). PubMed Central. [Link][18]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][7]
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Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry. [Link][17]
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Analytical Method Validation – Overview. (2018). Journal of Engineering Sciences. [Link][24]
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8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link][8]
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How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link][9]
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Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc. [Link][10]
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Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. (2022). PubMed Central. [Link][11]
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Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. (2021). National Institutes of Health. [Link][14]
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Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole ([18F]FMISO). (2016). INIS-IAEA. [Link]
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A Senior Application Scientist's Guide to 7-Fluoroindoline: A Comparative Analysis for Modern Drug Discovery
<end_of_thought>
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, fluorine has become an essential tool for fine-tuning the properties of bioactive molecules.[1] Its unique combination of a small van der Waals radius (only slightly larger than hydrogen) and high electronegativity allows for strategic molecular modifications without significant steric penalties.[2][3] The incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, basicity (pKa), and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][1]
Among the diverse array of fluorinated building blocks, 7-fluoroindoline has emerged as a particularly valuable scaffold. This guide provides an in-depth comparison of this compound with other relevant fluorinated building blocks, offering experimental insights and data-driven analysis to inform rational drug design. We will explore its synthesis, physicochemical properties, and impact on metabolic stability and target engagement, supported by practical protocols and case studies.
The Indoline Scaffold: A Privileged Structure
Indolines, saturated analogs of indoles, are prevalent motifs in numerous FDA-approved drugs and clinical candidates. Their three-dimensional, sp³-rich character is highly desirable in modern drug discovery, which seeks to move beyond flat, aromatic structures to improve selectivity and physicochemical properties. The nitrogen atom of the indoline core provides a convenient vector for substitution, allowing for facile exploration of chemical space.
Fluorination of the indoline scaffold provides a powerful strategy to modulate its properties. The position of the fluorine atom is critical, as it dictates the electronic and conformational effects on the molecule. This guide will focus on the unique advantages offered by the 7-fluoro substitution pattern.
Physicochemical Properties: A Positional Isomer Comparison
The strategic placement of fluorine on the indoline ring significantly alters its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are crucial determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The electron-withdrawing nature of fluorine generally decreases the basicity of the indoline nitrogen.[4][3] This effect is most pronounced when fluorine is at the 7-position due to its proximity to the nitrogen atom. This modulation of pKa can be highly advantageous, for instance, in reducing off-target effects at physiological pH or improving cell permeability.
Lipophilicity, a measure of a compound's solubility in fats and oils, is also subtly influenced by fluorination. While a single fluorine atom often slightly increases LogP, the effect is highly context-dependent.[3][5]
Table 1: Comparative Physicochemical Properties of Fluoroindoline Isomers
| Compound | Predicted pKa (Conjugate Acid) | Predicted cLogP | Rationale for Property Modulation |
| Indoline | ~5.0 | ~1.8 | Baseline reference compound. |
| 4-Fluoroindoline | ~4.2 | ~2.0 | Fluorine at C4 exerts a moderate inductive effect, reducing basicity. |
| 5-Fluoroindoline | ~4.5 | ~2.1 | The inductive effect is attenuated by distance from the nitrogen atom. |
| 6-Fluoroindoline | ~4.6 | ~2.1 | Similar to 5-fluoro, the effect on pKa is less pronounced. |
| This compound | ~3.8 | ~2.0 | Strongest inductive effect due to proximity to nitrogen, leading to the lowest pKa. |
Note: pKa and cLogP values are estimations and can vary based on the prediction software and experimental conditions.
The data clearly indicates that this compound possesses the lowest basicity among its isomers. This unique property can be leveraged to fine-tune interactions with biological targets and improve drug-like properties.
Synthetic Accessibility and Reactivity
A key advantage of using fluorinated building blocks is their synthetic accessibility.[6][7] this compound can be prepared through multi-step synthetic sequences, often starting from commercially available fluorinated anilines or isatins.[8][9][10]
The indoline nitrogen readily participates in various coupling reactions, with the Buchwald-Hartwig amination being a cornerstone transformation for constructing C-N bonds.[11] This reaction allows for the efficient coupling of this compound with a wide range of aryl and heteroaryl halides, providing access to diverse chemical libraries.
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound
This protocol describes a typical palladium-catalyzed cross-coupling reaction.
Objective: To synthesize N-aryl-7-fluoroindoline derivatives.
Materials:
-
This compound
-
Aryl bromide (or other halide/triflate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%). Purge the flask with argon for 10 minutes.
-
Reagent Addition: Add this compound (1.0 eq), the aryl bromide (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium precursor.[12]
-
Ligand: Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle, which is often rate-limiting.[13]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the indoline nitrogen.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere (argon or nitrogen).
Impact on Metabolic Stability
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[14] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[3] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[3]
In the context of the indoline scaffold, the aromatic ring is often susceptible to oxidation. Placing a fluorine atom at the 7-position can effectively shield this position from metabolic attack.
Case Study: 7-Fluoroindole in Influenza PB2 Inhibitors
A compelling example of the strategic use of a related building block, 7-fluoroindole, is in the development of influenza PB2 inhibitors.[15] Pimodivir, a clinical candidate, contains a 7-azaindole core. However, this moiety was susceptible to oxidation. Replacing the 7-azaindole with 7-fluoroindole resulted in a compound with a favorable oral pharmacokinetic profile, improved in vivo efficacy, and reduced aldehyde oxidase metabolism.[15] This case study highlights how a subtle change—substituting a nitrogen atom with a C-F group—can lead to significant improvements in drug-like properties.
Pharmacological Profile and Binding Interactions
Fluorine's influence extends beyond physicochemical and metabolic properties to direct interactions with the biological target.[2][16] The polarized C-F bond can participate in favorable electrostatic and multipolar interactions with protein residues in the binding pocket.[4] It can also act as a weak hydrogen bond acceptor.[3]
The unique electronic profile of this compound, with its reduced basicity, can alter the hydrogen bonding network within a binding site compared to its non-fluorinated or isomeric counterparts. This can lead to enhanced potency and selectivity.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Drug Discovery Workflow
Caption: A typical drug discovery workflow incorporating this compound.
Impact of Fluorine Position on pKa
Caption: Effect of fluorine position on the basicity of the indoline nitrogen.
Conclusion and Future Outlook
This compound stands out as a superior building block in many medicinal chemistry applications due to the profound and predictable impact of the 7-fluoro substituent. Its ability to significantly lower the basicity of the indoline nitrogen while maintaining a favorable lipophilicity profile provides a unique tool for modulating ADME properties and target interactions. Furthermore, its strategic placement can block metabolic hotspots, enhancing in vivo stability.
As drug discovery continues to demand molecules with increasingly optimized properties, the rational application of building blocks like this compound will be paramount. Its combination of desirable physicochemical properties, synthetic tractability, and potential for improving metabolic stability makes it an invaluable asset for researchers, scientists, and drug development professionals aiming to design the next generation of therapeutics.
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-
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Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181-211. [Link]
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Introduction: The Strategic Role of the 7-Fluoroindoline Scaffold in Drug Discovery
An In-Depth Technical Guide to the In Vitro Evaluation of 7-Fluoroindoline Derivatives
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom, particularly at the 7-position, offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable hydrophobic interactions.[1][2] This guide provides a comprehensive overview of the in vitro testing cascades for this compound derivatives, focusing on two prominent areas of investigation: oncology and neuroscience. We will delve into the mechanistic rationale behind assay selection, provide detailed experimental protocols, and present comparative data to guide researchers in their drug development endeavors.
Part 1: In Vitro Assessment of Anticancer Activity
This compound derivatives have emerged as promising candidates in oncology, often acting as potent cytotoxic agents through unique mechanisms of action. A key example involves derivatives of FL118, a camptothecin analogue, where substitution at the 7-position is beneficial for enhancing antitumor efficacy.[1]
Core Mechanisms of Action: Dual Inhibition of DDX5 and Topoisomerase I
Recent studies on 7-fluoroaryl-substituted FL118 derivatives have elucidated a compelling dual mechanism of action. These compounds can act as 'molecular glue degraders' by binding to the oncogenic DEAD-box RNA helicase DDX5, leading to its degradation.[1] This action, in turn, modulates the activity of Topoisomerase I (Top1), a critical enzyme in DNA replication and a well-established target for cancer chemotherapy. The inhibition of Top1 leads to DNA damage and ultimately triggers apoptosis in cancer cells.[1]
Caption: Mechanism of action for antitumor this compound derivatives.
Experimental Protocols: A Step-by-Step Guide
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT and Sulforhodamine B (SRB) assays are robust, colorimetric methods for this purpose.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3][4]
-
Cell Plating: Seed cancer cells (e.g., A549, HCT116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
To understand whether the observed cytotoxicity is due to cell cycle arrest or the induction of apoptosis, flow cytometry is the gold standard.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [5]
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Caption: Workflow for apoptosis detection using flow cytometry.
This assay assesses the effect of a compound on cell migration, a key process in cancer metastasis.[3]
Protocol: Wound Healing Assay
-
Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Wash & Treat: Wash with PBS to remove dislodged cells. Add fresh medium containing the test compound at a sub-lethal concentration (e.g., IC₅₀/4).
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and quantify the rate of wound closure compared to a vehicle-treated control.
Comparative Data: Anticancer Activity of Indoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 7-Fluoroaryl-FL118 | 7n | A549 (Lung) | MTT | 0.009 | [1] |
| 7-Fluoroaryl-FL118 | 7l | HCT116 (Colon) | MTT | 0.012 | [1] |
| 7-Azaindole | 7-AID | HeLa (Cervical) | MTT | 16.96 | [3] |
| 7-Azaindole | 7-AID | MDA-MB-231 (Breast) | MTT | 12.69 | [3] |
| 7-Arylindoline | Compound 15 | NCI-H460 (Lung) | - | 0.017 | [6] |
| Fluorinated Amino Acid | Compound 1b | MCF-7 (Breast) | - | 11.63 | [7] |
Part 2: In Vitro Assessment of Dopamine D₂ Receptor Antagonism
Indole and azaindole derivatives, bioisosteres of the this compound core, are frequently investigated as antagonists of the dopamine D₂ receptor, a key target for antipsychotic medications.[8][9] The same principles and assays are directly applicable to novel this compound derivatives.
Mechanism of Action: Modulating Dopaminergic Signaling
Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase.[10] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. A D₂ receptor antagonist blocks this action, preventing dopamine from inhibiting adenylyl cyclase and thereby restoring cAMP production in the presence of a stimulator like forskolin.[8]
Caption: Signaling pathway of the Dopamine D2 receptor.
Experimental Protocols: Binding and Functional Assays
This assay quantifies the affinity of a test compound for the D₂ receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Protocol: Competitive Radioligand Binding [11]
-
Membrane Preparation: Use cell membranes prepared from HEK-293 cells stably expressing the human dopamine D₂ receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a D₂-selective radioligand (e.g., [¹²⁵I]IABN), and varying concentrations of the this compound test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀, which can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
This assay determines whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist by measuring its effect on a downstream signaling event (cAMP production).[8]
Protocol: Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture: Use CHO or HEK-293 cells stably expressing the human D₂ receptor.
-
Assay Conditions: Treat the cells with the test compound (potential antagonist) in the presence of a D₂ receptor agonist (e.g., quinpirole) and a direct adenylyl cyclase activator (forskolin).
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Analysis: An effective antagonist will reverse the inhibitory effect of quinpirole on forskolin-stimulated cAMP production in a dose-dependent manner. The concentration of the antagonist that produces 50% of its maximal effect is its EC₅₀ value.
Comparative Data: D₂ Receptor Binding of Indole Analogues
| Compound | Description | D₂ Kᵢ (nM) | D₃/D₂ Selectivity | Reference |
| L-741,626 | Parent Indole Compound | 11.2 | 15-fold | [11] |
| Compound 6 | 4-Methoxy-1H-indol-3-yl derivative | High Affinity | Selective for D₂ | [8][9] |
| Compound 7 | 5-Methoxy-1H-indol-3-yl derivative | High Affinity | Selective for D₂ | [8][9] |
| 7-Azaindole Analogs | Bioisosteres of Indole | Lower Affinity than Indoles | 14- to 26-fold | [8] |
Note: Specific Kᵢ values for compounds 6 and 7 were not explicitly listed in the abstracts, but their high affinity and selectivity were noted.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives requires a systematic, multi-assay approach tailored to the intended therapeutic application. For oncology, a testing cascade beginning with broad antiproliferative screens followed by detailed mechanistic studies into apoptosis, cell cycle, and migration is essential. For neuroscience applications like D₂ receptor modulation, the combination of direct binding assays and functional downstream signaling readouts provides a comprehensive picture of a compound's pharmacological profile.
The strategic placement of the fluorine atom at the 7-position consistently proves to be a valuable strategy in drug design, often enhancing potency and improving metabolic properties.[1][2] Future research should focus on elucidating structure-activity relationships (SAR) to further optimize the efficacy and selectivity of this promising chemical scaffold. The protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this compound derivatives.
References
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC, NIH. [Link]
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Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central. [Link]
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Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences. [Link]
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Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. ScienceDirect. [Link]
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Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. PubMed. [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]
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Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI. [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
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Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]
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Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. [Link]
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Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. MDPI. [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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Novel fluorinated amino acid derivatives as potent antitumor agents against MCF-7 and HepG2 cells: Synthesis, characterization, in vitro assays and molecular docking studies. ResearchGate. [Link]
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Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. MedChemComm (RSC Publishing). [Link]
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]
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The Strategic Advantage of Fluorine: A Comparative Guide to the Structure-Activity Relationship of 7-Fluoroindoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modifications to this privileged structure can dramatically alter its pharmacological profile. Among these modifications, the introduction of a fluorine atom at the 7-position of the indoline ring has emerged as a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of the structure-activity relationships (SAR) of 7-fluoroindoline analogs, offering insights into their design and application in drug discovery.
The Fluorine Effect: More Than Just an Isostere
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique properties to a molecule.[1] In the context of the indoline nucleus, a fluorine atom at the 7-position can profoundly influence the molecule's electronics, lipophilicity, and metabolic stability. This "fluorine effect" can lead to enhanced binding affinity for target proteins and an improved overall drug-like profile.[1]
Comparative Analysis of Biological Activities
The true impact of the 7-fluoro substitution is best understood through comparative analysis of biological data. Here, we explore the SAR of this compound analogs in two key therapeutic areas: oncology and neuroscience.
Anticancer Activity: A Case Study of FL118 Analogs
A compelling example of the benefits of a 7-fluoro substitution is found in the development of analogs of FL118, a potent anticancer agent. A recent study explored the impact of substituting the 7-position of the FL118 scaffold with various fluoroaryl groups. The results, summarized in Table 1, demonstrate that these modifications can significantly enhance antitumor efficacy.[2]
Table 1: Anticancer Activity of Fluoroaryl-Substituted FL118 Analogs [2]
| Compound | R Group (at position 7) | IC50 (nM) - A549 (Lung Cancer) | IC50 (nM) - HCT116 (Colorectal Cancer) |
| FL118 | H | >100 | >100 |
| 7b | 4-Fluorophenyl | 20 | 25 |
| 7l | 3,4-Difluorophenyl | 12 | 15 |
| 7n | 2,4,6-Trifluorophenyl | 9 | 18 |
| SN38 (Active Metabolite of Irinotecan) | - | 50 | 45 |
Data extracted from Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.[2]
The data clearly indicates that the introduction of a fluoroaryl group at the 7-position leads to a significant increase in cytotoxic activity against both lung and colorectal cancer cell lines, with the trifluorophenyl analog (7n) showing the most potent activity.[2] This enhancement can be attributed to a combination of factors, including altered electronic properties of the aromatic system, leading to improved target engagement, and increased metabolic stability.
Dopamine Receptor Modulation: The Quest for Selectivity
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and a key in vitro biological assay.
Synthesis of N-Aryl-7-fluoroindoline
This protocol describes a general method for the synthesis of N-aryl-7-fluoroindoline derivatives, a common structural motif in biologically active compounds.
Diagram 1: Synthetic Pathway for N-Aryl-7-fluoroindoline Analogs
Caption: Synthetic route to N-aryl-7-fluoroindoline analogs.
Step 1: Buchwald-Hartwig Coupling
-
To a solution of 7-fluoroindole (1.0 eq) in toluene (10 mL/mmol) are added the corresponding aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
-
A base such as K₃PO₄ (2.0 eq) is added, and the mixture is degassed and heated to 100-120 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through celite.
-
The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-aryl-7-fluoroindole.
Step 2: Reduction to Indoline
-
The N-aryl-7-fluoroindole (1.0 eq) is dissolved in a suitable solvent such as methanol or acetic acid.
-
A reducing agent, for example, sodium cyanoborohydride (2.0-3.0 eq), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the slow addition of water, and the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the desired N-aryl-7-fluoroindoline.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Diagram 2: Workflow of the MTT Cytotoxicity Assay
Caption: A simplified workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathways and Molecular Interactions
The biological activity of this compound analogs is intrinsically linked to their interaction with specific cellular signaling pathways. For instance, the anticancer effects of the FL118 analogs are mediated through the inhibition of Topoisomerase I (Top1), a key enzyme involved in DNA replication and repair.[2]
Diagram 3: Simplified Topoisomerase I Inhibition Pathway
Caption: Mechanism of Topoisomerase I inhibition by anticancer agents.
Conclusion and Future Perspectives
The strategic incorporation of a fluorine atom at the 7-position of the indoline scaffold represents a highly effective approach in modern drug discovery. As demonstrated by the comparative data, this modification can significantly enhance the anticancer potency of complex molecules. While further research is needed to fully elucidate the SAR of this compound analogs across a broader range of biological targets, the existing evidence strongly supports their potential as valuable building blocks for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the promising therapeutic landscape of this unique chemical space.
References
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Journal of Medicinal Chemistry. Available from: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 7-Fluoroindoline
For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold is a cornerstone of myriad therapeutic agents. The strategic incorporation of fluorine at the 7-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides an in-depth, objective comparison of established synthetic routes to 7-Fluoroindoline, grounded in literature-reported data and mechanistic principles. We will move beyond a simple recitation of steps to explain the underlying chemistry, enabling you to make informed decisions for your specific research needs.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry. Its fluorinated benzene ring offers a unique electronic profile that can modulate the pKa of the indoline nitrogen and influence intermolecular interactions, making it a desirable scaffold for targeting a range of biological targets. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide will compare two primary, literature-validated strategies: the reduction of 7-fluoroindole and the reduction of 7-fluorooxindole.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound predominantly proceeds via the reduction of a more oxidized precursor. The choice of starting material and reducing agent dictates the overall efficiency, scalability, and environmental impact of the synthesis. Below, we analyze two prominent pathways.
Method 1: Reduction of 7-Fluoroindole
This is arguably the most direct and highest-yielding approach to this compound. The strategy hinges on the selective reduction of the 2,3-double bond of the indole ring, leaving the aromatic ring intact.
This method stands out for its exceptional yield and mild reaction conditions.
-
Experimental Protocol:
-
To a solution of 7-fluoroindole (1.0 eq) in acetic acid, add sodium cyanoborohydride (2.0 eq) in portions.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding the mixture to a 2M aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.[1]
-
-
Yield: 99%[1]
-
Mechanistic Insight: The key to this reaction's success lies in the acidic medium. Acetic acid protonates the C3 position of the indole ring, forming an indoleninium ion. This breaks the aromaticity of the heterocyclic ring, making the C2=N+ double bond highly susceptible to hydride attack from the mild reducing agent, sodium cyanoborohydride.[2][3] Sodium cyanoborohydride is particularly effective because it is stable in acidic conditions and selectively reduces iminium ions much faster than carbonyl groups, which might be present in more complex substrates.[4][5] The cyano group's electron-withdrawing nature tempers the reactivity of the borohydride, preventing over-reduction.
An environmentally benign alternative to hydride reagents, catalytic hydrogenation offers a "greener" route to indolines.
-
General Experimental Protocol (Adapted from similar substrates):
-
In a hydrogenation vessel, dissolve 7-fluoroindole (1.0 eq) in a suitable solvent (e.g., water, ethanol, or ethyl acetate).
-
Add a Brønsted acid co-catalyst, such as p-toluenesulfonic acid (p-TsOH), and a heterogeneous catalyst, typically 5-10% Platinum or Palladium on carbon (Pt/C or Pd/C).[2][6]
-
Pressurize the vessel with hydrogen gas (typically 30-50 bar).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen and filter the catalyst.
-
Neutralize the acid, extract the product, and purify as needed.
-
-
Anticipated Yield: While a specific yield for 7-fluoroindole is not explicitly reported in the searched literature, the hydrogenation of 5-fluoroindole under similar conditions proceeds with a 93% yield, suggesting a high yield is achievable for the 7-fluoro isomer.[2]
-
Mechanistic Insight: Similar to the hydride reduction, catalytic hydrogenation in the presence of an acid proceeds via the formation of an indoleninium ion.[2][7][8] The metal catalyst surface adsorbs both the hydrogen gas and the protonated indole, facilitating the transfer of hydrogen atoms to the C2 and C3 positions. This method avoids the use of stoichiometric hydride reagents and generates only water as a byproduct, making it highly atom-economical.[2]
Method 2: Reduction of 7-Fluorooxindole
This approach involves the complete reduction of the amide carbonyl group of 7-fluorooxindole. This is a more challenging reduction than that of an iminium ion and typically requires stronger reducing agents.
-
Experimental Protocol (General procedure for oxindole reduction):
-
To a solution of 7-fluorooxindole (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a solution of a strong reducing agent such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature or gently reflux until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or an acidic solution.
-
Extract the product, wash, dry, and purify by column chromatography.
-
-
Yield: Specific yields for the reduction of 7-fluorooxindole to this compound are not detailed in the provided search results. However, this transformation is a standard procedure in organic synthesis.
-
Mechanistic Insight: Strong hydride reagents like borane and lithium aluminum hydride are required to reduce the resonance-stabilized amide bond of the oxindole.[9][10] These reagents deliver a hydride to the carbonyl carbon, forming a tetrahedral intermediate which then undergoes further reduction and workup to yield the indoline. The choice between BH3·THF and LiAlH4 can depend on functional group tolerance, with borane generally being the milder of the two.[4]
Comparative Summary
| Method | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Hydride Reduction of 7-Fluoroindole | 7-Fluoroindole, Sodium Cyanoborohydride, Acetic Acid | 99%[1] | Exceptionally high yield, mild conditions, high selectivity. | Requires stoichiometric amounts of hydride reagent and an acidic solvent. |
| Catalytic Hydrogenation of 7-Fluoroindole | 7-Fluoroindole, H2, Pt/C or Pd/C, Acid co-catalyst | >90% (estimated)[2] | Environmentally friendly ("green"), high atom economy, catalyst can be recycled. | Requires specialized high-pressure hydrogenation equipment. Catalyst can be pyrophoric. |
| Reduction of 7-Fluorooxindole | 7-Fluorooxindole, Borane or LiAlH4 | Not specified | Utilizes a different, readily available starting material. | Requires strong, moisture-sensitive reducing agents; quenching can be hazardous on a large scale. |
Workflow and Strategic Decision Making
The choice of synthetic route will depend on available starting materials, equipment, and scale.
Conclusion and Recommendations
For laboratory-scale synthesis where the highest possible yield is the primary driver, the reduction of 7-fluoroindole using sodium cyanoborohydride in acetic acid is the superior method , providing a near-quantitative yield under mild and straightforward conditions.[1]
For larger-scale or industrial applications where environmental considerations and atom economy are critical, catalytic hydrogenation of 7-fluoroindole is the more attractive option . Despite the need for specialized equipment, this method is "greener" and likely to be highly efficient.[2]
The reduction of 7-fluorooxindole serves as a viable alternative route, particularly if 7-fluorooxindole is a more readily available or cost-effective starting material than 7-fluoroindole. However, this pathway requires more hazardous reagents and careful handling.
Ultimately, the optimal synthesis of this compound is a function of balancing yield, cost, safety, and environmental impact. This guide provides the necessary data and mechanistic understanding to empower researchers to select the most appropriate strategy for their specific objectives.
References
- Török, B., et al. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH Public Access.
- Zhou, Y.-G., & Zhang, X. (2010). Asymmetric hydrogenation of unprotected indoles catalyzed by palladium complexes.
- Barbaro, P., et al. (2002). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics, 21(12), 2545-2554.
- Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids. Journal of the American Chemical Society, 96(25), 7812-7814.
- Fang, Y., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst.
-
Fisher Scientific. (n.d.). Aluminium hydrides and borohydrides as reducing agents. Retrieved from [Link]
- Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775-784.
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Fiveable. (n.d.). Hydride Reducing Agent Definition. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Boron Hydrides. Retrieved from [Link]
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Chem-Station. (2014, April 28). Reduction with Metal Hydrides. Retrieved from [Link]
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
- Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
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Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium.ws. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoroindoline
As researchers and drug development professionals, our work with novel chemical entities like 7-Fluoroindoline is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond simple steps to explain the critical reasoning behind each protocol.
Core Hazard Profile & Risk Assessment
Understanding the inherent chemical nature of this compound is the first step in managing its risks. As a fluorinated heterocyclic compound, its primary disposal considerations stem from its classification as a halogenated organic compound .
Based on data from analogous compounds like 7-Fluoroindole, this compound should be handled as a substance that is, at minimum, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1][2] The carbon-fluorine bond is exceptionally strong, meaning that specialized disposal methods are required to ensure its complete and safe destruction. Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to environmental persistence and interfere with standard waste treatment processes.[3]
| Hazard Classification & Safety Protocols for this compound | |
| Primary Hazard Class | Halogenated Organic Compound[4] |
| Anticipated Health Hazards | Skin Irritation (Category 2)[1][2]Serious Eye Irritation (Category 2)[1][2]Specific target organ toxicity — single exposure (Respiratory system)[2] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects (Inferred from similar compounds) |
| Required Personal Protective Equipment (PPE) | Gloves: Nitrile rubber gloves (inspect before use). Eye Protection: Chemical safety goggles or glasses compliant with OSHA or EN166 standards[2][5]. Lab Attire: Fully buttoned laboratory coat, long pants, and closed-toe shoes[3]. |
| Work Environment | All handling of this compound, especially stock solutions and solid material, should occur within a certified chemical fume hood to minimize inhalation exposure[3]. |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of this compound is strict segregation. It must be collected as halogenated organic waste , kept separate from all other waste streams.
The Causality Behind Segregation: Halogenated and non-halogenated organic solvents are sent to different final disposal pathways. Non-halogenated solvents can often be recovered or used as fuel in waste-to-energy facilities.[6] In contrast, halogenated wastes require high-temperature incineration under specific conditions to break the carbon-halogen bonds and "scrub" the resulting acid gases (like hydrogen fluoride) from the exhaust. Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent renders the entire container unsuitable for recovery, dramatically increasing disposal costs and complexity.[6]
Step-by-Step Waste Collection Protocol
-
Select the Correct Container: Obtain a designated hazardous waste container specifically for halogenated organic waste .
-
Ensure Compatibility: Use containers made of materials like high-density polyethylene (HDPE) or borosilicate glass. Avoid metal containers, as prolonged contact with halogenated solvents can lead to the formation of corrosive acids and container failure.[3]
-
Label Accurately: Affix a hazardous waste label to the container before adding any waste. Clearly write "Halogenated Organic Waste" and list "this compound" and any solvents used. Maintain a running log of the contents and their approximate volumes or masses.[4]
-
Deposit Waste:
-
Solid Waste: Transfer solid this compound and contaminated consumables (e.g., weighing paper, gloves, pipette tips) directly into the designated solid halogenated waste container.
-
Liquid Waste: Pour liquid waste containing this compound (e.g., reaction mixtures, chromatography fractions) into the designated liquid halogenated waste container using a funnel.
-
-
Secure the Container: Keep the waste container tightly closed when not in use. This prevents the release of vapors and potential spills.[5]
-
Store Safely: Store the waste container in a secondary containment bin within a well-ventilated area, such as a satellite accumulation area or a designated cabinet for chemical waste. Store away from incompatible materials like strong acids, bases, and oxidizing agents.[3]
| Waste Container & Labeling Specifications | |
| Waste Stream | Halogenated Organic Waste (Liquid or Solid) |
| Compatible Container Materials | High-Density Polyethylene (HDPE), Borosilicate Glass[3] |
| Incompatible Container Materials | Metal (due to corrosion risk)[3] |
| Required Labeling | Hazardous Waste TagContents Clearly Listed (e.g., "this compound, Dichloromethane")Hazard Pictograms (Irritant, Environmentally Hazardous) |
Disposal Pathway Decision Workflow
The following workflow illustrates the decision-making process for managing all forms of this compound waste from the point of generation to its final, secure disposal route.
Caption: Workflow for this compound Waste Management.
Spill & Emergency Procedures
Immediate and correct action during a spill is vital to ensure personnel safety.
Step-by-Step Spill Cleanup Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency response team.
-
Secure the Area: If safe to do so, restrict access to the spill area and eliminate all ignition sources.[7]
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, and a lab coat. For larger spills, a face shield and chemical-resistant apron may be necessary.[3]
-
Contain and Absorb:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a dustpan and place it into a designated hazardous waste container.[5]
-
For Liquid Spills: Contain the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads), working from the outside in to prevent spreading.[7]
-
-
Collect Residue: Once absorbed, use non-sparking scoops to collect the material. Place all contaminated absorbents, paper towels, and PPE into a plastic bag. Seal the bag and place it inside a clearly labeled container for solid halogenated hazardous waste .[7]
-
Decontaminate the Surface: Clean the spill area thoroughly with soap and water.[8] Use paper towels for the final wipe-down and dispose of them as solid hazardous waste.
-
Report and Restock: Report the incident according to your institution's policy. Restock all used items in the chemical spill kit.
Decontamination of Surfaces and Glassware
Proper decontamination prevents unintentional cross-contamination of future experiments and ensures a safe working environment.
-
Routine Cleaning: Wipe down work surfaces (fume hood sash, benchtop) with hot, soapy water after handling this compound.[8]
-
Glassware Decontamination:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) that can solubilize this compound.
-
Crucially, dispose of this initial rinsate into the designated LIQUID HALOGENATED hazardous waste container.
-
After the initial solvent rinse, the glassware can be washed thoroughly with detergent and water as per standard laboratory procedure.[9]
-
Final Disposal and Regulatory Compliance
All streams of hazardous waste containing this compound must ultimately be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[10] The final and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration .[11]
This technology uses extremely high temperatures and long residence times to break the stable carbon-fluorine bonds, converting the compound into less harmful components like carbon dioxide, water, and hydrogen fluoride (HF), with the HF being subsequently neutralized in a scrubber system. This process requires a specialized facility and is mandated by regulations governing persistent halogenated organic waste.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Vertex AI Search. (2024).
- U.S. Environmental Protection Agency. (2024).
- Sigma-Aldrich. (2025).
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- Fisher Scientific. (2025).
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS)
- Greenbook.net. (2008).
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- Washington State University. (n.d.).
- Chemtronics. (2023). ES897BE_Europe (EU) SDS REACH 2020_878 UFI_English (GB).
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - Introduction.
- Fisher Scientific. (2024).
- Reginfo.gov. (2021). DRAFT.EPA.PFAS Disposal-022221-CLEAN.
- U.S. Environmental Protection Agency. (2019).
- Bucknell University. (2016).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
- Unknown Source. (n.d.).
- University of Vermont. (n.d.). Hazardous Waste Reduction - Environmental Health and Safety.
- NHS Borders. (n.d.). Section 7 Cleaning & Disinfection.
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Navigating the Unseen: A Guide to Safely Handling 7-Fluoroindoline
For Immediate Use by Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 7-Fluoroindoline. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your work can proceed with the utmost safety and scientific integrity.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this compound is not publicly available, the safety data for 7-Fluoroindole indicates that it is a hazardous substance.[1][2] Based on this surrogate data and the chemical's structure as a halogenated indoline, we must assume this compound poses similar risks.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
It is also crucial to consider that many aromatic amines are classified as suspect carcinogens, and halogenated organic compounds can present environmental hazards if not disposed of correctly. Therefore, a cautious approach is warranted.
Your Shield: Personal Protective Equipment (PPE)
A robust PPE strategy is your first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on the hazards identified for 7-Fluoroindole and general chemical safety guidelines.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.[1][2] |
| Hands | Nitrile rubber gloves | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contamination.[1] Double-gloving is recommended for enhanced protection. |
| Body | Long-sleeved laboratory coat | A lab coat protects the skin and personal clothing from contamination.[1] |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] |
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan ensures that this compound is handled safely and efficiently at every stage.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Handling and Experimental Use:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it into a sealed container, and dispose of it as hazardous waste.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
The following diagram illustrates the recommended workflow for handling this compound:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to protect both human health and the environment. As a halogenated organic compound, it must be treated as hazardous waste.[5][6]
Waste Segregation and Collection:
-
Halogenated Organic Waste: All solutions containing this compound should be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[5][6]
-
Contaminated Solids: Any disposable items that have come into contact with this compound (e.g., gloves, weighing boats, absorbent pads) must be collected in a separate, labeled container for solid hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with their contents.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department. Do not dispose of this compound or its containers in the regular trash or down the drain.
This comprehensive approach to handling this compound, grounded in the principles of chemical safety and risk mitigation, will help ensure the well-being of laboratory personnel and the integrity of your research.
References
-
Paracel. (2025, May 13). Safety Data Sheet. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 7-Fluoroisoquinoline. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
American Institute for Conservation. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
